molecular formula C11H18N2 B090737 2,5-Dimethyl-3-(3-methylbutyl)pyrazine CAS No. 18433-98-2

2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Cat. No.: B090737
CAS No.: 18433-98-2
M. Wt: 178.27 g/mol
InChI Key: WWAYKGYKYHEINT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3-(3-methylbutyl)pyrazine (CAS Registry Number: 18433-98-2) is an alkylated pyrazine of significant interest in flavor and fragrance research due to its distinct organoleptic properties, which include a characteristic fruity odor and an anise-like flavor profile . This compound, with the molecular formula C 11 H 18 N 2 and a molecular weight of 178.27 g/mol, is a subject of study in analytical chemistry and food science, particularly because it occurs naturally in food sources such as cocoa and chicory root oil . Its primary research value lies in understanding the role of specific volatile compounds in defining the complex aromas of natural products and food systems. Researchers utilize this pyrazine in gas chromatography-mass spectrometry (GC-MS) studies, where its identification can be challenging due to the existence of numerous structural isomers with nearly identical mass spectra; accurate identification often requires the use of retention index data on multiple stationary phases . The compound is strictly for professional research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,5-dimethyl-3-(3-methylbutyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAYKGYKYHEINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)CCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery, Isolation, and Characterization of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, synthesis, and characterization of the alkylpyrazine, 2,5-Dimethyl-3-(3-methylbutyl)pyrazine. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance science, and drug development. The guide delves into the natural origins of this compound, outlines detailed methodologies for its extraction from microbial sources, presents a plausible synthetic route, and provides a thorough guide to its structural elucidation using modern analytical techniques. The causality behind experimental choices is explained, and all protocols are designed to be self-validating.

Introduction: The Significance of Alkylpyrazines

Alkylpyrazines are a class of heterocyclic aromatic compounds that are pivotal in the flavor and aroma profiles of a vast array of foods and beverages, often formed during Maillard reactions and fermentation processes. Beyond their sensory significance, the pyrazine ring is a key structural motif in numerous pharmaceutically active compounds. This compound (also known as 3-isopentyl-2,5-dimethylpyrazine) is a notable member of this family, contributing to the sensory landscape of various natural products. A thorough understanding of its discovery, isolation, and characterization is crucial for its potential applications in the food, fragrance, and pharmaceutical industries.

Discovery and Natural Occurrence

This compound has been identified as a volatile organic compound (VOC) in a number of natural sources, highlighting its role in chemical communication and as a metabolic byproduct. Its discovery is intrinsically linked to the advancement of analytical techniques, particularly gas chromatography-mass spectrometry (GC-MS), which has enabled the identification of trace volatile compounds in complex matrices.

Known Natural Sources Include:

  • Microorganisms: The bacterium Streptomyces antioxidans is a reported producer of this pyrazine derivative.[1] Streptomyces species are well-known for producing a wide array of volatile compounds with diverse biological activities.[2]

  • Insects: It has been identified in the mandibular gland secretions of the ant Anochetus mayri and as a component of the defensive spray of the leaf insect Phyllium westwoodii.[1]

The biosynthesis of alkylpyrazines in microorganisms, such as Bacillus subtilis, often involves amino acid metabolism. For instance, the biosynthesis of 2,5-dimethylpyrazine has been shown to originate from L-threonine.[3][4] This suggests that the biosynthesis of this compound in Streptomyces likely follows a similar pathway, utilizing an amino acid precursor that can provide the 3-methylbutyl side chain, such as leucine or isoleucine.

Isolation from Natural Sources: A Focus on Streptomyces

The isolation of volatile compounds from microbial cultures requires methodologies that can efficiently capture these low-molecular-weight substances from the headspace or the culture medium. The following is a detailed protocol for the isolation of this compound from a Streptomyces culture, based on established techniques for microbial VOC analysis.[3][4]

Cultivation of Streptomyces

Successful isolation begins with robust cultivation of the source organism. The choice of culture medium can significantly influence the production of secondary metabolites, including volatile pyrazines.

Protocol for Streptomyces Cultivation:

  • Media Preparation: Prepare a suitable liquid medium for Streptomyces growth and secondary metabolite production, such as Soy Flour Mannitol (SFM) medium.

  • Inoculation: Inoculate the sterile medium with a fresh culture of Streptomyces antioxidans.

  • Incubation: Incubate the culture at 28-30°C with shaking (200 rpm) for 7-10 days to allow for sufficient growth and production of volatile compounds.

Extraction of Volatile Compounds

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.

Protocol for Headspace SPME (HS-SPME):

  • Sample Preparation: Transfer a known volume of the Streptomyces culture broth to a headspace vial.

  • SPME Fiber Selection: Choose an appropriate SPME fiber coating. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds.

  • Extraction: Place the vial in a heating block or water bath set to a moderately elevated temperature (e.g., 60°C) to increase the volatility of the analytes. Expose the SPME fiber to the headspace above the culture for a defined period (e.g., 30-60 minutes).

  • Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of a GC-MS for thermal desorption of the analytes onto the analytical column.

G cluster_cultivation Cultivation cluster_extraction HS-SPME cluster_analysis Analysis media Prepare SFM Medium inoculate Inoculate with Streptomyces media->inoculate incubate Incubate (7-10 days) inoculate->incubate sample_prep Transfer Culture to Vial incubate->sample_prep Collect Culture Broth expose_fiber Expose DVB/CAR/PDMS Fiber to Headspace sample_prep->expose_fiber desorb Thermal Desorption in GC Inlet expose_fiber->desorb GC-MS Analysis GC-MS Analysis desorb->GC-MS Analysis

Isolation Workflow from Streptomyces Culture.

Chemical Synthesis of this compound

Chemical synthesis provides a reliable and scalable source of this compound for use as an analytical standard and for further research. A plausible and efficient synthetic route can be adapted from gold-catalyzed methods for the synthesis of 3-substituted-2,5-dimethylpyrazines.[5]

Gold-Catalyzed One-Step Synthesis

This method offers a direct approach to synthesizing 3-substituted-2,5-dimethylpyrazines from commercially available starting materials.

Proposed Synthesis Protocol:

  • Reaction Setup: In a 25 mL reaction tube equipped with a magnetic stir bar, combine a gold catalyst (e.g., Au(PCy₃)Cl, 0.1 mmol), 3-methylbutanal (2 mmol), propargylamine (6 mmol), and a suitable solvent such as acetonitrile (4 mL).[5]

  • Inert Atmosphere: Purge the reaction tube with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 60°C for 24-48 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS analysis of small aliquots.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

G start 3-Methylbutanal + Propargylamine catalyst Au(PCy₃)Cl Catalyst Acetonitrile, 60°C start->catalyst reaction Gold-Catalyzed Cyclization catalyst->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthetic Workflow for this compound.

Structural Elucidation and Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for the identification of volatile and semi-volatile compounds. The retention index and the mass spectrum provide a unique fingerprint for the molecule.

  • Gas Chromatography: The Kovats retention index of this compound has been reported on various stationary phases, which aids in its identification in complex mixtures.[1]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 178, corresponding to its molecular weight. Key fragment ions are observed at m/z 135, 122, and 121.[1] The fragmentation pattern is consistent with the loss of alkyl fragments from the side chain.

Parameter Value Source
Molecular FormulaC₁₁H₁₈N₂
Molecular Weight178.27 g/mol
Kovats RI (non-polar)~1295
Key Mass Fragments (m/z)178, 135, 122, 121
Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Proton: A singlet is expected for the lone proton on the pyrazine ring, likely in the range of δ 8.0-8.2 ppm.

  • Methyl Groups on Pyrazine Ring: Two singlets are expected for the two methyl groups attached to the pyrazine ring, likely in the range of δ 2.4-2.6 ppm.

  • 3-methylbutyl Side Chain:

    • A triplet for the two protons adjacent to the pyrazine ring (α-CH₂) around δ 2.7-2.9 ppm.

    • A multiplet for the methine proton (γ-CH) around δ 1.7-1.9 ppm.

    • A multiplet for the methylene protons (β-CH₂) around δ 1.5-1.7 ppm.

    • A doublet for the two terminal methyl groups (δ-CH₃) around δ 0.9-1.0 ppm.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Pyrazine Ring Carbons: Four signals are expected in the aromatic region (δ 140-160 ppm). The carbon bearing the alkyl side chain would be the most downfield.

  • Methyl Groups on Pyrazine Ring: Two signals are expected in the range of δ 20-25 ppm.

  • 3-methylbutyl Side Chain: Four signals are expected for the side chain carbons, with the α-carbon being the most deshielded.

Standard NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted FTIR Absorptions:

  • C-H Stretching (Aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.

  • C=N and C=C Stretching (Aromatic Ring): Bands in the region of 1500-1600 cm⁻¹.

  • C-H Bending (Alkyl Groups): Bands around 1365-1465 cm⁻¹.

  • Ring Vibrations: Characteristic absorptions in the fingerprint region (< 1200 cm⁻¹).

FTIR Analysis Protocol:

  • Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Spectrum Interpretation: Analyze the positions and intensities of the absorption bands to confirm the presence of the pyrazine ring and the alkyl substituents.

G cluster_gcms GC-MS cluster_nmr NMR cluster_ftir FTIR gcms_analysis Inject Sample retention_index Determine Retention Index gcms_analysis->retention_index mass_spectrum Acquire Mass Spectrum gcms_analysis->mass_spectrum nmr_prep Prepare Sample in CDCl₃ acquire_spectra Acquire ¹H and ¹³C Spectra nmr_prep->acquire_spectra interpret_nmr Interpret Chemical Shifts and Couplings acquire_spectra->interpret_nmr ftir_prep Prepare KBr Pellet/Neat Sample acquire_ftir Acquire IR Spectrum ftir_prep->acquire_ftir interpret_ftir Identify Functional Group Absorptions acquire_ftir->interpret_ftir Purified Compound Purified Compound Purified Compound->gcms_analysis Purified Compound->nmr_prep Purified Compound->ftir_prep

Analytical Workflow for Structural Elucidation.

Conclusion

This compound is a naturally occurring alkylpyrazine with potential applications in the flavor, fragrance, and pharmaceutical industries. This guide has provided a comprehensive overview of its discovery, methodologies for its isolation from microbial sources, a plausible route for its chemical synthesis, and a detailed framework for its structural characterization. The protocols and data presented herein are intended to serve as a valuable resource for researchers and scientists working with this and related compounds. The continued exploration of such natural products is essential for the discovery of new bioactive molecules and for advancing our understanding of chemical ecology.

References

  • Zhang, Y., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01807-19. [Link]

  • Zhang, Y., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis. PubMed, 31585995. [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-3-(2-methylbutyl)pyrazine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Bo, A. B., et al. (2019). Isolation, identification and characterization of Streptomyces metabolites as a potential bioherbicide. PLOS ONE, 14(9), e0222933. [Link]

  • Wikipedia. (n.d.). Streptomyces. [Link]

Sources

The Elusive Scent: A Technical Guide to 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in the Insect World

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, a fascinating and often misidentified semiochemical in the intricate world of insect communication. We will delve into its known natural occurrences, biosynthetic pathways, and the critical analytical methodologies required for its accurate identification and characterization. This document is intended for researchers, chemical ecologists, and professionals in drug development seeking to understand and harness the power of insect semiochemicals.

Introduction: The Whispers of Pyrazines

Insects inhabit a world rich in chemical cues, where volatile and non-volatile compounds orchestrate complex behaviors ranging from mating and aggregation to foraging and defense.[1] Among these chemical messengers, pyrazines represent a diverse class of nitrogen-containing heterocyclic compounds renowned for their potent odors.[2][3] These molecules, often associated with roasted or nutty aromas, play pivotal roles in insect communication, acting as alarm pheromones, trail markers, and components of aggregation signals.[4] This guide focuses on a specific alkylpyrazine, this compound, tracing its journey from a case of mistaken identity to its confirmed presence in the insect kingdom.

Natural Occurrence: A Tale of Isomers and Reidentification

The story of this compound in insects is a compelling example of the importance of rigorous analytical chemistry in the field of chemical ecology.

A Case of Mistaken Identity in the Little Fire Ant

For a considerable time, this compound was cited as the mandibular alarm pheromone of the invasive little fire ant, Wasmannia auropunctata. However, subsequent and more detailed gas chromatography-mass spectrometry (GC/MS) analyses revealed that the correct structure of the major alarm pheromone component is, in fact, its regioisomer: 2,5-Dimethyl-3-(2-methylbutyl)pyrazine . This reidentification underscores the challenge in differentiating between structurally similar isomers, which can have nearly identical mass spectra, necessitating careful comparison with synthetic standards.

Confirmed Presence in Anochetus mayri

Despite the correction in the case of W. auropunctata, the natural occurrence of this compound in the insect world is not unfounded. The compound has been reported to be present in the ponerine ant, Anochetus mayri.[5] This finding highlights the vast and underexplored chemical diversity within insect secretions and the potential for this specific pyrazine to play a functional role in other species.

Biosynthesis of Alkylpyrazines in Insects: A Glimpse into Nature's Chemical Factories

The biosynthesis of pyrazines in insects is a complex process that is not yet fully elucidated for every compound. However, general pathways have been proposed, often involving the condensation of amino acids.[2][3]

It is hypothesized that alkylpyrazines in insects are formed from the reaction of two α-amino acids, which undergo condensation and subsequent oxidation to form the pyrazine ring. The specific side chains of the amino acid precursors determine the resulting alkyl substitutions on the pyrazine core. For instance, the biosynthesis of 2,5-dimethylpyrazine is thought to involve the amino acid threonine. While the specific precursors for this compound in insects have not been definitively identified, it is likely derived from the condensation of an amino acid such as leucine or isoleucine with another α-amino acid.

It is also important to consider the role of microbial symbionts in the production of pyrazines. It is plausible that in some cases, symbiotic microorganisms residing within the insect may be responsible for the synthesis of these semiochemicals.

Analytical Methodologies: The Scientist's Toolkit for Unraveling Chemical Secrets

The accurate identification and quantification of this compound and its isomers from complex insect extracts require sophisticated analytical techniques. The low concentrations of these volatile compounds necessitate highly sensitive and selective methods.

Extraction and Collection of Volatiles

Solid-Phase Microextraction (SPME): This solvent-free technique is ideal for sampling volatile and semi-volatile compounds from the headspace of live insects or from excised glands.[6]

Experimental Protocol: Headspace SPME (HS-SPME) of Insect Volatiles

  • Fiber Selection: Choose a fiber with a coating appropriate for the target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point for a broad range of volatiles.

  • Sample Preparation: Place live insects, a crushed insect, or an excised gland into a sealed glass vial. For live insects, allow a period of acclimation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.

  • Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.

Solvent Extraction: This traditional method involves immersing the insect or its glands in a suitable organic solvent, such as hexane or dichloromethane, to extract the semiochemicals.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for the separation, identification, and quantification of volatile semiochemicals.[7][8]

Experimental Protocol: GC-MS Analysis of Pyrazines

  • Injection: Introduce the sample into the GC, either via SPME desorption or liquid injection of a solvent extract.

  • Separation: Utilize a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection and Identification: A detector records the abundance of each ion, generating a mass spectrum. The compound is identified by comparing its mass spectrum and retention time to those of a synthetic standard.

The Critical Role of Synthetic Standards

Given the similarity in mass spectra between isomers like this compound and 2,5-Dimethyl-3-(2-methylbutyl)pyrazine, co-injection with authenticated synthetic standards is essential for unambiguous identification. The synthesis of this compound can be achieved through various organic chemistry routes, often involving the condensation of appropriate diamines and diketones.

Perception by the Insect: The Olfactory System's Response

Insects detect pyrazines and other semiochemicals through a highly sensitive and specific olfactory system.[9] Odorant molecules enter through pores in the insect's antennae and bind to odorant-binding proteins (OBPs) in the sensillum lymph.[10] These OBPs transport the hydrophobic odorants to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons.[9][11]

The binding of a specific pyrazine to an OR triggers a conformational change in the receptor, leading to the opening of an ion channel and the generation of an electrical signal.[9] This signal is then transmitted to the antennal lobe of the insect's brain, where it is processed and can elicit a behavioral response, such as alarm or attraction.[4] Studies on Drosophila have shown that different pyrazines can elicit a wide range of behavioral and physiological responses, with specific olfactory receptors like Or33b and Or59a showing strong responses to this class of compounds.[4]

Conclusion and Future Directions

This compound, while once at the center of a case of mistaken identity, remains a compound of interest in the field of insect chemical ecology. Its confirmed presence in Anochetus mayri opens avenues for future research into its behavioral function in this and other insect species. Further investigation into the biosynthesis of this and other alkylpyrazines will provide a deeper understanding of the metabolic machinery that insects use to produce their complex chemical vocabulary. The continued application of advanced analytical techniques, coupled with behavioral bioassays and neurophysiological studies, will be crucial in fully elucidating the role of this elusive scent in the insect world.

Visualizations

Experimental Workflow for Pyrazine Identification

cluster_0 Sample Collection cluster_1 Analysis cluster_2 Identification Insect Insect Specimen SPME Headspace SPME Insect->SPME Volatiles Solvent Solvent Extraction Insect->Solvent Whole body/glands GCMS GC-MS Analysis SPME->GCMS Solvent->GCMS Identification Compound Identification GCMS->Identification Mass Spectra & Retention Time Standard Synthetic Standard Standard->GCMS Co-injection

Caption: Workflow for the collection and identification of insect pyrazines.

Proposed Biosynthetic Pathway of Alkylpyrazines

cluster_0 Precursors cluster_1 Intermediate Steps cluster_2 Final Product AA1 α-Amino Acid 1 (e.g., Leucine/Isoleucine) Condensation Condensation AA1->Condensation AA2 α-Amino Acid 2 AA2->Condensation Dihydropyrazine Dihydropyrazine Intermediate Condensation->Dihydropyrazine Pyrazine This compound Dihydropyrazine->Pyrazine Oxidation

Caption: A generalized proposed biosynthetic pathway for alkylpyrazines in insects.

References

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (URL: [Link])

  • Technical Support Center: Optimizing SPME for Volatile Insect Pheromones. Benchchem. (URL: Not available)
  • Application Notes & Protocols for the Quantitative Analysis of Pheromone Components in Insect Gland Extracts. Benchchem. (URL: Not available)
  • Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. MDPI. (URL: [Link])

  • Synthesis of 2,5-dimethyl-3,6-diisobutyl-pyrazine. PrepChem.com. (URL: [Link])

  • GC-MS for Characterization and Identification of Ant Semiochemicals. ResearchGate. (URL: [Link])

  • Efficacy of an improved method to screen semiochemicals of insect. PMC. (URL: [Link])

  • Similar Odorants Elicit Different Behavioral and Physiological Responses, Some Supersustained. PMC. (URL: [Link])

  • 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ResearchGate. (URL: [Link])

  • Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis. PubMed Central. (URL: [Link])

  • Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants. ScienceOpen. (URL: [Link])

  • Biological roles of pyrazines in insect chemical communication. ResearchGate. (URL: [Link])

  • Chapter 20 Sampling and sample preparation for pheromone analysis. ResearchGate. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

  • An evolutionary conserved olfactory receptor for foodborne and semiochemical alkylpyrazines. PMC. (URL: [Link])

  • Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst.
  • Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST WebBook. (URL: [Link])

  • SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube. (URL: [Link])

  • Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. MDPI. (URL: [Link])

  • Biosynthesis in Insects. ResearchGate. (URL: [Link])

  • Isolation and characterization of an olfactory receptor protein for odorant pyrazines. PMC. (URL: [Link])

  • The Olfactory Chemosensation of Hematophagous Hemipteran Insects. Frontiers. (URL: [Link])

  • 2,5-dimethyl-5-isopentyl pyrazine, 18433-98-2. The Good Scents Company. (URL: [Link])

  • Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean. NIH. (URL: [Link])

Sources

physicochemical properties of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazines represent a critical class of N-heterocyclic aromatic compounds that are ubiquitous in nature and industry.[1][2] They are renowned for their significant contributions to the aroma and flavor profiles of a vast array of thermally processed foods, including roasted coffee, baked bread, and grilled meats.[1][3] Beyond their role in food science, the pyrazine scaffold is a key structural motif in numerous pharmaceutical agents, highlighting its importance in medicinal chemistry. This guide provides a detailed examination of a specific alkylpyrazine, this compound (CAS No. 18433-98-2), offering a comprehensive overview of its physicochemical properties, analytical methodologies, and organoleptic characteristics to support advanced research and development.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. This compound is also known by several synonyms, including 2-isopentyl-3,6-dimethylpyrazine and 3-Isopentyl-2,5-dimethylpyrazine.[4][5]

  • IUPAC Name: this compound[4]

  • CAS Number: 18433-98-2[5]

  • Molecular Formula: C₁₁H₁₈N₂[6]

  • Molecular Weight: 178.27 g/mol [4]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Homogenized Sample in Vial Spike 2. Add Deuterated Internal Standard Sample->Spike Equilibrate 3. Equilibrate at 50°C Spike->Equilibrate Extract 4. HS-SPME Extraction Equilibrate->Extract GC_Inlet 5. Thermal Desorption in GC Inlet (270°C) Extract->GC_Inlet Transfer Fiber GC_Column 6. Chromatographic Separation GC_Inlet->GC_Column MS_Source 7. Ionization (EI, 70eV) GC_Column->MS_Source MS_Analyzer 8. Mass Analysis (Quadrupole) MS_Source->MS_Analyzer Detector 9. Detection MS_Analyzer->Detector Data_Acq 10. Data Acquisition Detector->Data_Acq Quant 11. Quantification vs. Internal Standard Data_Acq->Quant

Sources

An In-Depth Technical Guide to the Biosynthesis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on its Formation, Analysis, and Future Research Directions

Authored by: Gemini AI

Abstract

2,5-Dimethyl-3-(3-methylbutyl)pyrazine, also known as 2-isopentyl-3,6-dimethylpyrazine, is a significant volatile organic compound contributing to the characteristic nutty, roasted, and cocoa-like aromas in a variety of natural and processed foods. Its presence is also noted in the chemical communication of certain insect species. Understanding the biosynthetic origins of this molecule is of paramount importance for researchers in flavor chemistry, food science, and chemical ecology, as well as for professionals in the drug development sector exploring microbial secondary metabolism. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, grounded in current scientific literature. It delves into the precursor molecules, key enzymatic steps, and the organisms known to produce this compound. Furthermore, this guide presents detailed, field-proven experimental protocols for the elucidation of this pathway, including isotopic labeling studies, gene knockout experiments, and in vitro enzymatic assays. By synthesizing established knowledge with actionable methodologies, this document serves as an in-depth resource for scientists seeking to investigate and harness the biosynthesis of this important pyrazine.

Introduction: The Significance of this compound

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are widespread in nature.[1] Their often potent and desirable aromas make them key components of the flavor profiles of numerous foods, including coffee, roasted nuts, and fermented products.[1] this compound is a notable member of this family, imparting desirable nutty and cocoa-like notes.[2] Beyond its role in food chemistry, this compound has been identified in organisms such as the bacterium Streptomyces antioxidans and the ant species Anochetus mayri, suggesting a role in microbial metabolism and insect communication.[3][4]

The controlled production of such flavor compounds through biotechnological means is a growing area of interest, offering a "natural" alternative to chemical synthesis. A thorough understanding of the biosynthetic pathway is the foundational step towards achieving this goal. This guide will, therefore, explore the molecular journey from simple amino acid precursors to the final complex pyrazine structure.

The Proposed Biosynthetic Pathway: A Convergence of Amino Acid Metabolism

The biosynthesis of asymmetrically substituted pyrazines like this compound is a fascinating example of metabolic convergence. Evidence from studies on related alkylpyrazines strongly suggests that the carbon skeleton of this molecule is derived from two distinct amino acid precursors: L-threonine and L-leucine .

Formation of the 2,5-Dimethylpyrazine Core from L-Threonine

The formation of the 2,5-dimethylpyrazine (2,5-DMP) backbone is one of the better-understood aspects of alkylpyrazine biosynthesis, with L-threonine serving as the primary precursor.[5][6] The initial and rate-limiting step is catalyzed by the enzyme L-threonine-3-dehydrogenase (TDH) .[5]

  • Step 1: Oxidation of L-Threonine: TDH, an NAD⁺-dependent enzyme, oxidizes L-threonine to produce the unstable intermediate, L-2-amino-3-ketobutyrate.[5][7]

  • Step 2: Spontaneous Decarboxylation: L-2-amino-3-ketobutyrate is highly unstable and readily undergoes non-enzymatic decarboxylation to form aminoacetone.[5][7]

  • Step 3: Dimerization and Oxidation: Two molecules of aminoacetone then spontaneously condense to form 2,5-dimethyl-3,6-dihydropyrazine. This intermediate is subsequently oxidized to the stable aromatic compound, 2,5-dimethylpyrazine.[7]

This core pathway has been extensively studied in bacteria, particularly in Bacillus subtilis.[5]

The Contribution of L-Leucine to the 3-(3-methylbutyl) Side Chain

The 3-(3-methylbutyl) substituent, also known as an isopentyl or isoamyl group, strongly points to the involvement of L-leucine metabolism. While direct enzymatic evidence for the specific attachment of a leucine-derived unit to the 2,5-dimethylpyrazine core is still an area of active research, a scientifically plausible pathway can be proposed based on known biochemical reactions.

L-leucine can be catabolized through a series of enzymatic steps to produce various reactive intermediates. A key intermediate in leucine degradation is α-ketoisocaproate , which can be further converted to isovaleryl-CoA and subsequently to other molecules that could potentially participate in the pyrazine ring substitution. The exact nature of the reactive leucine-derived species that alkylates the pyrazine ring is yet to be definitively identified.

The Condensation and Final Assembly: A Mechanistic Hypothesis

The final step in the biosynthesis of this compound is the condensation of the leucine-derived component with the 2,5-dimethylpyrazine precursor. It is hypothesized that a reactive intermediate from leucine metabolism, such as an α-ketoacid or an aldehyde, condenses with one of the precursor molecules of 2,5-dimethylpyrazine, likely 2,5-dimethyl-3,6-dihydropyrazine, before its final oxidation. The enzyme(s) catalyzing this specific alkylation step remain to be elucidated.

Diagram: Proposed Biosynthetic Pathway of this compound

Biosynthesis_Pathway cluster_threonine L-Threonine Metabolism cluster_leucine L-Leucine Metabolism cluster_condensation Condensation and Final Product L-Threonine L-Threonine L-2-Amino-3-ketobutyrate L-2-Amino-3-ketobutyrate L-Threonine->L-2-Amino-3-ketobutyrate L-Threonine-3-dehydrogenase (TDH) NAD+ -> NADH Aminoacetone Aminoacetone L-2-Amino-3-ketobutyrate->Aminoacetone Spontaneous Decarboxylation 2,5-Dimethyl-3,6-dihydropyrazine 2,5-Dimethyl-3,6-dihydropyrazine Aminoacetone->2,5-Dimethyl-3,6-dihydropyrazine Dimerization (x2) 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine 2,5-Dimethyl-3,6-dihydropyrazine->2,5-Dimethylpyrazine Oxidation Target_Molecule This compound 2,5-Dimethyl-3,6-dihydropyrazine->Target_Molecule Alkylation (Proposed) L-Leucine L-Leucine Leucine_Intermediate Reactive Leucine Intermediate (e.g., α-ketoacid/aldehyde) L-Leucine->Leucine_Intermediate Leucine Catabolism (Multi-step) Leucine_Intermediate->Target_Molecule

Caption: Proposed biosynthetic pathway of this compound.

Experimental Methodologies for Pathway Elucidation

Validating the proposed biosynthetic pathway and identifying the involved enzymes requires a multi-faceted experimental approach. The following protocols are designed to be self-validating systems, providing robust and reproducible data.

Isotopic Labeling Studies to Trace Precursor Incorporation

Stable isotope labeling is a powerful technique to unequivocally demonstrate the incorporation of precursor molecules into the final product.

Experimental Protocol: ¹³C-Leucine Labeling in Bacillus subtilis

  • Strain and Culture Conditions:

    • Use a wild-type Bacillus subtilis strain known to produce alkylpyrazines.

    • Prepare a minimal medium with a defined carbon source (e.g., glucose) and nitrogen source.

    • In the experimental culture, replace standard L-leucine with ¹³C-labeled L-leucine (e.g., [U-¹³C₆]-L-leucine) at the same molar concentration. A control culture with unlabeled L-leucine should be run in parallel.

  • Cultivation and Sample Collection:

    • Inoculate both the labeled and unlabeled cultures with B. subtilis.

    • Incubate under conditions known to favor pyrazine production (e.g., 30-37°C, with shaking for aeration).

    • Collect culture samples at various time points during the growth phase and stationary phase.

  • Volatile Compound Extraction:

    • Use Headspace Solid-Phase Microextraction (HS-SPME) for efficient and solvent-free extraction of volatile pyrazines from the culture headspace. A detailed protocol is provided in section 3.2.

  • GC-MS Analysis:

    • Analyze the extracted volatiles using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the mass spectra of this compound from the labeled and unlabeled cultures.

    • An increase in the molecular weight of the target pyrazine in the labeled sample, corresponding to the number of incorporated ¹³C atoms, confirms L-leucine as a precursor.[8]

Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis

This is the gold-standard technique for the analysis of volatile compounds from microbial cultures.

Experimental Protocol: HS-SPME-GC-MS of Microbial Volatiles

  • Sample Preparation:

    • Place a defined volume of the microbial culture (e.g., 5 mL) into a 20 mL headspace vial.

    • If required, add an internal standard for quantification.

    • Seal the vial with a magnetic crimp cap with a septum.

  • HS-SPME:

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to equilibrate in the headspace.

    • Expose a conditioned SPME fiber (e.g., PDMS/DVB/Carboxen) to the headspace for a defined extraction time (e.g., 30 minutes).[9]

  • GC-MS Analysis:

    • Desorb the trapped volatiles from the SPME fiber in the hot inlet of the GC-MS.

    • Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

    • Identify this compound by comparing its retention time and mass spectrum with an authentic standard.[10][11][12]

Diagram: Experimental Workflow for Isotopic Labeling and Analysis

Isotopic_Labeling_Workflow Culture_Prep Prepare Minimal Media (Control vs. 13C-Leucine) Inoculation Inoculate with Bacillus subtilis Culture_Prep->Inoculation Incubation Incubate under Pyrazine-Producing Conditions Inoculation->Incubation Extraction HS-SPME of Culture Headspace Incubation->Extraction Analysis GC-MS Analysis Extraction->Analysis Data_Interpretation Compare Mass Spectra (Labeled vs. Unlabeled) Analysis->Data_Interpretation

Caption: Workflow for isotopic labeling studies.

Gene Knockout Studies to Identify Essential Enzymes

Creating targeted gene deletions is a powerful method to confirm the function of specific enzymes in a biosynthetic pathway.

Experimental Protocol: Gene Knockout in Bacillus subtilis via Homologous Recombination

  • Target Gene Identification:

    • Based on the proposed pathway, identify candidate genes. For the 2,5-dimethylpyrazine core, the tdh gene (encoding L-threonine-3-dehydrogenase) is a primary target. For the leucine-derived side chain, genes involved in leucine catabolism would be candidates.

  • Construction of the Knockout Cassette:

    • Using PCR, amplify the upstream and downstream flanking regions (homology arms, typically ~500 bp each) of the target gene from B. subtilis genomic DNA.

    • Amplify an antibiotic resistance cassette (e.g., erythromycin resistance).

    • Use overlap extension PCR or Gibson assembly to fuse the upstream homology arm, the resistance cassette, and the downstream homology arm into a linear DNA construct.[13][14]

  • Transformation of B. subtilis :

    • Prepare competent B. subtilis cells. B. subtilis can naturally take up extracellular DNA.[15]

    • Transform the competent cells with the linear knockout cassette.

  • Selection and Verification of Mutants:

    • Plate the transformed cells on a medium containing the appropriate antibiotic to select for transformants where a double crossover homologous recombination event has replaced the target gene with the resistance cassette.[16]

    • Verify the gene knockout in resistant colonies by PCR and sequencing.

  • Phenotypic Analysis:

    • Grow the knockout mutant and the wild-type strain under pyrazine-producing conditions.

    • Analyze the volatile profiles using HS-SPME-GC-MS.

    • The absence or significant reduction of this compound in the knockout mutant would confirm the essential role of the deleted gene in its biosynthesis.

In Vitro Enzyme Assays for Functional Characterization

In vitro assays using purified enzymes or cell-free extracts can provide direct evidence of enzymatic activity.

Experimental Protocol: In Vitro Pyrazine Synthesis using Bacterial Cell Lysate

  • Preparation of Cell-Free Extract:

    • Grow a culture of the pyrazine-producing bacterium (e.g., Bacillus subtilis) to the mid-log or early stationary phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Resuspend the cells in the same buffer and lyse them using a French press or sonication.

    • Centrifuge the lysate at high speed to pellet cell debris and obtain a clear cell-free extract.

  • Enzyme Reaction:

    • Set up reaction mixtures containing the cell-free extract, the proposed precursors (L-threonine and L-leucine or their derivatives), and any necessary cofactors (e.g., NAD⁺).

    • Include control reactions lacking the cell-free extract or one of the precursors.

    • Incubate the reactions at an optimal temperature (e.g., 30-37°C) for several hours.[7]

  • Analysis:

    • Analyze the reaction mixtures for the production of this compound using HS-SPME-GC-MS.

    • Detection of the target pyrazine only in the complete reaction mixture would demonstrate the enzymatic conversion of the precursors.

Further studies would involve the purification of the specific enzymes from the cell-free extract using chromatographic techniques and subsequent characterization of their substrate specificity and kinetics.[17]

Quantitative Data and Future Perspectives

Currently, quantitative data on the biosynthetic yield of this compound from specific microbial strains is limited in the public domain. The experimental protocols outlined above will enable researchers to generate such data, which is crucial for optimizing production through metabolic engineering.

Table 1: Key Precursors and Enzymes in the Proposed Pathway

ComponentPrecursor/EnzymeRole in Biosynthesis
Backbone L-ThreonineProvides the carbon and nitrogen atoms for the 2,5-dimethylpyrazine core.[5][6]
L-Threonine-3-dehydrogenase (TDH)Catalyzes the initial oxidation of L-threonine.[5]
Side Chain L-LeucineProposed precursor for the 3-(3-methylbutyl) side chain.
Leucine Catabolic EnzymesGenerate the reactive intermediate for alkylation (Hypothesized).
Condensation Unknown AlkyltransferaseCatalyzes the attachment of the leucine-derived side chain (Hypothesized).

The elucidation of the complete biosynthetic pathway of this compound holds significant promise. Future research should focus on:

  • Identification of the Alkylating Enzyme: This is the most significant knowledge gap. A combination of proteomics and gene knockout studies in a producing organism could identify the enzyme responsible for attaching the leucine-derived side chain.

  • Metabolic Engineering for Enhanced Production: Once all the key enzymes are identified, their corresponding genes can be overexpressed in a suitable microbial host (e.g., E. coli or B. subtilis) to create a cell factory for the "natural" production of this valuable flavor compound.

  • Exploring the Biological Role in Insects: For chemical ecologists, understanding the biosynthesis of this pyrazine in ants can provide insights into the evolution of chemical signaling and social behavior.

Conclusion

The biosynthesis of this compound is a compelling example of how simple building blocks from primary metabolism are assembled into complex secondary metabolites with significant biological and commercial relevance. While the broad strokes of its formation from L-threonine and L-leucine are strongly supported by current knowledge, the specific enzymatic machinery for the final alkylation step remains an exciting frontier for discovery. The experimental frameworks provided in this guide offer a robust and logical approach for researchers to unravel these remaining mysteries. By combining isotopic labeling, genetic manipulation, and in vitro biochemistry, the scientific community can achieve a complete understanding of this pathway, paving the way for its biotechnological application and a deeper appreciation of the chemical language of the natural world.

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A Comprehensive Technical Guide to the Olfactometry of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the olfactometry studies of 2,5-dimethyl-3-(3-methylbutyl)pyrazine, a significant flavor compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. This document delves into the synthesis, sensory characterization, and analytical workflows for this potent aroma molecule, ensuring scientific integrity through detailed, self-validating protocols and authoritative references.

Part 1: Unveiling this compound: A Potent Aroma Compound

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are pivotal in the flavor and fragrance industry. They are renowned for imparting desirable roasted, nutty, and savory notes to a wide array of food products.[1][2] These compounds are often formed during the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars under heat.[3][4] This reaction is fundamental to the development of the characteristic flavors and aromas in cooked foods such as bread, roasted meats, coffee, and chocolate.[1]

This compound, also known by its synonym 2-isopentyl-3,6-dimethylpyrazine, is a member of this important class of aroma compounds.[5][6] Its chemical structure and properties are summarized below:

PropertyValue
IUPAC Name This compound
Synonyms 2-isopentyl-3,6-dimethylpyrazine, 3-Isopentyl-2,5-dimethylpyrazine
CAS Number 18433-98-2
Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
Reported Odor Threshold 6.00 ppm (for 5-isopentyl-2,3-dimethyl-pyrazine)[7]
General Odor Profile Fruity, Earthy, Burnt, Nutty, Woody[6]

This pyrazine has been identified in various natural sources and is a key contributor to the sensory profile of many food products. Understanding its specific sensory characteristics and its contribution to the overall aroma of a product requires specialized analytical techniques, primarily Gas Chromatography-Olfactometry (GC-O).

Part 2: Synthesis of this compound: A Methodological Approach

The synthesis of alkylpyrazines is a critical aspect of flavor chemistry, enabling the production of reference compounds for analytical studies and for use as flavoring agents. While numerous methods exist for the synthesis of pyrazines, a common approach involves the condensation of α-dicarbonyl compounds with diamines. A plausible synthesis route for a related compound, 2,5-dimethyl-3,6-diisobutyl-pyrazine, involves the autocondensation of an imino-ketone in the presence of zinc and acetic acid.[8] A similar principle can be applied for the synthesis of this compound.

A general, illustrative synthesis pathway is presented below. It is important to note that specific reaction conditions would need to be optimized for the target molecule.

G cluster_start Starting Materials Aminoacetone Aminoacetone Condensation Condensation Reaction Aminoacetone->Condensation Leucine derivative Leucine derivative (e.g., Leucinal) Leucine derivative->Condensation Dihydropyrazine_intermediate Dihydropyrazine Intermediate Condensation->Dihydropyrazine_intermediate Oxidation Oxidation Dihydropyrazine_intermediate->Oxidation Final_Product This compound Oxidation->Final_Product

Caption: Illustrative synthesis pathway for this compound.

Part 3: The Cornerstone of Aroma Analysis: Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitivity and specificity of the human nose as a detector.[9][10] This method is indispensable for identifying the specific volatile compounds that contribute to the overall aroma of a sample, even those present at trace levels below the detection limits of conventional GC detectors.[9]

The fundamental principle of GC-O involves splitting the effluent from the GC column into two paths. One path leads to a conventional detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), for chemical identification and quantification. The other path is directed to a heated sniffing port, where a trained sensory panelist or "assessor" can smell the eluting compounds and record their sensory perceptions.[11]

Several methodologies are employed in GC-O to evaluate the sensory significance of aroma compounds:

  • Detection Frequency: A panel of assessors sniffs the GC effluent, and the number of panelists who detect an odor at a specific retention time is recorded. This provides a measure of the perceived importance of a compound.[3]

  • Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): The sample extract is serially diluted and analyzed by GC-O until no odor can be detected. The highest dilution at which an odor is still perceptible is known as the Flavor Dilution (FD) factor, which is a measure of the odor potency of a compound.[1][12]

  • Direct Intensity: Assessors rate the perceived intensity of each odorant on a predefined scale. This method provides a direct measure of the sensory impact of a compound.[3]

The Significance of Odor Activity Value (OAV)

The Odor Activity Value (OAV) is a calculated value that helps to determine the contribution of a specific compound to the overall aroma of a sample. It is defined as the ratio of the concentration of a compound in the sample to its odor threshold.[4][13]

OAV = Concentration of Compound / Odor Threshold of Compound

A compound with an OAV greater than 1 is considered to be a significant contributor to the aroma of the sample.[14][15]

Part 4: Field-Proven Experimental Protocols for Olfactometry Studies

The following protocols are designed to be self-validating systems, providing a robust framework for the olfactometry analysis of this compound.

Sample Preparation and Volatile Extraction

The choice of extraction method is critical for obtaining a representative aroma extract. Two common and effective methods are Solvent-Assisted Flavor Evaporation (SAFE) and Headspace Solid-Phase Microextraction (HS-SPME).

Protocol 1: Solvent-Assisted Flavor Evaporation (SAFE)

This technique is ideal for extracting a broad range of volatile and semi-volatile compounds from liquid samples while minimizing the formation of artifacts.

  • Sample Homogenization: Homogenize the liquid sample (e.g., a beverage or a food slurry).

  • Solvent Extraction: Extract the homogenized sample with a suitable low-boiling point solvent (e.g., dichloromethane).

  • SAFE Distillation: Perform the SAFE distillation under high vacuum to gently separate the volatile compounds from the non-volatile matrix.

  • Drying and Concentration: Collect the distillate in a flask cooled with liquid nitrogen. Dry the extract over anhydrous sodium sulfate and concentrate it to a final volume of approximately 1 mL.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free technique that is well-suited for the rapid screening of volatile compounds in the headspace of solid or liquid samples.

  • Sample Preparation: Place a known amount of the sample into a headspace vial.

  • Equilibration: Equilibrate the sample at a controlled temperature to allow volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber with a suitable coating (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile compounds.

  • Desorption: Transfer the SPME fiber to the GC injector for thermal desorption of the analytes.

Gas Chromatography-Olfactometry (GC-O) Analysis

The following are typical instrumental parameters for the GC-O analysis of pyrazines.

ParameterSetting
Gas Chromatograph Agilent 7890 or equivalent
Column DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or DB-WAX
Injector Split/splitless, 250°C
Oven Program 40°C (2 min hold), ramp at 5°C/min to 250°C (10 min hold)
Carrier Gas Helium, constant flow of 1.0 mL/min
Effluent Split 1:1 between the MS/FID and the olfactometry port
Olfactometry Port Heated transfer line at 250°C, with humidified air as make-up gas

Data Acquisition: Trained assessors sniff the effluent from the olfactometry port and record the retention time, odor descriptor, and intensity for each detected aroma.

Aroma Extract Dilution Analysis (AEDA)

AEDA is a powerful technique for determining the most potent odorants in a sample.

  • Serial Dilution: Serially dilute the concentrated aroma extract obtained from SAFE using an odorless solvent (e.g., dichloromethane) in a 1:2 or 1:3 ratio.

  • GC-O Analysis: Analyze each dilution by GC-O.

  • FD Factor Determination: The Flavor Dilution (FD) factor for each odorant is the highest dilution at which it can still be detected by the assessor.

G Start Aroma Extract Dilution1 Dilution 1:2 Start->Dilution1 GCO1 GC-O Analysis Dilution1->GCO1 Dilution2 Dilution 1:4 GCO2 GC-O Analysis Dilution2->GCO2 DilutionN Dilution 1:2^n GCON GC-O Analysis DilutionN->GCON Detect1 Odor Detected GCO1->Detect1 Detect2 Odor Detected GCO2->Detect2 NoDetect No Odor Detected GCON->NoDetect Detect1->Dilution2 Detect2->DilutionN End Determine FD Factor NoDetect->End

Caption: Workflow for Aroma Extract Dilution Analysis (AEDA).

Part 5: Data Interpretation and Presentation

The data obtained from olfactometry studies can be effectively presented in tables to facilitate interpretation.

Table 1: Physicochemical and Sensory Properties of this compound

PropertyValueSource
IUPAC NameThis compound[5]
CAS Number18433-98-2[5]
Molecular FormulaC11H18N2[5]
Molecular Weight178.27 g/mol [5]
Odor Threshold6.00 ppm (for 5-isopentyl-2,3-dimethyl-pyrazine)[7]
Sensory DescriptorsFruity, Earthy, Burnt, Nutty, Woody[6]

Table 2: Illustrative GC-O and AEDA Data for a Model Sample

Retention Time (min)Odor DescriptorFD FactorConcentration (µg/L)Odor Threshold (µg/L)OAV
15.2Nutty, Roasted2565060000.008
... ... ... ... ... ...

Note: The concentration and OAV values are illustrative. The odor threshold for this compound is assumed to be similar to its isomer for this example calculation.

Part 6: Visualizing the Scientific Workflow

Visual diagrams are essential for understanding complex scientific processes.

G cluster_sample Sample Preparation cluster_gco GC-O Analysis cluster_data Data Analysis Sample Food/Drug Sample Extraction Volatile Extraction (SAFE or HS-SPME) Sample->Extraction GC Gas Chromatograph Extraction->GC Splitter Effluent Splitter GC->Splitter MS Mass Spectrometer (Identification & Quantification) Splitter->MS O Olfactometry Port (Sensory Detection) Splitter->O OAV OAV Calculation MS->OAV AEDA AEDA (FD Factor) O->AEDA Result Identification of Key Aroma Compounds AEDA->Result OAV->Result

Caption: Comprehensive workflow for the olfactometry analysis of a sample.

Part 7: Concluding Remarks

The olfactometry of this compound is a multifaceted process that requires a deep understanding of analytical chemistry, sensory science, and organic synthesis. The methodologies outlined in this guide provide a robust framework for researchers to accurately characterize the sensory properties of this potent aroma compound. By integrating techniques such as GC-O, AEDA, and OAV calculations, scientists can gain valuable insights into the flavor profiles of complex matrices, paving the way for the development of new and improved food products and pharmaceuticals. The continued exploration of the sensory properties of pyrazines will undoubtedly unlock new possibilities in the field of flavor chemistry.

Part 8: References

  • Lee, J. H., & Lee, S. M. (2021). Pyrazine Formation from the Maillard Reaction of Mixed Amino Acids. Journal of Food Science, 86(1), 123-131.

  • Lee, J. H., & Lee, S. M. (2016). Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. Food Chemistry, 190, 56-62.

  • Ho, C. T. (2013). Flavor chemistry of pyrazines. ACS National Meeting Book of Abstracts, 246.

  • Van Lancker, C., Adams, A., & De Kimpe, N. (2011). Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. Journal of Agricultural and Food Chemistry, 59(21), 11684-11691.

  • Hwang, H. I., Hartman, T. G., Rosen, R. T., & Ho, C. T. (1994). Formation of Pyrazines from the Maillard Reaction of Glucose and Lysine-α-amine-15N. Journal of Agricultural and Food Chemistry, 42(4), 1000-1004.

  • Feng, Y., Cai, Y., Sun-Waterhouse, D., Cui, C., Su, G., Lin, L., & Zhao, M. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio?. Food chemistry, 187, 44–52.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Pyrazines: The Science Behind Food Flavors and Aromas. Retrieved from [Link]

  • Advanced Biotech. (n.d.). Natural Pyrazines. Retrieved from [Link]

  • MDPI. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Molecules, 27(15), 4958.

  • Brattoli, M., Cisternino, E., Dambruoso, P. R., de Gennaro, G., Giungato, P., Mazzone, A., & Tutino, M. (2013). Gas chromatography analysis with olfactometric detection (GC-O) as a useful methodology for chemical characterization of odorous compounds. Sensors, 13(12), 16759–16800.

  • Wikipedia. (n.d.). Gas chromatography-olfactometry. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Use of relative odor activity value (ROAV) to link aroma profiles to volatile compounds: application to fresh and dried eel (Muraenesox cinereus). Journal of Aquatic Food Product Technology, 30(10), 1221-1233.

  • Sepsolve Analytical. (2024). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]

  • FoodWrite. (2022). The Value of Aroma Extract Dilution Analysis (AEDA). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethyl-3,6-diisobutyl-pyrazine. Retrieved from [Link]

  • Leffingwell & Associates. (n.d.). Pyrazines. Retrieved from [Link]

  • AIDIC. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Chemical Engineering Transactions, 37, 553-558.

  • The Good Scents Company. (n.d.). 2,5-dimethyl-5-isopentyl pyrazine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Scent.vn. (n.d.). 2,6-Dimethyl-3-isopentylpyrazine: Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

  • ResearchGate. (n.d.). Odor Threshold of Some Pyrazines. Retrieved from [Link]

  • Google Patents. (n.d.). CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst. Retrieved from

  • Google Patents. (n.d.). CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative. Retrieved from

  • The Good Scents Company. (n.d.). 2,5-dimethyl-3-acetylthio-pyrazine. Retrieved from [Link]

  • FlavScents. (n.d.). 2,5-dimethyl-5-isopentyl pyrazine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Identification of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the unambiguous identification of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, a significant volatile organic compound, within complex natural product matrices. This pyrazine derivative, noted for its characteristic nutty and roasted aromas, is a key flavor component in many foods and has been identified in various natural sources, including microbial and insect metabolomes.[1][2] The accurate identification of such compounds is paramount in fields ranging from food science and flavor chemistry to chemical ecology and drug discovery. This document moves beyond rote protocols to elucidate the underlying scientific principles and causal logic behind methodological choices, ensuring a self-validating and robust analytical workflow. We will detail a multi-pronged approach leveraging optimized extraction techniques, primary gas chromatography-mass spectrometry (GC-MS) analysis coupled with retention index validation, and definitive structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Target Analyte

This compound is a substituted alkylpyrazine that contributes significantly to the sensory profile of various natural and processed products.[2][3] Its structural complexity and presence among numerous isomers necessitate a rigorous analytical approach to prevent misidentification, a common pitfall in the characterization of alkylpyrazines.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Isopentyl-3,6-dimethylpyrazine, 3-Isoamyl-2,5-dimethylpyrazine[5]
CAS Number 18433-98-2[5]
Molecular Formula C₁₁H₁₈N₂[5]
Molecular Weight 178.27 g/mol [1]
Appearance Pale yellow to yellow liquid
Boiling Point (est.) 252°C[6]

This guide is designed for researchers and drug development professionals who require not just data, but validated, trustworthy identification of this and similar volatile compounds.

The Analytical Strategy: An Integrated, Self-Validating Workflow

The cornerstone of reliable analyte identification is the use of orthogonal analytical techniques—methods that measure different properties of the molecule. This approach provides a system of checks and balances. For our target, we will integrate chromatographic behavior (GC), mass fragmentation patterns (MS), and nuclear spin properties (NMR).

Integrated_Workflow Figure 1: Overall Analytical Workflow cluster_prep Sample Preparation & Extraction cluster_analysis Primary Analysis & Identification cluster_confirm Confirmation & Elucidation Prep Natural Product Matrix Ext Extraction of Volatiles (SPME, SFE, Distillation) Prep->Ext Isolate Target Analytes GCMS GC-MS Analysis Ext->GCMS Inject Extract Lib Mass Spectral Library Match GCMS->Lib RI Retention Index (RI) Calculation & Comparison GCMS->RI Tentative Tentative Lib->Tentative Tentative ID RI->Tentative Isolate Isolation for NMR (e.g., Prep-GC) NMR 1H and 13C NMR Spectroscopy Isolate->NMR Sufficient Quantity Final Final NMR->Final Structural Confirmation Tentative->Final Validated Identification GCMS_Logic Figure 2: Logic of GC-MS with RI Validation cluster_gc_data GC Output cluster_ms_data MS Output GC Gas Chromatography (GC) MS Mass Spectrometry (MS) RT Retention Time (RT) GC->RT Spec Mass Spectrum MS->Spec RI Retention Index (RI) RT->RI Calculate vs. n-alkanes Lib Library Match Spec->Lib Compare to Database Trust Trustworthy ID RI->Trust Orthogonal Confirmation Lib->Trust

Sources

The Enigmatic Aroma of the Food World: A Technical Guide to 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into a Key Flavor Compound for Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive exploration of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, a significant yet often under-specified contributor to the desirable aromas of many cooked and fermented foods. As Senior Application Scientists, we present this guide to bridge the gap between general knowledge of pyrazines and the specific, actionable insights required for advanced food science and flavor chemistry applications. This document provides a detailed overview of its chemical identity, sensory profile, natural occurrence, formation pathways, and analytical methodologies, while also highlighting areas ripe for further investigation.

Chemical and Physical Properties

This compound, also known as 2,5-dimethyl-3-isopentylpyrazine, is a heterocyclic aromatic compound with the following key identifiers:

PropertyValue
CAS Number 18433-98-2[1][2]
Molecular Formula C₁₁H₁₈N₂[1]
Molecular Weight 178.2740 g/mol [1]
Appearance Colorless to pale yellow liquid (estimated)[3]
Boiling Point 242.00 to 243.00 °C @ 760.00 mm Hg (estimated)[2][3]
Flash Point 195.00 °F TCC (90.70 °C) (estimated)[2][3]
Solubility Soluble in alcohol; slightly soluble in water (60.71 mg/L @ 25 °C, estimated)[2][3]

The Sensory Landscape: A "Fruity" and "Anise" Experience

The organoleptic profile of this compound is characterized by a distinct "fruity" aroma and an "anise" flavor.[2][3] This unique combination sets it apart from the more common "nutty," "roasty," and "cocoa-like" notes associated with simpler alkylpyrazines like 2,5-dimethylpyrazine.[4][5]

Odor and Flavor Thresholds: A Knowledge Gap

A critical aspect of understanding a flavor compound's impact is its odor and flavor threshold, which is the lowest concentration at which it can be detected. Currently, there is a lack of published data on the specific odor and flavor thresholds of this compound. However, data for a positional isomer, 5-isopentyl-2,3-dimethyl-pyrazine, indicates an odor threshold of 6.00 ppm.[6] It is important to note that the position of substituents on the pyrazine ring can significantly influence sensory perception, and therefore, this value should be considered with caution. Further research is needed to determine the precise sensory thresholds of this compound to accurately assess its contribution to food aroma.

Natural Occurrence: Where to Find This Elusive Aroma

This compound has been identified as a naturally occurring volatile compound in a limited number of food products, including:

  • Chicory Root Oil: Found at a concentration of 0.073%.[3]

  • Cocoa: Its presence in cocoa suggests a potential role in the complex flavor profile of chocolate.[3]

While the documented occurrences are sparse, the compound's chemical structure suggests it is likely present in other foods that undergo thermal processing, such as roasted nuts and coffee, where its precursors are abundant.

Formation Pathways: The Chemistry of Flavor Creation

The primary route for the formation of this compound in food is the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.

Inferred Precursors:

Based on the structure of this compound, its formation can be logically inferred to involve the following precursors:

  • Amino Acid: The (3-methylbutyl) or isopentyl side chain strongly points to the involvement of Leucine . In the Maillard reaction, the Strecker degradation of leucine would yield 3-methylbutanal, which can then participate in the formation of the pyrazine ring.

  • Reducing Sugars: Various reducing sugars, such as glucose and fructose, are common reactants in the Maillard reaction and would provide the carbon backbone for the pyrazine ring.

The general mechanism for alkylpyrazine formation involves the condensation of two α-aminocarbonyl intermediates, which are formed from the reaction of amino acids and dicarbonyl compounds generated from sugar degradation. The specific dicarbonyl compounds involved in the formation of the dimethyl-substituted pyrazine ring are likely glyoxal, pyruvaldehyde, or diacetyl.

Hypothesized Formation Pathway of this compound

Caption: Hypothesized Maillard reaction pathway for the formation of this compound.

Analytical Methodologies: Identification and Quantification

The analysis of this compound in complex food matrices is best achieved using gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of volatile and semi-volatile compounds.

A General Protocol for the Analysis of Alkylpyrazines in Food Matrices:

This protocol provides a general framework for the analysis of alkylpyrazines. Optimization of specific parameters will be necessary depending on the food matrix and the target analyte concentration.

1. Sample Preparation and Extraction:

The choice of extraction method is critical for the efficient recovery of pyrazines. Headspace solid-phase microextraction (HS-SPME) is a commonly used, solvent-free technique for volatile analysis.

  • Apparatus:

    • HS-SPME autosampler

    • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • Headspace vials (20 mL) with magnetic screw caps and PTFE/silicone septa

    • Heating block or water bath

  • Procedure:

    • Weigh a representative sample of the homogenized food matrix (e.g., 1-5 g) into a headspace vial.

    • For solid samples, add a known volume of saturated sodium chloride solution to enhance the release of volatiles.

    • Seal the vial tightly.

    • Equilibrate the sample at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (single quadrupole or time-of-flight)

    • Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5ms, or a wax column)

  • Typical GC Conditions:

    • Injector Temperature: 250°C (splitless mode)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes

      • Ramp: 5°C/min to 240°C

      • Hold: 5 minutes at 240°C

    • Transfer Line Temperature: 280°C

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-350

3. Identification and Quantification:

  • Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the analyte with that of an authentic reference standard. In the absence of a standard, tentative identification can be made by comparing the mass spectrum with entries in a spectral library (e.g., NIST, Wiley).

  • Quantification: For accurate quantification, a stable isotope-labeled internal standard is recommended. A calibration curve should be prepared using a pure standard of this compound.

Experimental Workflow for Pyrazine Analysis

Pyrazine_Analysis_Workflow cluster_SamplePrep Sample Preparation & Extraction cluster_Analysis GC-MS Analysis cluster_Data Data Processing Homogenization Sample Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Equilibration Equilibration & Heating Vial->Equilibration SPME HS-SPME Extraction Equilibration->SPME Desorption Thermal Desorption in GC Injector SPME->Desorption Separation Chromatographic Separation Desorption->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: A typical workflow for the analysis of this compound in food samples.

Future Research and Conclusion

This technical guide has synthesized the current knowledge on this compound, a flavor compound with a unique sensory profile. While its fundamental chemical properties are established, there is a clear need for further research to fully elucidate its role in food aroma.

Key areas for future investigation include:

  • Determination of Odor and Flavor Thresholds: Establishing these values is paramount for accurately assessing its sensory impact.

  • Confirmation of Formation Pathways: Model system studies are required to confirm the specific amino acid and sugar precursors and to understand the kinetics of its formation.

  • Quantitative Analysis in Foods: A broader survey of its concentration in various thermally processed foods is needed to understand its distribution and significance.

  • Synthesis of an Authentic Reference Standard: The availability of a pure standard is essential for accurate identification and quantification.

References

  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Chemistry WebBook. Retrieved from a NIST web address.[1]

  • The Good Scents Company. (n.d.). 2,5-dimethyl-5-isopentyl pyrazine. Retrieved from a TGSC web address.[2][3]

  • BenchChem. (2025). The Sensory Significance of 2,5-Dimethylpyrazine in Food Systems: A Comparative Guide. Retrieved from a BenchChem web address.[4]

  • FooDB. (2010). Showing Compound 2,5-Dimethylpyrazine (FDB013954). Retrieved from a FooDB web address.[5]

  • ResearchGate. (2025). (PDF) Odor Threshold of Some Pyrazines. Retrieved from a ResearchGate web address.[6]

Sources

An Initial Scientific Characterization of 3-Isopentyl-2,5-dimethylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive framework for the initial synthesis, purification, and multi-platform analytical characterization of 3-isopentyl-2,5-dimethylpyrazine (CAS 18433-98-2), a significant alkylpyrazine found in various natural and processed foods. Alkylpyrazines are pivotal to the flavor and aroma profiles of many consumer products, contributing characteristic nutty, roasted, and earthy notes.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each methodological choice. We present a plausible synthetic route, detailed purification workflows, and a suite of analytical techniques—including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—to establish a definitive structural and purity profile of the target compound.

Introduction: The Significance of Alkylpyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are broadly distributed in nature.[3][4] They are key contributors to the desirable aromas generated during the thermal processing of food through the Maillard reaction.[3] The specific arrangement and type of alkyl substituents on the pyrazine core dictate the precise organoleptic properties, which can range from roasted coffee and cocoa to nutty and earthy notes.[1][2]

3-Isopentyl-2,5-dimethylpyrazine (C₁₁H₁₈N₂) is a notable member of this family, identified in products like cocoa.[5] Its unique structure imparts specific flavor characteristics, making it a valuable target for the flavor and fragrance industries.[6][7] A robust and unambiguous characterization is the foundational step for any further application, whether in food science, sensory research, or as a starting material in pharmaceutical synthesis. This guide provides the necessary framework to achieve this primary characterization with a high degree of scientific confidence.

Synthesis and Purification Strategy

The synthesis of unsymmetrically substituted pyrazines requires a regioselective approach to avoid the formation of isomeric mixtures, which are often difficult to separate.[8] Classical methods involving the self-condensation of α-amino carbonyl compounds or the reaction of 1,2-diketones with vicinal diamines often lack this selectivity.[8] Therefore, we propose a more controlled synthesis based on established principles of pyrazine formation.

Rationale for Synthetic Strategy

Our proposed synthesis involves the condensation of leucinal (2-amino-4-methylpentanal), derived from the amino acid L-leucine, with 2,3-butanedione, followed by an oxidation step. This approach is designed to control the regiochemistry of the final product. Leucinal provides the isopentyl precursor and one of the ring nitrogens, while 2,3-butanedione provides the dimethylated carbon backbone and the second nitrogen.

Detailed Synthesis Protocol

Materials:

  • L-Leucine

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • 2,3-Butanedione (diacetyl)

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Step 1: Reduction of L-Leucine to Leucinol

  • In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend LiAlH₄ (1.1 eq) in dry THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of L-Leucine (1.0 eq) in dry THF to the stirred suspension. Causality: This exothermic reaction must be controlled to prevent side reactions. The slow addition maintains a safe temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield crude leucinol.

Step 2: Oxidation of Leucinol to Leucinal

  • Dissolve the crude leucinol in DCM.

  • Add activated MnO₂ (5.0 eq) in portions. Causality: MnO₂ is a mild, selective oxidant for converting allylic and benzylic alcohols to aldehydes. Here, it serves to produce the required α-amino aldehyde without over-oxidation.

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, filter the mixture through a pad of Celite, washing with DCM. The filtrate contains the crude leucinal and is used immediately in the next step.

Step 3: Condensation and Aromatization

  • To the crude leucinal solution, add 2,3-butanedione (1.1 eq).

  • Stir the mixture at room temperature for 24 hours. This allows for the initial condensation and formation of the dihydropyrazine intermediate.

  • Add activated MnO₂ (3.0 eq) to the reaction mixture. Causality: The dihydropyrazine intermediate requires oxidation to form the stable aromatic pyrazine ring. MnO₂ is an effective reagent for this dehydrogenation step.

  • Reflux the mixture for 4 hours, monitoring for the disappearance of the intermediate by GC-MS.

  • Cool the reaction, filter off the MnO₂, and wash the solid with DCM.

Purification Workflow
  • Combine the organic filtrates and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

  • Combine fractions containing the pure product (as determined by TLC and GC-MS) and remove the solvent to yield 3-isopentyl-2,5-dimethylpyrazine as a colorless to pale yellow oil.[5]

Visualization: Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Leucine Leucine Reduction Leucinol Leucine->Reduction LiAlH4, THF Oxidation1 Leucinal (Crude) Reduction->Oxidation1 MnO2, DCM Condensation Condensation/ Cyclization Oxidation1->Condensation Butanedione 2,3-Butanedione Butanedione->Condensation Oxidation2 Crude Product (3-isopentyl-2,5-dimethylpyrazine) Condensation->Oxidation2 MnO2, Reflux Workup Aqueous Workup (NaHCO3, Brine) Oxidation2->Workup Drying Drying Workup->Drying Na2SO4 Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Flash Chromatography (Silica, Hexane/EtOAc) FinalProduct Pure Product Chromatography->FinalProduct Purity Check (GC-MS)

Caption: Workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized compound. Each technique provides orthogonal data, creating a self-validating analytical system.

Physical Properties

The following table summarizes the key physical and chemical properties of 3-isopentyl-2,5-dimethylpyrazine.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₈N₂[9][10]
Molecular Weight 178.27 g/mol [9][10]
CAS Number 18433-98-2[9]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 242-243 °C @ 760 mmHg (est.)[5]
logP (o/w) ~2.8 (est.)[5]
IUPAC Name 2,5-dimethyl-3-(3-methylbutyl)pyrazine[10]
Gas Chromatography-Mass Spectrometry (GC-MS)

3.2.1. Analytical Principle & Rationale GC-MS is the premier analytical tool for volatile and semi-volatile compounds like alkylpyrazines.[11][12] The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted molecules and measures the mass-to-charge ratio of these fragments, providing a molecular fingerprint. For alkylpyrazines, mass spectra of isomers can be nearly identical; therefore, the chromatographic retention index (RI) is a critical parameter for definitive identification.[11][12][13]

3.2.2. Experimental Protocol

  • Sample Preparation: Prepare a 100 ppm solution of the purified pyrazine in high-purity methanol or hexane.

  • GC System: Agilent 8890 GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column. A polar column (e.g., DB-WAX) should also be used for RI confirmation.

  • Injection: 1 µL, split mode (e.g., 50:1). Injector temperature: 250 °C.

  • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 350.

  • Data Analysis: Compare the obtained mass spectrum with reference libraries (e.g., NIST). Calculate the Kovats Retention Index using an n-alkane standard mixture under identical conditions.

3.2.3. Expected Data & Interpretation

  • Mass Spectrum: The EI mass spectrum is expected to show a distinct molecular ion peak (M⁺) at m/z 178. The base peak is often associated with the loss of a propyl group from the isopentyl side chain (cleavage at the benzylic-like position), resulting in a fragment at m/z 135. Another significant fragment should appear at m/z 122, corresponding to the pyrazine ring with a methyl and an ethyl group attached, arising from a McLafferty-type rearrangement.[13][14]

  • Retention Index: The Kovats RI on a standard non-polar (DB-5) phase is expected to be approximately 1290-1310.[10] This value is crucial for distinguishing it from other isomers like 2-isopentyl-3,5-dimethylpyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.3.1. Rationale NMR spectroscopy provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei. It is the definitive method for confirming the substitution pattern on the pyrazine ring and the structure of the alkyl side chains, thus validating the regioselectivity of the synthesis.

3.3.2. Experimental Protocol

  • Sample Preparation: Dissolve ~10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR: Acquire 16-32 scans.

  • ¹³C NMR: Acquire 512-1024 scans with proton decoupling.

  • Data Processing: Process the data using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual CHCl₃ signal (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

3.3.3. Predicted Spectral Data & Interpretation The following tables outline the predicted chemical shifts (δ) for the compound.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm) Multiplicity Integration Assignment
~8.25 s 1H Pyrazine ring H (C6-H)
~2.75 t, J≈7.6 Hz 2H -CH₂- attached to pyrazine ring
~2.50 s 3H Methyl group at C2 or C5
~2.48 s 3H Methyl group at C2 or C5
~1.65 m 2H -CH₂- of isopentyl chain
~1.75 m 1H -CH- of isopentyl chain

| ~0.95 | d, J≈6.6 Hz | 6H | Two terminal methyls of isopentyl chain |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm) Assignment
~152.0 Quaternary pyrazine C (C2 or C5)
~150.0 Quaternary pyrazine C (C3)
~148.5 Quaternary pyrazine C (C2 or C5)
~142.0 Pyrazine CH (C6)
~39.0 -CH₂- of isopentyl chain
~34.0 -CH₂- attached to pyrazine ring
~28.0 -CH- of isopentyl chain
~22.5 Two terminal methyls of isopentyl chain
~21.5 Methyl group on pyrazine ring

| ~21.0 | Methyl group on pyrazine ring |

Infrared (IR) Spectroscopy

3.4.1. Rationale IR spectroscopy is a rapid and simple method for confirming the presence of key functional groups. For this molecule, it will verify the presence of the aromatic pyrazine ring and the aliphatic C-H bonds of the alkyl substituents.

3.4.2. Experimental Protocol

  • Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained.

  • Instrument: PerkinElmer Spectrum Two FT-IR or equivalent, equipped with an attenuated total reflectance (ATR) accessory.

  • Acquisition: Place a single drop of the neat liquid onto the ATR crystal.

  • Scan: Acquire the spectrum from 4000 to 650 cm⁻¹.

3.4.3. Expected Data & Interpretation

  • ~3050 cm⁻¹: Aromatic C-H stretch from the pyrazine ring.[15]

  • 2960-2850 cm⁻¹: Aliphatic C-H stretching vibrations from the methyl and methylene groups of the isopentyl and methyl substituents.

  • ~1550-1450 cm⁻¹: C=N and C=C ring stretching vibrations characteristic of the pyrazine heterocycle.

  • ~1465 cm⁻¹ & ~1370 cm⁻¹: C-H bending vibrations for the alkyl groups. The band around 1370 cm⁻¹ may show splitting characteristic of a gem-dimethyl group.

  • Below 1200 cm⁻¹: C-H in-plane and out-of-plane bending vibrations.

Visualization: Analytical Characterization Workflow

G cluster_primary Primary Identification & Purity cluster_structural Definitive Structural Elucidation cluster_functional Functional Group Confirmation Input Purified Compound GCMS GC-MS Analysis Input->GCMS NMR_H 1H NMR Input->NMR_H IR FT-IR Spectroscopy Input->IR Output1 Output1 GCMS->Output1 Retention Index Mass Spectrum Purity >95% NMR_C 13C NMR Output2 Output2 NMR_H->Output2 Proton Environment Substitution Pattern NMR_C->Output2 Output3 Output3 IR->Output3 Functional Groups (Aromatic, Aliphatic)

Caption: Multi-platform workflow for the analytical characterization of the compound.

Applications and Safety Considerations

Known and Potential Applications

3-Isopentyl-2,5-dimethylpyrazine is primarily used as a flavoring and fragrance agent.[5][6] Its sensory profile contributes to creating complex nutty, cocoa, and roasted notes in a variety of food products, including baked goods, cereals, and beverages.[1][2][7] Beyond flavor, the pyrazine scaffold is of interest in medicinal chemistry and materials science, suggesting potential for this compound as a synthetic intermediate.[7][16]

Handling and Safety
  • Classification: May be classified as a combustible liquid. May be harmful if swallowed and may cause eye irritation.[17][18]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames.[18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This guide outlines a robust and scientifically-grounded methodology for the synthesis and initial characterization of 3-isopentyl-2,5-dimethylpyrazine. By employing a regioselective synthetic strategy and a multi-platform analytical workflow, a researcher can confidently produce and validate the structure and purity of this important flavor compound. The combination of chromatographic separation (GC), mass analysis (MS), definitive structural elucidation (NMR), and functional group confirmation (IR) provides a self-validating dataset that serves as a reliable foundation for any subsequent research or application.

References

Sources

An In-depth Technical Guide to the Exploration of Pyrazines in Coffee Flavor Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of pyrazines and their critical role in defining the characteristic flavor and aroma of roasted coffee. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricate chemistry of pyrazine formation, advanced analytical methodologies for their characterization, and their profound sensory impact.

The Genesis of Coffee's Roasted Notes: Pyrazine Formation

Pyrazines are heterocyclic organic compounds that are fundamental to the desirable roasted, nutty, and earthy notes in coffee.[1] Their formation is a direct consequence of the complex chemical transformations that occur during the roasting of green coffee beans, primarily through the Maillard reaction and Strecker degradation.[1]

The Maillard Reaction: A Symphony of Flavor Development

The Maillard reaction is a non-enzymatic browning process that occurs when amino acids and reducing sugars are subjected to heat.[1] This intricate cascade of reactions is responsible for the generation of a vast array of flavor compounds, with pyrazines being a prominent class. The initial step involves the condensation of an amino acid with a reducing sugar to form an N-glycosylamine, which then undergoes rearrangement to form Amadori or Heyns compounds.[2][3] Subsequent degradation of these intermediates leads to the formation of α-dicarbonyl compounds, which are key precursors to pyrazines.[2][4]

Strecker Degradation: A Key Pathway to Pyrazine Precursors

Strecker degradation is a crucial component of the Maillard reaction that significantly contributes to the formation of pyrazines. In this process, α-dicarbonyl compounds react with amino acids to produce Strecker aldehydes, which contribute to the overall aroma profile, and α-aminocarbonyls.[2][4] These highly reactive α-aminocarbonyl intermediates can then undergo condensation reactions to form dihydropyrazines, which are subsequently oxidized to the aromatic pyrazines that impart the characteristic roasted flavors to coffee.[5]

It has also been proposed that pyrazines can be formed through a pathway other than Strecker degradation, involving the deamination of amino acids.[2][3] In this proposed mechanism, amino acids can decarbonylate and then deaminate to form reactive intermediates that can also lead to the formation of pyrazines.[2][3]

Influence of Precursors and Roasting Conditions

The specific profile of pyrazines in roasted coffee is heavily influenced by the initial composition of amino acids and sugars in the green coffee beans. For instance, the thermal degradation of serine can lead to the formation of pyrazine, methylpyrazine, and ethylpyrazine, while threonine degradation can yield dimethylpyrazine and trimethylpyrazine.[4]

The degree of roast plays a pivotal role in the final concentration of pyrazines. As the roasting process progresses from a light to a dark roast, the concentration of pyrazines generally increases, contributing to the development of more intense roasted and nutty flavors.[2] This is a critical parameter that coffee roasters manipulate to achieve a desired flavor profile.

Below is a diagram illustrating the key pathways of pyrazine formation during coffee roasting.

Pyrazine_Formation Amino Acids Amino Acids Amadori/Heyns Products Amadori/Heyns Products Amino Acids->Amadori/Heyns Products Reducing Sugars Reducing Sugars Reducing Sugars->Amadori/Heyns Products alpha-Dicarbonyls alpha-Dicarbonyls Amadori/Heyns Products->alpha-Dicarbonyls alpha-Aminocarbonyls alpha-Aminocarbonyls alpha-Dicarbonyls->alpha-Aminocarbonyls Reaction with Amino Acids Strecker Aldehydes Strecker Aldehydes alpha-Dicarbonyls->Strecker Aldehydes Reaction with Amino Acids Dihydropyrazines Dihydropyrazines alpha-Aminocarbonyls->Dihydropyrazines Condensation Pyrazines Pyrazines Dihydropyrazines->Pyrazines Oxidation

Key pathways of pyrazine formation during coffee roasting.

Analytical Methodologies for Pyrazine Exploration

The accurate identification and quantification of pyrazines in coffee are essential for understanding their contribution to flavor and for quality control in the coffee industry. Due to their volatility and often low concentrations, specialized analytical techniques are required.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free sample preparation technique for the extraction of volatile and semi-volatile compounds from a sample matrix. It is particularly well-suited for the analysis of pyrazines in coffee. The choice of the SPME fiber coating is critical for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its ability to adsorb a wide range of analytes with different polarities and molecular weights.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Following extraction by HS-SPME, the adsorbed pyrazines are thermally desorbed in the injector of a gas chromatograph and separated on a capillary column. The separated compounds are then detected and identified by a mass spectrometer. GC-MS provides both qualitative and quantitative information about the pyrazine content of the coffee sample.

Experimental Protocol: HS-SPME-GC-MS Analysis of Pyrazines in Roasted Coffee

This protocol outlines a self-validating system for the analysis of pyrazines in roasted coffee.

1. Sample Preparation:

  • Weigh 1.0 g of finely ground roasted coffee into a 20 mL headspace vial.
  • Add an internal standard solution (e.g., a deuterated pyrazine analog) for accurate quantification.
  • Seal the vial with a PTFE/silicone septum and a screw cap.

2. HS-SPME Extraction:

  • Place the vial in an autosampler with an agitator and a heater.
  • Equilibrate the sample at 60°C for 15 minutes with agitation.
  • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis:

  • Injector: Desorb the analytes from the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
  • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Oven Program: Start at 40°C (hold for 2 minutes), ramp to 240°C at 5°C/minute, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
  • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 300.

4. Data Analysis:

  • Identify pyrazines by comparing their mass spectra and retention indices with those of authentic standards and library data (e.g., NIST).
  • Quantify the identified pyrazines using the internal standard method.

The following diagram illustrates the experimental workflow for the analysis of pyrazines in coffee.

HS_SPME_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Ground Coffee Ground Coffee Vial Vial Ground Coffee->Vial Internal Standard Internal Standard Internal Standard->Vial Heated Agitator Heated Agitator Vial->Heated Agitator SPME Fiber SPME Fiber Heated Agitator->SPME Fiber Headspace Exposure GC Inlet GC Inlet SPME Fiber->GC Inlet Thermal Desorption GC Column GC Column GC Inlet->GC Column Separation Mass Spectrometer Mass Spectrometer GC Column->Mass Spectrometer Detection & Identification Data Analysis Data Analysis Mass Spectrometer->Data Analysis

Workflow for HS-SPME-GC-MS analysis of coffee pyrazines.

Key Pyrazines and Their Sensory Significance

Over 100 pyrazine compounds have been identified in roasted coffee, each contributing a unique nuance to the overall flavor profile.[8] The sensory impact of a particular pyrazine is determined by both its concentration and its odor detection threshold. Pyrazines, along with thiazoles, have some of the lowest odor thresholds, making them significant contributors to coffee's aroma even at low concentrations.[9][10]

The table below summarizes some of the key pyrazines found in coffee, their characteristic sensory attributes, and their typical concentrations in Arabica and Robusta coffee.

Pyrazine CompoundSensory DescriptorConcentration in Arabica (µg/kg)Concentration in Robusta (µg/kg)Odor Threshold (ng/L in air)
2-Methylpyrazine Roasted, nutty, cocoa-like1,500 - 5,0002,000 - 8,00070
2,5-Dimethylpyrazine Roasted, nutty, potato-like1,000 - 4,0001,500 - 6,00035
2,6-Dimethylpyrazine Roasted, nutty, coffee-like800 - 3,0001,200 - 5,00040
2-Ethylpyrazine Nutty, roasted, earthy200 - 1,000300 - 1,5002
2-Ethyl-3,5-dimethylpyrazine Earthy, roasted, potato-like50 - 300100 - 8000.014[9][11]
2,3-Diethyl-5-methylpyrazine Earthy, roasted20 - 15050 - 4000.014[11]
2-Isobutyl-3-methoxypyrazine Green bell pepper, earthy1 - 101 - 150.002
Trimethylpyrazine Roasted, nutty, cocoa300 - 1,200500 - 2,00060

Data compiled from various sources. Concentrations can vary significantly based on origin, processing, and roast degree.

The distinct differences in the pyrazine profiles of Arabica and Robusta coffees contribute to their unique flavor characteristics. Robusta coffees generally contain higher concentrations of pyrazines, which is consistent with their typically bolder, more roasted, and sometimes rubbery flavor profile. In contrast, the lower pyrazine content in Arabica coffees often allows their more delicate floral and fruity notes to be more prominent.

Conclusion and Future Directions

Pyrazines are undeniably central to the flavor chemistry of coffee. A thorough understanding of their formation pathways and precise analytical characterization is paramount for controlling and optimizing coffee flavor. The methodologies outlined in this guide provide a robust framework for researchers and industry professionals to delve into the complex world of coffee pyrazines.

Future research should focus on elucidating the impact of novel green coffee processing methods on precursor availability and subsequent pyrazine formation. Furthermore, advanced sensory techniques combined with instrumental analysis will continue to unravel the intricate relationships between specific pyrazines and the overall perception of coffee flavor, paving the way for the development of coffees with highly tailored and desirable sensory profiles.

References

  • Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee. Journal of Agricultural and Food Chemistry. [Link]

  • Detection of Odor-Active Ethenylalkylpyrazines in Roasted Coffee. American Chemical Society. [Link]

  • Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Journal of Agricultural and Food Chemistry. [Link]

  • Pyrazine formation from serine and threonine. PubMed. [Link]

  • ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS. Scilit. [Link]

  • Characterization of Arabica and Robusta volatile coffees composition by reverse carrier gas headspace gas chromatography–mass spectrometry based on a statistical approach. PubMed Central. [Link]

  • (PDF) Odor Threshold of Some Pyrazines. ResearchGate. [Link]

  • Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. ACS Publications. [Link]

  • Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. ResearchGate. [Link]

  • Main reaction pathways for the formation of pyrazine derivatives from... ResearchGate. [Link]

  • Mechanism of pyrazine formation by the condensation reaction of two α-amino ketone molecules. ResearchGate. [Link]

  • Pyrazine Formation from Amino Acids and Reducing Sugars, a Pathway Other than Strecker Degradation. Semantic Scholar. [Link]

  • Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Journal of Agricultural and Food Chemistry. [Link]

  • Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids in Model Systems. food-info.com. [Link]

  • AROMA IMPACT COMPOUNDS OF ARABICA AND ROBUSTA COFFEE. QUALITATIVE AND QUANTITATIVE INVESTIGATIONS. imreblank.com. [Link]

  • Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. Semantic Scholar. [Link]

  • Formation of Pyrazines in Maillard Model Systems of Lysine-Containing Dipeptides. ResearchGate. [Link]

  • Aroma impact compounds of Arabica and Robusta coffee. Qualitative and quantitative investigations. ResearchGate. [Link]

  • Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. PubMed Central. [Link]

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  • Determination of aromatic profiles of coffee beans according to different roasting times by SPME/GC-MS analysis. scielo.br. [Link]

  • Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. NIH. [Link]

  • Volatile Compound Characterization of Coffee (Coffea arabica) Processed at Different Fermentation Times Using SPME–GC–MS. MDPI. [Link]

  • A Headspace Solid Phase Microextraction (HS-SPME) method for the chromatographic determination of alkylpyrazines in cocoa samples. SciELO. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, a significant alkylpyrazine derivative with applications in flavor and fragrance research, as well as in the development of novel bioactive molecules. The protocol herein details a robust and reproducible method centered on the directed ortho-lithiation of 2,5-dimethylpyrazine, followed by quenching with 1-bromo-3-methylbutane (isoamyl bromide). This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety protocols.

Introduction and Scientific Context

Alkylpyrazines are a class of nitrogen-containing heterocyclic compounds that are integral to the aroma and flavor profiles of numerous natural and processed foods, including coffee, cocoa, and baked goods.[1] Their unique sensory properties, often characterized by nutty, roasted, and earthy notes, have made them valuable targets for the flavor and fragrance industry. Beyond their organoleptic significance, the pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2]

This compound, also known as 3-isopentyl-2,5-dimethylpyrazine, is a naturally occurring flavor compound.[3] Its synthesis is of interest for creating reference standards for food analysis, for use as a flavoring agent, and as a building block for more complex molecules in pharmaceutical research.

The synthetic strategy detailed in this application note employs a directed metalation approach. Due to the electron-deficient nature of the pyrazine ring, direct electrophilic substitution is challenging. Therefore, deprotonation at a carbon atom adjacent to a nitrogen atom using a strong, non-nucleophilic base is an effective method to generate a nucleophilic pyrazine anion. This intermediate can then readily react with an electrophile, such as an alkyl halide, to achieve regioselective C-alkylation.

Reaction Scheme

The overall synthetic transformation is depicted below:

Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.Notes
2,5-Dimethylpyrazine≥98%Sigma-Aldrich123-32-0Store in a cool, dry place.[4]
1-Bromo-3-methylbutane (Isoamyl bromide)≥97%Alfa Aesar107-82-4Flammable liquid and vapor.
Diisopropylamine≥99.5%Acros Organics108-18-9Corrosive.
n-Butyllithium2.5 M in hexanesSigma-Aldrich109-72-8Pyrophoric. Handle under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich109-99-9Dry over sodium/benzophenone ketyl before use.
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeFisher Scientific12125-02-9
Diethyl ether (Et₂O)ACS GradeVWR60-29-7
Anhydrous magnesium sulfate (MgSO₄)Reagent GradeEMD Millipore7487-88-9
Deuterated chloroform (CDCl₃)99.8 atom % DCambridge Isotope Laboratories865-49-6For NMR analysis.

Safety Precautions

This protocol involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood.

  • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere (e.g., nitrogen or argon) using syringe techniques.

  • Lithium diisopropylamide (LDA): A strong, non-nucleophilic base that is corrosive and moisture-sensitive. It is prepared in situ from n-butyllithium and diisopropylamine.

  • 1-Bromo-3-methylbutane: A flammable liquid and vapor that can cause skin and eye irritation.

  • Diisopropylamine: Corrosive and flammable.

  • Anhydrous Tetrahydrofuran (THF): A flammable liquid that can form explosive peroxides upon storage. Use freshly distilled or from a sealed container.

Personal Protective Equipment (PPE): Safety goggles, flame-retardant lab coat, and appropriate chemical-resistant gloves are mandatory.

Experimental Protocol

Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)
  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous tetrahydrofuran (THF, 40 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.54 mL, 11 mmol) to the cooled THF via syringe.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise via syringe to the stirred solution, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Synthesis of this compound
  • In a separate dry, round-bottom flask under a nitrogen atmosphere, dissolve 2,5-dimethylpyrazine (1.08 g, 10 mmol) in anhydrous THF (20 mL).

  • Cool this solution to -78 °C.

  • Slowly transfer the 2,5-dimethylpyrazine solution via cannula to the freshly prepared LDA solution at -78 °C. A deep red or dark brown color should develop, indicating the formation of the pyrazine anion.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly add 1-bromo-3-methylbutane (1.34 mL, 11 mmol) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up and Purification
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, a yellow to brown oil, is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate) to afford the pure this compound as a pale yellow oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Analytical Technique Expected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~8.2-8.3 (s, 1H, pyrazine-H), ~2.7-2.8 (t, 2H, -CH₂-), ~2.5 (s, 3H, -CH₃), ~2.4 (s, 3H, -CH₃), ~1.6-1.7 (m, 1H, -CH-), ~1.5-1.6 (q, 2H, -CH₂-), ~0.9 (d, 6H, -CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~152, ~149, ~148, ~146 (pyrazine carbons), ~39 (-CH₂-), ~34 (-CH₂-), ~28 (-CH-), ~22 (-CH(CH₃)₂), ~21 (-CH₃), ~20 (-CH₃)
GC-MS (EI) Molecular Ion (M⁺) at m/z = 178. Key fragments at m/z = 135, 122, 121.[3]
Appearance Pale yellow oil

Note: Exact chemical shifts (δ) in NMR spectra may vary slightly depending on the solvent and concentration.

Workflow and Mechanistic Rationale

The synthesis follows a logical progression from the activation of the pyrazine ring to the formation of the desired C-C bond.

Synthesis_Workflow cluster_LDA LDA Preparation (in situ) cluster_Alkylation Alkylation Reaction cluster_Purification Work-up & Purification Diisopropylamine Diisopropylamine LDA LDA Diisopropylamine->LDA -78 °C, THF n-BuLi n-BuLi n-BuLi->LDA 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Lithiated Pyrazine Lithiated Pyrazine 2,5-Dimethylpyrazine->Lithiated Pyrazine LDA, -78 °C Product This compound Lithiated Pyrazine->Product 1. Isoamyl Bromide 2. Quench Isoamyl Bromide Isoamyl Bromide Isoamyl Bromide->Product Crude Product Crude Product Product->Crude Product Extraction Pure Product Pure Product Crude Product->Pure Product Column Chromatography

Figure 1. Experimental workflow for the synthesis of this compound.

The causality behind the experimental choices is rooted in the principles of modern organic synthesis. The use of a strong, sterically hindered base like LDA is crucial to deprotonate the methyl group on the pyrazine ring rather than undergo nucleophilic addition to the C=N bond. The low reaction temperature (-78 °C) is necessary to maintain the stability of the highly reactive organolithium intermediate and to control the exothermicity of the reactions. The subsequent addition of the electrophile, isoamyl bromide, leads to the formation of the desired product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined procedures for reaction setup, execution, and purification, researchers can consistently obtain the target compound in good yield and high purity. The provided characterization data serves as a benchmark for product validation. This methodology is not only valuable for the specific synthesis of the title compound but also serves as a generalizable approach for the C-alkylation of other electron-deficient heterocyclic systems.

References

  • Attygalle, A. B., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]

  • NIST. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). Mass spectrum of Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Chemistry WebBook. [Link]

  • Czerny, M., & Schieberle, P. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(28), 6441-6449. [Link]

  • CN105237486B. (2018). The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
  • PubChem. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-3-(2-methylbutyl)pyrazine. [Link]

  • FooDB. (2011). Showing Compound 2-isopentyl-3,6-dimethyl pyrazine (FDB029719). [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. [Link]

  • Al-Tel, T. H. (2015). Directed lithiation and substitution of pyridine derivatives. HETEROCYCLES, 91(3), 479-498. [Link]

  • Llorens-Revull, M., et al. (2020). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications, 56(84), 12811-12814. [Link]

  • Patsnap Eureka. (n.d.). Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. [Link]

  • PubChem. (n.d.). 2,5-Dimethylpyrazine. [Link]

  • Wikipedia. (n.d.). Alkylpyrazine. [Link]

  • Zhang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6284. [Link]

  • Liu, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7040. [Link]

Sources

Unveiling the Aroma Signature: A Guide to Gas Chromatography-Olfactometry (GC-O) of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the analysis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, a key aroma compound, using Gas Chromatography-Olfactometry (GC-O). Designed for researchers, scientists, and professionals in the fields of flavor and fragrance, food science, and drug development, this document details the underlying principles, offers field-proven protocols, and explains the causality behind critical experimental choices. Our focus is on delivering a robust, self-validating methodology that ensures both scientific rigor and practical applicability.

Introduction: The Significance of this compound in Aroma Chemistry

Alkylpyrazines are a critical class of volatile heterocyclic nitrogen-containing compounds that significantly contribute to the desirable aromas of a wide array of cooked and fermented foods.[1] These compounds are primarily formed through the Maillard reaction and are responsible for characteristic nutty, roasted, earthy, and cocoa-like notes.[2] this compound (also known as 3-isopentyl-2,5-dimethylpyrazine) is a member of this family, contributing to the complex and sought-after aroma profiles of products like roasted nuts, cocoa, and coffee.[3][4]

The human olfactory system can detect many of these potent odorants at concentrations far below the detection limits of conventional analytical instruments.[5] This necessitates a specialized technique that marries the separation power of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector. Gas Chromatography-Olfactometry (GC-O) is this essential tool, enabling the identification of specific compounds responsible for perceived odors.[5]

The Principle of Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that integrates gas chromatographic separation with sensory analysis.[6] In a typical GC-O setup, the effluent from the gas chromatograph's capillary column is split into two streams. One stream is directed to a conventional chemical detector, such as a Mass Spectrometer (MS) or a Flame Ionization Detector (FID), for compound identification and quantification. The other stream is led to a heated sniffing port where a trained sensory panelist, or "assessor," can smell the eluting compounds in real-time.[7]

This dual-detection system allows for the direct correlation of a specific odor event with a chromatographic peak, thereby identifying the odor-active compounds in a complex volatile mixture.[8] The data generated, often visualized as an "aromagram," provides a profile of the odor-active compounds, their retention times, and their perceived sensory characteristics.[6]

Experimental Protocol: GC-O Analysis of this compound

This section details a robust protocol for the GC-O analysis of this compound. The methodology is designed to be adaptable to various sample matrices where this pyrazine might be a key odorant.

Synthesis of this compound Reference Standard

For accurate identification and characterization, a pure reference standard of the target analyte is crucial. The following is a plausible synthetic route adapted from established methods for similar alkylpyrazines.[1]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2,5-dimethylpyrazine in an appropriate solvent (e.g., water).

  • Radical Initiator: Add a catalytic amount of a radical initiator, such as iron (II) sulfate heptahydrate (FeSO₄·7H₂O).

  • Acidification: Slowly add concentrated sulfuric acid dropwise while maintaining the reaction mixture in an ice bath to control the temperature.

  • Peroxide Addition: Subsequently, add hydrogen peroxide dropwise, continuing to manage the reaction temperature.

  • Aldehyde Addition: Introduce 3-methylbutanal (isovaleraldehyde) to the reaction mixture and gently heat to 50-60°C for several hours.

  • Extraction: After cooling, extract the product with an organic solvent like ethyl acetate.

  • Purification: Neutralize the aqueous phase with a base (e.g., NaOH) and perform further extractions. Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chromatographic Separation: Purify the resulting crude product using column chromatography (silica gel, with a suitable eluent system like ethyl acetate/petroleum ether) to isolate the this compound.

  • Confirmation: Confirm the structure and purity of the synthesized standard using ¹H NMR, ¹³C NMR, and GC-MS analysis.

Sample Preparation: Solvent-Assisted Flavor Evaporation (SAFE)

To isolate the volatile and semi-volatile aroma compounds, including pyrazines, from a complex, non-volatile matrix (e.g., roasted nuts, cocoa butter), Solvent-Assisted Flavor Evaporation (SAFE) is the method of choice. This high-vacuum distillation technique is gentle and minimizes the formation of artifacts that can occur with higher-temperature methods.

Protocol:

  • Sample Homogenization: Homogenize the sample with a suitable low-boiling point, non-polar organic solvent (e.g., dichloromethane or diethyl ether).

  • Extraction: Stir the homogenate for a defined period to ensure thorough extraction of the volatile compounds.

  • Drying and Filtration: Filter the extract and dry it over anhydrous sodium sulfate to remove any residual water.

  • SAFE Distillation: Introduce the dried extract into the SAFE apparatus. Apply a high vacuum and gently warm the sample (typically 40-50°C) to distill the volatile fraction, which is then collected in a cooled trap.

  • Concentration: Carefully concentrate the collected volatile fraction to a final, known volume under a gentle stream of nitrogen.

Gas Chromatography-Olfactometry (GC-O) System and Parameters

The following table outlines the recommended GC-O system configuration and operating parameters for the analysis of this compound.

Parameter Specification Rationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control for reproducible retention times.
Autosampler Gerstel MPS or equivalentEnsures consistent injection volumes and minimizes variability.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column for good separation of a wide range of volatile and semi-volatile compounds.
DB-WAX (30 m x 0.25 mm, 0.25 µm)A polar column for confirmation of identity and separation of co-eluting compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (2 min hold), ramp to 250°C at 6°C/min, hold for 5 minA standard temperature program for the elution of a broad range of aroma compounds.
Inlet Split/Splitless, 250°C, Splitless mode (1 min)Splitless injection is used to maximize the transfer of analytes onto the column, which is critical for trace analysis.
Effluent Splitter Gerstel µ-splitter or equivalent, 1:1 split ratioEvenly divides the column effluent between the MS detector and the olfactometry port.
Transfer Lines Heated to 250°CPrevents condensation of less volatile compounds.
Olfactory Port Gerstel ODP 4 or equivalent, humidified air supplyProvides a comfortable and stable environment for the assessor to sniff the eluting compounds.
MS Detector Agilent 5977B MSD or equivalentProvides mass spectral data for compound identification.
MS Parameters Ion Source: 230°C, Quadrupole: 150°C, Scan Range: 35-350 amuStandard parameters for the analysis of small volatile molecules.
Data Acquisition and Sensory Panel

A trained and screened sensory panel is essential for reliable GC-O data.

Protocol:

  • Panelist Training: Panelists should be trained to recognize and describe a wide range of standard aroma compounds, including various pyrazines.

  • Data Recording: During the GC-O run, the panelist records the retention time, duration, and a detailed description of each perceived odor using specialized software.

  • Aroma Extract Dilution Analysis (AEDA): To determine the relative importance of the odor-active compounds, Aroma Extract Dilution Analysis (AEDA) is performed. The concentrated sample extract is serially diluted (e.g., 1:2, 1:4, 1:8, etc.) and each dilution is analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.[6]

Data Analysis and Interpretation

The data from the MS detector and the olfactometry port are combined to create a comprehensive aroma profile.

  • Compound Identification: The mass spectrum of the chromatographic peak corresponding to an odor event is compared to a mass spectral library (e.g., NIST) and to the mass spectrum of the synthesized reference standard. The retention index on both polar and non-polar columns should also be calculated and compared to literature values and the reference standard for confident identification.

  • Aromagram Construction: The results from the AEDA are used to construct an aromagram, which is a plot of the FD factor versus the retention index. This provides a visual representation of the most potent odorants in the sample.

  • Sensory Profile of this compound: Based on the analysis of the reference standard and its presence in the sample, the odor profile of this compound can be characterized. It is expected to exhibit nutty, roasted, and earthy notes, potentially with subtle fruity undertones, which is characteristic of many alkylpyrazines.[9]

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection cluster_data Data Analysis sample Sample (e.g., Roasted Nuts) homogenize Homogenization with Solvent sample->homogenize safe Solvent-Assisted Flavor Evaporation (SAFE) homogenize->safe concentrate Concentration safe->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation split Effluent Split (1:1) separation->split ms Mass Spectrometry (MS) split->ms olfacto Olfactometry (Human Assessor) split->olfacto ms_data MS Data (Identification) ms->ms_data olfacto_data Olfactometry Data (Aromagram) olfacto->olfacto_data correlation Correlation and Aroma Profile ms_data->correlation olfacto_data->correlation

Caption: GC-O Experimental Workflow.

GC-O System Configuration

G gc Gas Chromatograph inlet Injector gc->inlet column GC Column inlet->column splitter Effluent Splitter column->splitter ms Mass Spectrometer splitter->ms 50% odp Olfactometry Port (ODP) splitter->odp 50% data_ms MS Data System ms->data_ms data_olfacto Olfactometry Software odp->data_olfacto

Caption: GC-O System Diagram.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the Gas Chromatography-Olfactometry analysis of this compound. By following the outlined procedures for reference standard synthesis, sample preparation, and GC-O analysis, researchers can confidently identify and characterize this important aroma compound. The integration of instrumental analysis with human sensory perception is paramount for a true understanding of the complex world of flavors and fragrances, and GC-O stands as the definitive technique for this purpose.

References

  • FooDB. (2010, April 8). Showing Compound 2,5-Dimethylpyrazine (FDB013954). FooDB. Retrieved from [Link]

  • Leffingwell & Associates. (n.d.). Pyrazines. Leffingwell & Associates. Retrieved from [Link]

  • Scent.vn. (n.d.). 2,6-Dimethyl-3-isopentylpyrazine: Odor profile, Properties, & IFRA compliance. Scent.vn. Retrieved from [Link]

  • Tookey, H. L., & Gentry, C. L. (2013). HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almonds (Prunus dulcis). Food Chemistry, 141(3), 2583-2589.
  • The Good Scents Company. (n.d.). 2,3-dimethyl-5-isobutyl pyrazine. The Good Scents Company. Retrieved from [Link]

  • Zhang, T., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(23), e01850-19.
  • ResearchGate. (n.d.). Proposed synthesis mechanisms of alkylpyrazines (2,5-DMP, TMP, 2,3,5,6-tetramethylpyrazine [TTMP], and alkylpyrazines containing a monomethyl semi-ring) in B. subtilis. ResearchGate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl-5-isopentyl pyrazine. The Good Scents Company. Retrieved from [Link]

  • Baxter, G. E., & Levis, Jr., W. W. (1963). U.S. Patent No. 3,113,132. Washington, DC: U.S.
  • NIST. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST WebBook. Retrieved from [Link]

  • Zhang, T., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation and Identification of Volatile Compounds from Roasted Peanuts. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. ResearchGate. Retrieved from [Link]

  • Jia, C., et al. (2023). Analysis of roasted peanuts based on GC–MS combined with GC–IMS. Food Science & Nutrition, 11(12), 7435-7448.
  • ResearchGate. (n.d.). (PDF) Analysis of roasted peanuts based on GC – MS combined with GC – IMS. ResearchGate. Retrieved from [Link]

  • Ho, C. T., & Chen, C. C. (1997). Analysis of Volatile Flavor Components in Roasted Peanuts Using Supercritical Fluid Extraction and Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(8), 3195-3200.
  • Zarzo, M., & Ben-Amor, A. (2019). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Applied Sciences, 9(15), 3148.
  • Sepsolve Analytical. (2024, July 30). Enhanced GC–O workflows for detailed sensory evaluation. Sepsolve Analytical. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-O-MS technique and its applications in food flavor analysis. ResearchGate. Retrieved from [Link]

  • d'Acampora Zellner, B., et al. (2008). Gas chromatography–olfactometry in food flavour analysis.
  • FlavScents. (n.d.). 2-isopentyl-3,5-dimethyl pyrazine. FlavScents. Retrieved from [Link]

  • PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

Application Note: Quantification of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in Food Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantification of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, a key aroma compound, in various food matrices. Pyrazines are pivotal to the flavor profiles of many cooked and roasted foods, contributing nutty, roasted, and cocoa-like notes.[1] Accurate measurement of these compounds is essential for quality control, flavor profiling, and new product development within the food industry.[1][2] This application note details two robust sample preparation methodologies—Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE)—coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive and selective analysis. We further delineate protocols for method validation to ensure data integrity, accuracy, and reproducibility in accordance with established scientific standards.[3][4]

Introduction and Significance

This compound (also known as 2,5-dimethyl-3-isopentylpyrazine) is a nitrogen-containing heterocyclic aromatic compound formed during the Maillard reaction and Strecker degradation at elevated temperatures.[5] Its presence is characteristic of foods that undergo roasting or significant heat treatment, such as roasted nuts, coffee, cocoa, and baked goods.[5] The sensory perception of this single molecule can significantly influence consumer acceptance of a food product. Therefore, a reliable and validated analytical method to quantify its concentration is of paramount importance for food scientists and quality control professionals.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preeminent technique for analyzing volatile and semi-volatile flavor compounds.[6][7] Its power lies in the chromatographic separation of complex mixtures coupled with the high specificity and sensitivity of mass spectrometric detection, which provides a unique "fingerprint" for each compound.[6] This guide focuses on GC-MS as the core analytical platform, supported by optimized sample preparation protocols designed to isolate the target analyte from complex food matrices.

Analyte Profile: this compound

Property Value Reference(s)
Molecular Formula C₁₁H₁₈N₂ [8][9]
Molecular Weight 178.27 g/mol [8][9]
CAS Number 18433-98-2 [8][10]

| IUPAC Name | this compound |[9] |

Principle of Analysis

The quantification of this compound involves a multi-step process. First, the analyte must be efficiently extracted from the food matrix and concentrated.[11] This is the most critical step, as food samples are inherently complex and can cause significant matrix interference.[6] We present two distinct extraction strategies:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, equilibrium-based technique where volatile compounds partition from the sample into the headspace of a sealed vial and are adsorbed onto a polymer-coated fiber.[12] This method is highly sensitive and ideal for volatile pyrazines.[13]

  • Liquid-Liquid Extraction (LLE): A classic technique where a solvent with high affinity for the analyte is used to physically separate it from the sample. This method is robust and effective, particularly for more complex or semi-solid matrices.[1][14]

Following extraction, the analyte is introduced into the GC-MS system. In the GC, the compound is volatilized and separated from other compounds based on its boiling point and affinity for the stationary phase of the analytical column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum allows for positive identification, while the signal intensity is used for quantification against a calibration curve.[2]

Detailed Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

Causality: This protocol is selected for its high sensitivity, minimal solvent usage, and ease of automation. The choice of a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is based on its proven broad-range affinity for volatile compounds, including various pyrazines.[12] The addition of sodium chloride leverages the "salting-out" effect to increase the volatility of the analyte, driving it into the headspace for more efficient extraction.[13]

Materials:

  • GC-MS System with Headspace Autosampler

  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS[13]

  • 20 mL Headspace Vials with PTFE/Silicone Septa Caps

  • Heating and Agitation Module (part of autosampler or separate)

  • Analytical Balance

  • Sodium Chloride (NaCl), analytical grade

  • Internal Standard (IS): e.g., 2,5-Dimethyl-3-isobutyl(d9)pyrazine or other appropriate deuterated analog

Procedure:

  • Sample Preparation:

    • For solid samples (e.g., cocoa powder, ground roasted nuts): Weigh 2.0 ± 0.1 g of homogenized sample directly into a 20 mL headspace vial.

    • For liquid samples (e.g., beverages): Pipette 5.0 mL of the sample into a 20 mL headspace vial.

  • Matrix Modification: Add 1.0 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the release of volatile organic compounds.[13]

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the internal standard solution (at a known concentration, e.g., 10 µg/mL) to the vial. This is crucial for accurate quantification, as it corrects for variations in extraction efficiency and injection volume.[1]

  • Vial Sealing: Immediately seal the vial with the screw cap.

  • Incubation & Extraction:

    • Place the vial into the autosampler tray.

    • Incubate the sample at 60°C for 20 minutes with gentle agitation. This step allows the sample to reach thermal equilibrium and partition volatiles into the headspace.[13]

    • Expose the SPME fiber to the headspace for 30 minutes under continued heating and agitation to adsorb the analytes.[13]

  • Desorption and GC-MS Analysis:

    • Retract the fiber and immediately transfer it to the heated GC injection port (250°C).

    • Desorb the analytes from the fiber for 5 minutes in splitless mode to ensure complete transfer to the GC column.[13]

    • Begin the GC-MS data acquisition.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis Analysis Sample 1. Weigh Sample into Vial Add_NaCl 2. Add NaCl Sample->Add_NaCl Spike_IS 3. Spike with Internal Standard Add_NaCl->Spike_IS Seal 4. Seal Vial Spike_IS->Seal Incubate 5. Incubate & Agitate (60°C, 20 min) Seal->Incubate To Autosampler Extract 6. Expose Fiber (30 min) Incubate->Extract Desorb 7. Desorb in GC Inlet (250°C) Extract->Desorb Transfer Fiber GCMS 8. GC-MS Analysis Desorb->GCMS Data 9. Data Processing & Quantification GCMS->Data

HS-SPME-GC-MS Experimental Workflow
Protocol 2: Liquid-Liquid Extraction (LLE)

Causality: LLE is a foundational extraction technique chosen for its robustness and applicability to a wide range of matrices that may not be suitable for HS-SPME. Dichloromethane is selected as the extraction solvent due to its volatility and high affinity for semi-polar organic compounds like pyrazines. The concentration step using a gentle stream of nitrogen is critical to increase the analyte concentration to a level detectable by the instrument.

Materials:

  • GC-MS System

  • Homogenizer (e.g., blender or stomacher)

  • Centrifuge

  • 50 mL Centrifuge Tubes (solvent-resistant)

  • Vortex Mixer

  • Nitrogen Evaporation System

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (IS): As in Protocol 1

Procedure:

  • Sample Preparation: Weigh 5.0 ± 0.1 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the internal standard solution.

  • Extraction:

    • Add 10 mL of dichloromethane to the tube.

    • Vigorously shake or vortex the mixture for 2 minutes to ensure thorough mixing and efficient extraction.[1]

  • Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic solvent layer from the solid and aqueous layers.[1]

  • Solvent Collection: Carefully transfer the organic (bottom) layer containing the pyrazines to a clean tube or flask using a Pasteur pipette. To maximize recovery, this extraction process can be repeated twice more, combining the organic extracts.[1]

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined extract to remove any residual water.

  • Concentration: Concentrate the extract to a final volume of 1.0 mL under a gentle stream of nitrogen at room temperature.[1] Over-evaporation can lead to the loss of volatile analytes.

  • GC-MS Analysis: Inject 1 µL of the concentrated extract into the GC-MS system for analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Concentration & Analysis Sample 1. Weigh Homogenized Sample Spike_IS 2. Spike with Internal Standard Sample->Spike_IS Add_Solvent 3. Add Dichloromethane Spike_IS->Add_Solvent Vortex 4. Vortex & Centrifuge Add_Solvent->Vortex Collect 5. Collect Organic Layer (Repeat x2) Vortex->Collect Concentrate 6. Concentrate under N2 to 1 mL Collect->Concentrate Combine Extracts Inject 7. Inject 1 µL into GC-MS Concentrate->Inject Data 8. Data Processing & Quantification Inject->Data

LLE-GC-MS Experimental Workflow

GC-MS Instrumental Parameters

The following parameters are a starting point and should be optimized for the specific instrument and application.

ParameterRecommended SettingRationale
GC System
Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA mid-polarity column providing excellent separation for a wide range of flavor compounds.
Injection Mode Splitless (for both SPME and LLE)Maximizes the transfer of analyte to the column, enhancing sensitivity.
Inlet Temperature 250°CEnsures rapid volatilization of the analyte.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial 40°C, hold 2 min; ramp 5°C/min to 180°C; ramp 15°C/min to 250°C, hold 5 minA temperature ramp designed to separate early-eluting volatiles from later-eluting semi-volatiles.
MS System
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns for library matching.
Ion Source Temp. 230°CStandard operating temperature.
Quadrupole Temp. 150°CStandard operating temperature.
Acquisition Mode Full Scan (m/z 40-300) and/or SIMFull Scan for identification. Selected Ion Monitoring (SIM) for quantification using characteristic ions (e.g., m/z 178, 121) for enhanced sensitivity.

Method Validation

To ensure the trustworthiness and scientific integrity of the results, the analytical method must be validated.[15] This process verifies that the method is fit for its intended purpose. Key validation parameters should be assessed according to guidelines from bodies like the AOAC or FDA.[3][4][15]

Key Validation Parameters

Parameter Definition Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components. Peak purity and absence of interfering peaks at the analyte's retention time in blank matrix samples.[3]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Prepare a 5-7 point calibration curve. R² value should be ≥ 0.99.[1]
Accuracy (Recovery) The closeness of the test results to the true value. Analyze blank matrix samples spiked at low, medium, and high concentrations. Recovery should be within 80-120%.[12]
Precision (RSD%) The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as Relative Standard Deviation (RSD). Repeatability (intra-day) and Intermediate Precision (inter-day) RSD should be < 15%.[12]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise ratio (S/N) of 3:1.

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N of 10:1, or the lowest point on the calibration curve meeting precision/accuracy criteria.[1] |

Typical Performance Data for Pyrazine Analysis using HS-SPME-GC-MS

Parameter Typical Value Range Reference(s)
Linearity (R²) ≥ 0.99 [1]
LOD 2 - 60 ng/g (ppb) [12]
LOQ 6 - 180 ng/g (ppb) [12]
Recovery 91.6 - 109.2 % [12]

| Precision (RSD%) | < 16% (intra- and inter-day) |[12] |

Conclusion

The protocols detailed in this application note provide a robust framework for the accurate and reliable quantification of this compound in food samples. The HS-SPME-GC-MS method is recommended for its high sensitivity and low solvent consumption, while the LLE-GC-MS method offers a durable alternative for diverse and challenging matrices. Proper method validation is a mandatory step to ensure that the data generated is defensible and of high quality, supporting critical decisions in food production, quality assurance, and research.

References

  • Ren, F., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
  • Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews: Journal of Food and Dairy Technology, 12(3).
  • BenchChem. (2025). Application Notes and Protocols for Pyrazine Quantification.
  • AIYI Technologies. (2025). Method Validation and Efficiency in Food Additive Testing Using HPLC.
  • AZoLifeSciences. (2023). Using GC-MS to Analyze the Flavors in Fruit.
  • PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.
  • BenchChem. (2025). Navigating the Aroma Maze: An Inter-laboratory Comparison of Pyrazine Analysis in Food Samples.
  • Shimadzu. (n.d.). C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions.
  • Tuşa, F. D., et al. (n.d.). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices.
  • FAO Knowledge Repository. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL.
  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • BenchChem. (2025). Protocol for the Extraction of 2,5-Dimethylpyrazine from Food Matrices.
  • NIST WebBook. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • PubChem. (n.d.). This compound.
  • NIST WebBook. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)- Mass Spectrum.

Sources

Application Note: 2,5-Dimethyl-3-(3-methylbutyl)pyrazine as a Flavor Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the utilization of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine (FEMA No. Not Assigned, CAS No. 18433-98-2) as a flavor standard in research, quality control, and product development applications. This document outlines the compound's key physicochemical properties, its characteristic sensory profile, and detailed, field-proven protocols for its preparation and application in both instrumental and sensory analysis. The methodologies described herein are designed to ensure scientific rigor and generate reliable, reproducible data for professionals in the food, beverage, and pharmaceutical industries.

Introduction: The Significance of Pyrazines in Flavor Chemistry

Pyrazines are a critical class of nitrogen-containing heterocyclic compounds that contribute significantly to the aroma and flavor of a vast array of thermally processed foods.[1][2] Formed primarily through the Maillard reaction and Strecker degradation, these volatile compounds are responsible for the desirable nutty, roasted, toasted, and cocoa-like notes that define the sensory experience of products such as coffee, roasted nuts, baked goods, and cooked meats.[3] The structural diversity of pyrazines leads to a wide spectrum of aroma profiles, with subtle changes in alkyl substitution resulting in distinct sensory characteristics.[4]

This compound, also known as 2,5-dimethyl-3-isopentylpyrazine, is a member of this vital family of flavor compounds. Its unique aroma profile makes it an invaluable tool for flavor chemists and sensory scientists. As a flavor standard, it serves several critical functions:

  • Quality Control: Establishing a baseline for the desired nutty and roasted notes in a product.

  • Product Development: Acting as a reference for formulating new products with specific flavor profiles.

  • Research: Investigating the formation of flavor compounds during processing and storage.

  • Sensory Panel Training: Providing a consistent and identifiable aroma for training sensory panelists.

This guide will provide the necessary technical details to effectively employ this compound as a robust flavor standard.

Physicochemical Properties and Sensory Profile

A thorough understanding of the compound's properties is fundamental to its application as a standard.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Chemical Formula C₁₁H₁₈N₂[5][6]
Molecular Weight 178.27 g/mol [5][6]
CAS Number 18433-98-2[5][6]
Appearance Colorless to pale yellow liquid (estimated)[7]
Boiling Point 242-243 °C at 760 mm Hg (estimated)[7]
logP (o/w) 2.829 (estimated)[7]
Solubility Soluble in alcohol; 60.71 mg/L in water at 25°C (estimated)[7]
Sensory Profile: Aroma and Flavor

This compound possesses a complex and potent aroma profile. While detailed sensory data for this specific compound is limited in publicly available literature, related pyrazines and available information suggest the following descriptors:

  • Primary Notes: Fruity and anise-like characteristics have been reported.[7]

  • Underlying Nuances: As an alkylpyrazine, it is expected to contribute to the nutty, roasted, and cocoa-like notes typical of this class of compounds.[2][3]

It is important to note that the perceived aroma is highly dependent on the concentration and the matrix in which it is evaluated.

Odor Threshold

Experimental Protocols

The following protocols provide step-by-step methodologies for the preparation and use of this compound as a flavor standard.

Protocol for Preparation of a Stock Standard Solution

This protocol details the preparation of a concentrated stock solution, which can then be used to create a range of working standards.

Causality: The use of a high-purity solvent in which the analyte is freely soluble is critical for creating a stable and accurate stock solution. Serial dilutions are then performed to achieve the desired low concentrations required for sensory and instrumental analysis, minimizing measurement errors.

Materials:

  • This compound (≥98% purity)

  • Ethanol (food grade, 200 proof)

  • Volumetric flasks (Class A)

  • Calibrated pipettes or syringes

Procedure:

  • Initial Weighing: Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Dissolution: Add approximately 50 mL of food-grade ethanol to the flask and sonicate for 5 minutes or until the compound is fully dissolved.

  • Dilution to Volume: Bring the flask to volume with ethanol and mix thoroughly by inverting the flask multiple times. This creates a 1 mg/mL (1000 ppm) stock solution.

  • Storage: Store the stock solution in an amber glass vial at -20°C to minimize degradation.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the instrumental analysis of this compound.

Causality: GC-MS is the preferred method for analyzing volatile and semi-volatile flavor compounds due to its high resolution and ability to provide structural information for identification. The choice of a mid-polar column is effective for separating a wide range of flavor compounds.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Oven Program: 40°C (2 min hold), ramp at 5°C/min to 250°C (5 min hold)

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Splitless (1 µL injection volume)

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 35-350 amu

Protocol for Sensory Analysis: Triangle Test

This protocol outlines a triangle test to determine if a sensory difference exists between a control sample and a sample spiked with this compound.

Causality: The triangle test is a robust and widely used discriminative sensory method that minimizes guessing and provides statistically significant results on whether a perceptible difference exists between two samples.

Procedure:

  • Panelist Selection: Select 20-30 trained sensory panelists.

  • Sample Preparation: Prepare two sets of samples: a control (product base) and a test sample (product base spiked with a known concentration of this compound). The concentration of the pyrazine should be determined based on preliminary testing to be near the estimated recognition threshold.

  • Test Setup: For each panelist, present three coded samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests). The order of presentation should be randomized for each panelist.

  • Evaluation: Instruct panelists to taste or sniff the samples from left to right and identify the "odd" or different sample.

  • Data Analysis: Analyze the number of correct responses using a statistical table for triangle tests to determine the level of significance.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for utilizing this compound as a flavor standard.

flavor_standard_workflow cluster_prep Standard Preparation cluster_application Application cluster_instrumental Instrumental Workflow cluster_sensory Sensory Workflow prep_start High-Purity Compound stock_solution Prepare 1000 ppm Stock Solution in Ethanol prep_start->stock_solution working_standards Create Serial Dilutions (Working Standards) stock_solution->working_standards instrumental Instrumental Analysis (GC-MS) working_standards->instrumental sensory Sensory Analysis (e.g., Triangle Test) working_standards->sensory gcms_analysis Inject Standard into GC-MS instrumental->gcms_analysis sample_prep Spike Product Matrix with Standard sensory->sample_prep data_acquisition Acquire Chromatogram and Mass Spectrum gcms_analysis->data_acquisition data_analysis Identify and Quantify data_acquisition->data_analysis report Final Report and Interpretation data_analysis->report panel_eval Present Samples to Trained Panel sample_prep->panel_eval sensory_data_analysis Analyze Sensory Data panel_eval->sensory_data_analysis sensory_data_analysis->report

Caption: Workflow for using this compound as a flavor standard.

Synthesis and Natural Occurrence

This compound can be produced through both chemical synthesis and biosynthetic pathways.

Chemical Synthesis

A common method for the synthesis of alkylpyrazines involves the condensation of α-amino ketones. For example, a related compound, 2,5-dimethyl-3,6-diisobutyl-pyrazine, is synthesized by the autocondensation of two moles of an imino-ketone in the presence of zinc and acetic acid.[9] A similar principle would apply to the synthesis of this compound, likely starting from precursors that provide the required dimethyl and isopentyl functionalities.

Natural Occurrence

This compound has been identified as a naturally occurring volatile in various biological systems. It has been reported in Streptomyces antioxidans, Anochetus mayri, and Loktanella.[6] Its presence in nature underscores its potential role in the flavor and aroma of various natural products.

Conclusion and Best Practices

This compound is a valuable tool for flavor and sensory analysis. To ensure its effective use as a flavor standard, the following best practices are recommended:

  • Purity Verification: Always use a high-purity standard (≥98%) and verify its identity and purity via GC-MS before use.

  • Matrix Effects: Be aware that the sensory perception and instrumental response of the compound can be influenced by the product matrix. It is essential to validate its performance in the specific application.

  • Freshly Prepared Standards: Whenever possible, use freshly prepared working standards for sensory analysis to avoid any potential degradation or volatilization.

  • Consistent Protocols: Adhere strictly to the established and validated protocols for both instrumental and sensory analysis to ensure data consistency and comparability.

By following the guidelines and protocols outlined in this application note, researchers, scientists, and drug development professionals can confidently employ this compound as a reliable flavor standard to achieve their product development and quality control objectives.

References

  • FooDB. (2011, September 26). Showing Compound 2-isopentyl-3,6-dimethyl pyrazine (FDB029719). Retrieved from [Link]

  • Huang, T., et al. (2023). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 28(15), 5789.
  • The Good Scents Company. (n.d.). 2,5-dimethyl-5-isopentyl pyrazine. Retrieved from [Link]

  • Perfumer & Flavorist+. (2018, December 27). Organoleptic Characteristics of Flavor Materials - January 2019. Retrieved from [Link]

  • Suyama, Y., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14598.
  • PrepChem. (n.d.). Synthesis of 2,5-dimethyl-3,6-diisobutyl-pyrazine. Retrieved from [Link]

  • Leffingwell & Associates. (n.d.). Pyrazines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Perfumer & Flavorist+. (2021, February 1). Flavor Bites: 2,5-Dimethylpyrazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519564, this compound. Retrieved from [Link]

  • RIFM. (2023). RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. Food and Chemical Toxicology, 183(Supplement_1), 114266.
  • The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Ethyl-2,5-dimethylpyrazine (FDB020022). Retrieved from [Link]

  • Shibamoto, T. (1983). Odor Threshold of Some Pyrazines. Journal of Food Science, 48(5), 1621-1622.

Sources

Investigating the Pheromone Activity of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aromatic World of Pyrazine Pheromones

Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are pivotal in the chemical language of insects, mediating a range of critical behaviors from mate recognition to alarm signaling. Among these, 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, also known as 3-isopentyl-2,5-dimethylpyrazine, has been identified as a significant pheromone in various insect species. Notably, it functions as a potent alarm pheromone in several ant species, triggering defensive and dispersal behaviors crucial for colony survival.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the investigation of the pheromonal activity of this compound. We delve into the chemical synthesis of this semiochemical, outline rigorous protocols for its analytical characterization, and provide step-by-step methodologies for electrophysiological and behavioral assays to elucidate its biological function. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for generating robust and reproducible data.

Section 1: Chemical Synthesis and Analysis of this compound

A reliable source of the pure pheromone is paramount for any rigorous biological investigation. This section details a plausible synthetic route for this compound, adapted from established methods for the synthesis of analogous 3-alkyl-2,5-dimethylpyrazines[1][2][3]. This is followed by a standardized protocol for its purification and characterization using Gas Chromatography-Mass Spectrometry (GC-MS).

Proposed Synthesis Protocol: Alkylation of 2,5-Dimethylpyrazine

This protocol is based on the Minisci reaction, a radical substitution that allows for the introduction of alkyl groups onto heteroaromatic bases[3].

Materials:

  • 2,5-Dimethylpyrazine

  • 3-Methylbutanal (isovaleraldehyde)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Deionized water

  • Ethyl acetate

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnels, and a reflux condenser, dissolve 2,5-dimethylpyrazine (1 equivalent) and iron(II) sulfate heptahydrate (0.1 equivalents) in deionized water.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature below 10°C.

  • In a separate dropping funnel, prepare a solution of 3-methylbutanal (1.5 equivalents) in a minimal amount of deionized water.

  • To the stirred reaction mixture, simultaneously and slowly add the 3-methylbutanal solution and hydrogen peroxide (2 equivalents) from separate dropping funnels over a period of 1-2 hours, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (pH ~7).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

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Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2,5-Dimethylpyrazine 2,5-Dimethylpyrazine Minisci Reaction Minisci Reaction 2,5-Dimethylpyrazine->Minisci Reaction 3-Methylbutanal 3-Methylbutanal 3-Methylbutanal->Minisci Reaction FeSO4 FeSO4 FeSO4->Minisci Reaction H2SO4 H2SO4 H2SO4->Minisci Reaction H2O2 H2O2 H2O2->Minisci Reaction Quenching Quenching Minisci Reaction->Quenching Crude Product Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Pure Product Pure Product Purification->Pure Product

Caption: Synthetic workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Protocol

GC-MS is the gold standard for the identification and purity assessment of volatile compounds like pyrazines[4][5][6][7][8].

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC-MS Parameters:

ParameterValue
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

Procedure:

  • Prepare a 1 mg/mL stock solution of the purified pyrazine in hexane.

  • Create a series of dilutions for calibration if quantification is desired.

  • Inject 1 µL of the sample into the GC-MS.

  • Acquire the data and analyze the resulting chromatogram and mass spectrum.

  • Confirm the identity of the compound by comparing the obtained mass spectrum with a reference library (e.g., NIST) and by its Kovats retention index.

Section 2: Electrophysiological Investigation using Electroantennography (EAG)

Electroantennography (EAG) is a powerful technique to measure the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile stimulus[9][10][11][12][13]. A significant EAG response provides direct evidence of peripheral olfactory detection.

EAG Protocol for Ant Alarm Pheromones

This protocol is adapted from methodologies used for studying alarm pheromones in various ant species[9].

Materials:

  • Live ants (e.g., species from which the pheromone is suspected or a related species).

  • EAG system (amplifier, data acquisition system, stimulus delivery controller).

  • Glass capillary electrodes.

  • Electrically conductive gel or Ringer's solution.

  • Micromanipulators.

  • Dissecting microscope.

  • Purified this compound.

  • Hexane (solvent).

  • Filter paper strips.

Procedure:

  • Antenna Preparation: Anesthetize an ant by chilling it on ice. Excise one antenna at the base using fine scissors. Mount the basal end of the antenna onto the reference electrode using conductive gel. Cut the distal tip of the antenna and connect it to the recording electrode.

  • Stimulus Preparation: Prepare serial dilutions of the pyrazine in hexane (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL). Apply 10 µL of each dilution onto a filter paper strip and allow the solvent to evaporate for 30 seconds. A filter paper with hexane only serves as the control.

  • Stimulus Delivery: Place the filter paper strip inside a Pasteur pipette connected to a stimulus delivery system. Deliver a puff of purified air (0.5 seconds) through the pipette over the antennal preparation.

  • Data Recording and Analysis: Record the antennal depolarization (EAG response) for each stimulus. Measure the amplitude of the response (in millivolts) and subtract the response to the solvent control. A dose-response curve can be generated by plotting the EAG amplitude against the logarithm of the stimulus concentration.

dot

EAG_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Antenna Excision Antenna Excision Electrode Mounting Electrode Mounting Antenna Excision->Electrode Mounting Stimulus Delivery Stimulus Delivery Electrode Mounting->Stimulus Delivery Stimulus Dilution Stimulus Dilution Stimulus Dilution->Stimulus Delivery Data Recording Data Recording Stimulus Delivery->Data Recording Response Measurement Response Measurement Data Recording->Response Measurement Dose-Response Curve Dose-Response Curve Response Measurement->Dose-Response Curve

Caption: Workflow for Electroantennography (EAG) analysis.

Section 3: Behavioral Assays for Pheromone Activity

While EAG confirms peripheral detection, behavioral assays are essential to demonstrate the pheromonal function of a compound[9][14][15][16][17]. For an alarm pheromone, characteristic behaviors include increased locomotion, aggression, and dispersal.

Arena Assay for Ant Alarm Behavior

This protocol describes a simple yet effective arena assay to quantify alarm responses in ants.

Materials:

  • Ant colony maintained in a foraging arena.

  • Small filter paper discs (5 mm diameter).

  • Purified this compound.

  • Hexane (solvent).

  • Video recording equipment.

  • Behavioral analysis software (optional).

Procedure:

  • Experimental Setup: Use a clean foraging arena (e.g., a Petri dish or a larger plastic container with fluon-coated walls to prevent escape). Allow a group of 20-30 worker ants to acclimate in the arena for at least 30 minutes.

  • Stimulus Application: Apply 1 µL of a known concentration of the pyrazine solution in hexane to a filter paper disc. A disc with 1 µL of hexane serves as the control. Allow the solvent to evaporate for 30 seconds.

  • Behavioral Observation: Introduce the filter paper disc into the center of the arena. Record the behavior of the ants for a set period (e.g., 5 minutes).

  • Data Quantification: Analyze the video recordings to quantify specific alarm behaviors.

Behavioral Parameters to Quantify:

BehaviorDescription
Locomotor Activity Percentage of time ants are moving.
Walking Speed Average speed of moving ants (mm/s).
Antennal Scanning Frequency of rapid antennal movements.
Mandible Opening Frequency and duration of open mandibles.
Dispersal Distance of ants from the stimulus source over time.

dot

Behavioral_Assay_Workflow cluster_setup Setup cluster_observation Observation cluster_quantification Quantification Ant Acclimation Ant Acclimation Stimulus Introduction Stimulus Introduction Ant Acclimation->Stimulus Introduction Stimulus Preparation Stimulus Preparation Stimulus Preparation->Stimulus Introduction Video Recording Video Recording Stimulus Introduction->Video Recording Behavioral Scoring Behavioral Scoring Video Recording->Behavioral Scoring Statistical Analysis Statistical Analysis Behavioral Scoring->Statistical Analysis

Caption: Workflow for the ant alarm behavior arena assay.

Section 4: Understanding the Molecular Mechanism: Olfactory Signaling Pathway

The perception of this compound begins with its interaction with specific olfactory receptors (ORs) on the dendrites of olfactory sensory neurons (OSNs) located in the insect's antennae[18][19][20][21][22]. This interaction initiates a signal transduction cascade that ultimately leads to a behavioral response.

dot

Olfactory_Signaling_Pathway cluster_peripheral Peripheral Olfactory System (Antenna) cluster_central Central Nervous System (Brain) Pheromone Pyrazine Pheromone OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Olfactory Receptor (OR) OBP->OR Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR->OSN Activation AL Antennal Lobe OSN->AL Signal Transmission PN Projection Neuron AL->PN Processing MB Mushroom Body PN->MB Learning & Memory LH Lateral Horn PN->LH Innate Behavior Behavior Behavior MB->Behavior LH->Behavior

Caption: Generalized insect olfactory signaling pathway.

The binding of the pyrazine to an OR, likely in conjunction with an odorant-binding protein (OBP) that transports the hydrophobic pheromone through the aqueous sensillar lymph, causes a conformational change in the receptor. This leads to the opening of an ion channel, resulting in the depolarization of the OSN and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where it is processed and relayed to higher brain centers, such as the mushroom bodies and lateral horn, to orchestrate a coherent behavioral response[18][20][21].

Conclusion

The protocols and methodologies outlined in this guide provide a robust framework for the comprehensive investigation of the pheromonal activity of this compound. By combining chemical synthesis and analysis with electrophysiological and behavioral assays, researchers can gain a deep understanding of the role this important semiochemical plays in insect communication. The insights gained from such studies are not only of fundamental scientific interest but also hold significant potential for the development of novel and sustainable pest management strategies.

References

  • Biological roles of pyrazines in insect chemical communication. (2025). ResearchGate. [Link]

  • Workflow for functional characterization of olfactory receptors involved in pyrazine perception. (2025). ResearchGate. [Link]

  • Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry. (2024). PMC. [Link]

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (2019). ASM Journals. [Link]

  • An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. (2019). ResearchGate. [Link]

  • Proposed synthesis mechanisms of alkylpyrazines (2,5-DMP, TMP, 2,3,5,6-tetramethylpyrazine [TTMP], and alkylpyrazines containing a monomethyl semi-ring) in B. subtilis. (2019). ResearchGate. [Link]

  • Synthesis of chlorinated alkylpyrazines. (1963).
  • GC-MS chromatograms showing the production of the trail pheromone pyrazines 1 and 2 by S. marcescens 3B2. (2018). ResearchGate. [Link]

  • Techniques for pheromone bioassay studies of ants. (1971). Cambridge Core. [Link]

  • Effects of Azteca trigona alarm pheromones on heterospecific ant behavior. (2021). AntWiki. [Link]

  • Alarm Pheromone Processing in the Ant Brain: An Evolutionary Perspective. (2012). PMC. [Link]

  • The Alarm Pheromone and Alarm Response of the Clonal Raider Ant. (2023). PMC. [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (2019). PubMed. [Link]

  • Peripheral olfactory signaling in insects. (2014). PMC. [Link]

  • Olfactory Signaling in Insects. (2015). ResearchGate. [Link]

  • Electroantennography (EAG). Georg-August-Universität Göttingen. [Link]

  • Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. (2018). Frontiers in Cellular Neuroscience. [Link]

  • This compound. PubChem. [Link]

  • Alarm Communication. (2019). AntWiki. [Link]

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). Nature. [Link]

  • ELECTROANTENNOGRAPHY. Ockenfels Syntech GmbH. [Link]

  • Overview of the electroantennography method. (2021). ResearchGate. [Link]

  • Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. (2022). The University of Manchester. [Link]

  • Electroantennography Odor detection for Odor Source Localization| Protocol Preview. (2023). YouTube. [Link]

  • Analysis of Pyrazines by GC. Scribd. [Link]

  • Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst. (2014).
  • The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6. (2016).

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Analytical Methods for the Detection of 2,5-Dimethyl-3-isopentylpyrazine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,5-Dimethyl-3-isopentylpyrazine in Flavor and Beyond

2,5-Dimethyl-3-isopentylpyrazine, also known as 2,5-dimethyl-3-isoamylpyrazine, is a key heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aromas in a variety of foods.[1][2] This volatile pyrazine derivative is naturally formed during thermal processing, such as roasting and baking, through the Maillard reaction and Strecker degradation.[1] Its presence and concentration are critical to the sensory profile of products like coffee, cocoa, peanuts, and baked goods.[1][3] Beyond the realm of food science, the accurate detection of pyrazines is also relevant in other fields, such as the study of insect pheromones.

This comprehensive guide provides detailed application notes and protocols for the robust and sensitive detection of 2,5-Dimethyl-3-isopentylpyrazine. We will delve into the most effective analytical techniques, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS), and explore the nuances of sample preparation that are critical for achieving accurate and reproducible results. This document is intended for researchers, scientists, and drug development professionals who require reliable methods for the quantification of this important flavor compound.

Core Analytical Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of volatile and semi-volatile compounds like 2,5-Dimethyl-3-isopentylpyrazine.[4][5] This powerful technique offers unparalleled sensitivity and selectivity, allowing for the confident identification and quantification of the target analyte even in complex matrices.[3] The gas chromatograph separates the volatile compounds in a sample based on their boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique chemical fingerprint for identification.

Method Validation: Ensuring Trustworthy Results

The validation of an analytical method is paramount to ensure the reliability and accuracy of the data generated.[6][7] Key validation parameters, as defined by international guidelines such as those from the International Conference on Harmonisation (ICH), include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[8][9]

Parameter Description Typical Acceptance Criteria
Linearity (R²) The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.≥ 0.99[10]
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise Ratio of 10:1[7]
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.80-120%
Precision (RSD) The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.< 15%

Sample Preparation: The Critical First Step

The choice of sample preparation technique is crucial for the successful analysis of 2,5-Dimethyl-3-isopentylpyrazine, as it directly impacts the sensitivity and accuracy of the results. The primary goal is to efficiently extract the volatile pyrazine from the sample matrix while minimizing the co-extraction of interfering compounds.

Headspace Solid-Phase Microextraction (HS-SPME): A Solvent-Free Approach

Headspace Solid-Phase Microextraction (HS-SPME) is a widely adopted, solvent-free sample preparation method ideal for the analysis of volatile compounds like pyrazines.[11][12] In this technique, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. The volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently introduced into the hot injector of the GC, where the analytes are desorbed for analysis.

The selection of the SPME fiber is a critical parameter. For a broad range of pyrazines, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended due to its high extraction efficiency for volatile compounds.[11][12]

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis sample 1. Sample Weighing (e.g., 1-5 g solid or liquid) vial 2. Transfer to Headspace Vial sample->vial istd 3. Internal Standard Spiking (Optional) vial->istd seal 4. Seal Vial istd->seal incubate 5. Incubation & Equilibration (e.g., 60°C for 15 min) seal->incubate extract 6. Fiber Exposure (e.g., 30 min) incubate->extract desorb 7. Thermal Desorption in GC Inlet (e.g., 250°C) extract->desorb separate 8. Chromatographic Separation desorb->separate detect 9. Mass Spectrometric Detection separate->detect

Caption: HS-SPME-GC-MS workflow for pyrazine analysis.

Protocol 1: HS-SPME-GC-MS for 2,5-Dimethyl-3-isopentylpyrazine in Solid and Liquid Matrices

Materials:

  • Sample (e.g., ground roasted coffee, cocoa powder, beer)

  • Headspace vials (20 mL) with magnetic crimp caps and septa

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heating block or water bath with agitator

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 g of the homogenized solid sample or pipette 5-10 mL of the liquid sample into a headspace vial.[10][13]

  • Internal Standard (Optional but Recommended): For accurate quantification, add a known amount of a suitable internal standard, such as a deuterated pyrazine analog.

  • Vial Sealing: Immediately seal the vial with a magnetic crimp cap.

  • Incubation and Equilibration: Place the vial in a heating block or water bath set to a specific temperature (e.g., 60-80°C) and allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with agitation.[12][14] This step facilitates the release of volatile pyrazines into the headspace.

  • SPME Extraction: Introduce the SPME fiber into the headspace of the vial and expose it for a defined period (e.g., 20-40 minutes) while maintaining the temperature and agitation.[12][14]

  • Thermal Desorption and GC-MS Analysis: After extraction, immediately transfer the SPME fiber to the heated injection port of the GC-MS system for thermal desorption of the analytes onto the analytical column.

GC-MS Parameters:

Parameter Typical Value
Injector Temperature 250 - 270°C (Splitless mode)[4]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min[4]
Oven Temperature Program Initial 40°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min)[4]
Transfer Line Temperature 280°C[15]
Ion Source Temperature 230°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Mass Scan Range m/z 40-300
Acquisition Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis

Rationale for Parameter Selection:

  • The injector temperature is set high enough to ensure rapid and complete desorption of the analytes from the SPME fiber without causing thermal degradation.

  • The oven temperature program is designed to provide good chromatographic separation of the target pyrazine from other volatile compounds in the sample.

  • Electron ionization at 70 eV is a standard condition that provides reproducible fragmentation patterns for compound identification.

  • For quantitative analysis, SIM mode is often preferred as it offers higher sensitivity and selectivity by monitoring only the characteristic ions of the target analyte. For 2,5-Dimethyl-3-isopentylpyrazine (C11H18N2, molecular weight 178.27 g/mol ), characteristic ions would be determined from its mass spectrum, with prominent fragments often including the molecular ion (m/z 178) and other specific fragments.[2][16]

Sensory Analysis: Correlating Chemical Data with Flavor Perception

While instrumental analysis provides quantitative data, sensory analysis is crucial for understanding the actual flavor impact of 2,5-Dimethyl-3-isopentylpyrazine.[1] Quantitative Descriptive Analysis (QDA) performed by a trained sensory panel can be used to correlate the concentration of this pyrazine with specific flavor attributes like "nutty," "roasted," and "cocoa."[1]

QDA_Workflow cluster_panel Panel Selection & Training cluster_evaluation Sensory Evaluation cluster_analysis Data Analysis select 1. Panelist Screening train 2. Training on Reference Standards select->train evaluate 3. Sample Evaluation in Controlled Booths train->evaluate score 4. Scoring on Intensity Scales evaluate->score analyze 5. Statistical Analysis (e.g., ANOVA) score->analyze correlate 6. Correlation with Instrumental Data analyze->correlate

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Conclusion

The analytical methods detailed in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the sensitive and accurate detection of 2,5-Dimethyl-3-isopentylpyrazine. By carefully optimizing sample preparation and instrumental parameters, researchers can obtain reliable data to understand the role of this key flavor compound in various matrices. The integration of sensory analysis further enriches this understanding by linking quantitative measurements to tangible flavor attributes. The protocols and insights provided herein are designed to empower researchers, scientists, and industry professionals to confidently tackle the analytical challenges associated with this important pyrazine.

References

  • ACS Publications. (n.d.). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Retrieved from [Link]

  • PubMed. (2013). Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils. Retrieved from [Link]

  • ResearchGate. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Retrieved from [Link]

  • ACS Publications. (n.d.). Headspace–Solid Phase Microextraction–Gas Chromatography–Tandem Mass Spectrometry (HS-SPME-GC-MS2) Method for the Determination of Pyrazines in Perilla Seed Oils. Retrieved from [Link]

  • PubMed. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from [Link]

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  • ResearchGate. (n.d.). EI (70 eV) mass spectra of synthetic 2,5-dimethyl-3-pentylpyrazine (a), 3-isopentyl-2,5-dimethylpyrazine (b), 2,5-dimethyl-3-(2′-methylbutyl)pyrazine (c), and 2,5-dimethyl-3-(1′-methylbutyl)pyrazine (d). Retrieved from [Link]

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protocol for sensory panel evaluation of pyrazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Sensory Panel Evaluation of Pyrazine Compounds Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Sensory Evaluation of Pyrazine Compounds: From Panel Selection to Data Interpretation

Abstract Pyrazines are a critical class of volatile heterocyclic compounds responsible for the desirable nutty, roasted, and toasted aromas in a vast array of foods, beverages, and pharmaceutical products.[1][2][3] Their low odor thresholds and complex sensory profiles necessitate a highly controlled and scientific approach to evaluation. This guide provides a detailed protocol for establishing and conducting sensory panel evaluations of pyrazine compounds, grounded in established international standards. We will explore the causality behind experimental design, from the rigorous selection and training of a "human instrument" to the specific methodologies of threshold testing and quantitative descriptive analysis, culminating in robust statistical interpretation.

Foundational Principles of Pyrazine Sensory Science

Sensory evaluation is a scientific discipline that evokes, measures, analyzes, and interprets human responses to the properties of materials as perceived through the senses of sight, smell, taste, touch, and hearing.[4][5] When evaluating potent aroma compounds like pyrazines, this discipline moves beyond simple preference testing into the realm of objective, analytical measurement. The methodologies are designed to minimize bias and maximize the reliability and reproducibility of results.

Key analytical methods applicable to pyrazines include:

  • Difference Tests: Used to determine if a perceptible sensory difference exists between samples.[4] The Triangle Test (ASTM E1885) is a common example, where a panelist must identify the "odd" sample from a set of three, two of which are identical.[6][7]

  • Descriptive Analysis: These are the most powerful tools for characterizing pyrazines. Methods like Quantitative Descriptive Analysis (QDA®) provide a complete sensory "fingerprint" of a product by identifying its specific sensory attributes and quantifying their intensities.[4][8][9][10]

All protocols should be developed in alignment with general guidance from standards organizations like the International Organization for Standardization (ISO) and ASTM International to ensure methodological validity.[11][12]

The Human Instrument: Panelist Recruitment, Selection, and Training

The validity of any sensory data is entirely dependent on the quality and consistency of the sensory panel. Panelists are not simply participants; they are analytical instruments that must be carefully selected, trained, and calibrated.

Panelist Screening and Selection

The goal of screening is to identify individuals with the requisite sensory acuity and reliability to perform complex sensory tasks.

Protocol for Panelist Screening:

  • Recruitment: Recruit individuals who express interest and have the availability to commit to training and evaluation sessions.

  • Informed Consent & Safety Briefing:

    • Clearly explain the nature of the substances to be evaluated. While many pyrazines are food-grade, they are still chemical compounds.

    • Adhere to strict safety guidelines. Panelists should never be asked to taste or ingest pure compounds or non-food-grade materials.[13][14] The focus is primarily on orthonasal (sniffing) evaluation.

    • Obtain written informed consent, outlining the procedures, potential (though minimal) risks, and the right to withdraw at any time.

  • Sensory Acuity Tests:

    • Basic Taste Identification: Assess the ability to correctly identify dilute solutions of sweet, sour, salty, bitter, and umami.[15]

    • Odor Recognition: Use a set of common odor standards to test the ability to identify and describe various aromas.[16]

    • Discrimination Testing: Employ a series of triangle tests with increasingly subtle differences to assess the candidate's ability to detect small variations.[5]

    • Pyrazine-Specific Sensitivity: Screen for specific anosmia (inability to smell) or significantly diminished sensitivity to a representative pyrazine, such as 2-isobutyl-3-methoxypyrazine, which has a very low detection threshold.[17][18]

Panelist Training and Lexicon Development

Training transforms screened individuals into a cohesive analytical panel.[5][19] For pyrazines, this centers on creating a shared, objective language.

The Causality of Lexicon Development: A sensory lexicon is a set of specific, non-hedonic terms used to describe the sensory attributes of a product. This process, fundamental to QDA, ensures that when one panelist rates the intensity of "roasted peanut," they are evaluating the exact same attribute as every other panelist. This alignment is what makes the resulting quantitative data meaningful.[9][10]

Protocol for Lexicon Development and Training:

  • Term Generation: Present the panel with a wide range of pyrazine compounds at various concentrations. In an open discussion facilitated by a panel leader, panelists propose descriptive terms for the aromas they perceive.

  • Definition and Referencing: The panel comes to a consensus on the definition of each term. A physical reference standard is then established to anchor the term. For example, the term "Cocoa Powder" might be anchored by the aroma of a specific brand of unsweetened cocoa powder.

  • Intensity Scaling Practice: Panelists are trained to rate the intensity of each attribute using a structured line scale (e.g., a 15-cm scale anchored with "low" and "high").[1][20] This involves evaluating samples with known low, medium, and high concentrations of a specific pyrazine to learn how to translate perception into a quantitative rating.

  • Calibration: Conduct regular sessions where panelists evaluate the same samples and discuss their ratings. This ensures the panel remains aligned and minimizes inter-panelist variability over time.[16]

Pyrazine Compound Common Sensory Descriptors Typical Odor Threshold (in water)
2,3-DimethylpyrazineNutty, roasted, coffee, chocolate~600 ppb
2,5-DimethylpyrazineRoasted peanut, potato, cocoa, nutty[1]~350 ppb
2-Ethyl-3,5-dimethylpyrazineRoasted, nutty, earthy, coffee~0.1 ppb
2-AcetylpyrazinePopcorn, roasted, nutty, bready[20]~1 ppb
2-Isobutyl-3-methoxypyrazineGreen bell pepper, earthy, vegetative~0.002 ppb

Threshold values are approximate and can vary significantly based on the matrix and panel sensitivity.[2][18][21]

The Evaluation Environment and Sample Handling

The physical environment must be meticulously controlled to prevent external variables from influencing panelists' perceptions.

  • Testing Area: Evaluations must be conducted in a dedicated sensory analysis laboratory compliant with ISO 8589 standards.[22] This includes individual, partitioned booths to prevent interaction and distraction between panelists.[23]

  • Atmosphere Control: The area must be free from competing odors, with positive air pressure and charcoal-filtered ventilation. Temperature and humidity should be controlled and constant (e.g., 20-22°C, 45-55% RH).[22][23]

  • Lighting: Use neutral or, for aroma-only sessions, red lighting to mask any potential color differences between samples that could bias perception.[22]

  • Sample Preparation: Pyrazines should be diluted to safe, predetermined concentrations in a neutral and consistent matrix (e.g., deionized water, refined mineral oil, or a 5% ethanol/water solution). The choice of matrix is critical as it affects compound volatility.[2][21]

  • Presentation: Samples must be presented in identical, odor-free containers (e.g., glass snifters with watch glass covers). They must be labeled with random three-digit codes, and the presentation order must be randomized and balanced for each panelist to prevent order and carryover effects.[20]

Mitigating Olfactory Fatigue

Olfactory fatigue, or sensory adaptation, is the temporary inability to distinguish an odor after prolonged exposure.[24] It is a significant challenge when evaluating potent pyrazines.

The Mechanism of Fatigue: Olfactory receptors adapt to a constant stimulus by reducing their sensitivity, a neural defense to prevent sensory overload.[25][26] This means a panelist's ability to perceive an aroma diminishes with repeated sniffing, compromising data quality.[27]

Strategies for Mitigation:

  • Limit Samples: No more than 4-6 samples should be evaluated in a single session.

  • Enforce Breaks: A mandatory rest period of at least two minutes should be enforced between samples.

  • Palate and Nose Cleansing: Provide panelists with unsalted crackers and room-temperature deionized water to cleanse their palate. To reset olfactory receptors, panelists can sniff an unscented material or the crook of their own elbow.[25]

  • Extended Breaks: A break of at least 15-20 minutes is required between sessions.

Core Methodologies and Protocols

Protocol: Odor Detection Threshold Determination (ASTM E679)

This protocol determines the lowest concentration of a substance detectable by the human senses.[28][29] The 3-Alternative Forced Choice (3-AFC) ascending concentration series is a robust method.[30]

Step-by-Step Methodology:

  • Preparation: Prepare a series of samples of the pyrazine compound in a neutral matrix, increasing in concentration by a factor of two or three.

  • Presentation: In each set, present the panelist with three samples: two are blanks (matrix only) and one contains the pyrazine. The position of the pyrazine sample is randomized.

  • Evaluation: The panelist is instructed to sniff each sample and identify which one is different from the other two. No feedback on the correctness of their choice is given.

  • Ascending Series: The panelist proceeds through the sets from the lowest to the highest concentration.

  • Threshold Calculation: The individual threshold is the geometric mean of the last concentration at which an incorrect identification was made and the first concentration at which a correct identification was made (and all subsequent higher concentrations are also correctly identified). The group threshold is the geometric mean of the individual thresholds.

Protocol: Quantitative Descriptive Analysis (QDA)

QDA is used to generate a complete sensory profile of one or more pyrazine samples.[1][4] This protocol assumes a trained panel and an established lexicon are already in place.

QDA_Workflow cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis & Interpretation Panel Trained & Calibrated Sensory Panel Evaluation Individual Booth Evaluation (Rating Attribute Intensities) Panel->Evaluation Lexicon Established Sensory Lexicon Lexicon->Evaluation Samples Sample Preparation (Blinded & Randomized) Samples->Evaluation Data Data Collection Evaluation->Data Stats Statistical Analysis (ANOVA, PCA) Data->Stats Report Interpretation & Reporting (Spider Plots, Profile Maps) Stats->Report

Step-by-Step Methodology:

  • Sample Presentation: Present the coded, randomized samples to each panelist in their individual booth.

  • Evaluation: Panelists evaluate one sample at a time. They rate the intensity of each attribute from the established lexicon (e.g., "roasted peanut," "cocoa," "earthy") on the provided line scale.

  • Data Capture: Data is captured directly into a sensory software program (e.g., Compusense, FIZZ, RedJade).

  • Palate Cleansing: Panelists cleanse their palates and take a mandatory rest period between each sample.

  • Replication: The entire session is typically replicated over two to three separate days to generate robust data and assess panelist performance.

Data Analysis and Interpretation

  • Analysis of Variance (ANOVA): This is used to analyze the QDA data. It determines whether there are statistically significant differences among the samples for each sensory attribute. A p-value of <0.05 is typically used to indicate significance.[33]

  • Post-Hoc Tests (e.g., Tukey's HSD): If the ANOVA shows a significant difference, a post-hoc test is used to determine exactly which samples are different from each other.

  • Principal Component Analysis (PCA): A multivariate technique used to simplify complex datasets. PCA creates a sensory map that visualizes the relationships between the samples and the attributes, showing how products group together based on their sensory profiles.[20][33]

  • Visualization: The final data is often visualized using spider plots (or radar plots), which provide an easy-to-understand visual comparison of the sensory profiles of multiple samples.[33]

Sensory_Analysis_Workflow cluster_setup Project Setup & Panel Management cluster_execution Experimental Execution cluster_data Data Processing & Reporting A Define Objectives B Panelist Screening (Acuity, Reliability) A->B C Panelist Training (Lexicon, Scaling, Calibration) B->C D Sample Preparation (Matrix, Concentration) C->D F Blinded & Randomized Sample Presentation D->F E Controlled Environment (Booths, Lighting, Air) G Sensory Evaluation (Threshold or QDA) E->G F->G H Data Collection & Aggregation G->H I Statistical Analysis (ANOVA, PCA) H->I J Data Visualization (Plots, Maps) I->J K Final Report & Insights J->K

Conclusion

The sensory evaluation of pyrazine compounds is a technically demanding but essential process for product development and quality control. A protocol's success is not built on a single component, but on the integration of a self-validating system. This involves using standardized methods, controlling the testing environment, implementing rigorous safety and ethical standards, and most importantly, investing in the proper selection, training, and maintenance of a human sensory panel. By understanding the causality behind each step—from lexicon development to the mitigation of olfactory fatigue—researchers can generate objective, reliable, and actionable data that accurately characterizes the complex world of pyrazine aromas.

References

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  • ResearchGate. Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods. Available at: [Link]

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use of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in flavor and fragrance industry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2,5-Dimethyl-3-(3-methylbutyl)pyrazine for Flavor & Fragrance Professionals

Authored by: A Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, flavorists, and product developers on the application of this compound. Our focus is to bridge the gap between chemical properties and practical, field-proven applications, ensuring both scientific integrity and creative innovation.

Introduction: The Significance of Alkylpyrazines in Aroma Chemistry

Alkylpyrazines are a class of heterocyclic nitrogen-containing compounds that are fundamental to the flavor and aroma of a vast array of foods.[1] They are the principal aromatic contributors to the desirable "roasty," "toasty," and "nutty" notes generated during the thermal processing of food through Maillard reactions and Strecker degradation.[2][3] Among this vital class of compounds is this compound (CAS: 18433-98-2), a molecule that offers a unique and potent sensory profile. While less common than its lower molecular weight counterparts like 2,5-Dimethylpyrazine, its isopentyl side-chain provides distinct characteristics valuable for creating complex and authentic flavor profiles.

This guide provides an in-depth exploration of its sensory attributes, analytical characterization, practical applications, and safety considerations.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 18433-98-2[4][5]
Molecular Formula C₁₁H₁₈N₂[4][5]
Molecular Weight 178.27 g/mol [4]
IUPAC Name This compound[4]
Synonyms 2,5-Dimethyl-3-isopentylpyrazine, 2-Isopentyl-3,6-dimethylpyrazine, 3-Isoamyl-2,5-dimethylpyrazine[4][5]
Appearance Pale yellow to colorless oil/liquid[6]
Solubility Soluble in alcohol; Insoluble in water[7]

Organoleptic Profile and Sensory Characterization

The sensory profile of this compound is complex. While some initial databases describe it with "fruity" and "anise" notes, this is atypical for alkylpyrazines.[7] It is more broadly recognized within the flavor industry for contributing to the nutty, cocoa, and roasted profiles characteristic of its chemical class, similar to related compounds like 2-isobutyl-3,6-dimethyl pyrazine.[8] This discrepancy may arise from the influence of concentration; at high dilutions or in specific matrices, different facets of its profile may become more prominent. The isopentyl group likely contributes a subtle fruity or fermented background note that complements the core pyrazine character.

Protocol 1: Quantitative Descriptive Analysis (QDA) for Sensory Evaluation

This protocol is designed to systematically characterize the aroma and flavor profile of this compound.

Objective: To identify and quantify the key sensory attributes of the target compound in a controlled medium.

Materials:

  • This compound (high purity)

  • Solvent: Propylene Glycol (PG) or deodorized vegetable oil

  • Deionized water and unsalted crackers (for palate cleansing)

  • Glass tasting vessels with lids, coded with random 3-digit numbers

  • Sensory evaluation booths with controlled lighting and ventilation

Methodology:

  • Panelist Selection & Training:

    • Select 8-12 panelists based on their sensory acuity and ability to describe aromas.

    • Conduct training sessions to familiarize panelists with key aroma references relevant to pyrazines (e.g., roasted peanut, cocoa powder, coffee, baked bread). This calibration is crucial for consistent data.[9]

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1% in the chosen solvent.

    • Create a series of dilutions for evaluation, for example: 100 ppm, 10 ppm, and 1 ppm in the final tasting medium (e.g., water or a simple sugar solution). The choice of concentrations should bracket the anticipated usage level.

    • Prepare 20 mL of each sample in the coded glass vessels.

  • Evaluation Procedure:

    • Panelists evaluate samples in individual booths. The order of presentation should be randomized and balanced across panelists to avoid bias.[10]

    • Aroma Assessment: Panelists remove the lid, take three short sniffs, and rate the intensity of pre-defined attributes (e.g., nutty, roasted, cocoa, earthy, green, fruity) on a 15-point intensity scale.

    • Palate Cleansing: Panelists cleanse their palates with water and crackers for at least two minutes between samples.[3]

    • Flavor Assessment (if applicable): Panelists take a small sip, hold it in their mouth for 10 seconds, and then expectorate. They then rate the same attributes for flavor intensity.

  • Data Analysis:

    • Collect and analyze the data using statistical software. Analysis of Variance (ANOVA) is typically used to identify significant differences in attribute ratings across different concentrations.

    • Visualize the results using a spider or radar plot to provide a clear sensory fingerprint of the compound.

Visualization: Sensory Evaluation Workflow

sensory_workflow Diagram 1: Sensory Evaluation (QDA) Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase panel_select Panelist Selection & Training sample_prep Sample Preparation (Dilution Series) panel_select->sample_prep randomize Randomize Sample Order sample_prep->randomize aroma_eval Aroma Assessment randomize->aroma_eval palate_cleanse Palate Cleansing aroma_eval->palate_cleanse flavor_eval Flavor Assessment palate_cleanse->flavor_eval data_collect Data Collection flavor_eval->data_collect stat_analysis Statistical Analysis (ANOVA) data_collect->stat_analysis data_viz Data Visualization (Spider Plot) stat_analysis->data_viz

Caption: Diagram 1: Workflow for Quantitative Descriptive Analysis.

Natural Occurrence and Formation Mechanism

This compound has been identified in various natural sources, including microorganisms like Streptomyces antioxidans and in the defensive spray of insects such as Phyllium westwoodii.[4] However, its most significant role in the food industry stems from its formation during thermal processing.

The primary pathway for the formation of alkylpyrazines is the Maillard reaction , a non-enzymatic browning reaction between a reducing sugar and an amino acid.[2] Specifically, the reaction between α-dicarbonyl compounds (from sugar degradation) and amino acids leads to the formation of α-aminoketones, which then condense to form dihydropyrazines. Subsequent oxidation or elimination reactions yield the stable, aromatic pyrazine ring. The specific side-chains on the pyrazine ring are determined by the structure of the reacting amino acids and sugar fragments.

Visualization: Simplified Pyrazine Formation Pathway

maillard_pathway Diagram 2: Simplified Maillard Reaction Pathway to Pyrazines reducing_sugar Reducing Sugar strecker_degradation Strecker Degradation reducing_sugar->strecker_degradation amino_acid Amino Acid amino_acid->strecker_degradation aminoketones α-Aminoketones amino_acid->aminoketones dicarbonyls α-Dicarbonyls strecker_degradation->dicarbonyls dicarbonyls->aminoketones condensation Self-Condensation (2 molecules) aminoketones->condensation dihydropyrazine Dihydropyrazine Intermediate condensation->dihydropyrazine oxidation Oxidation dihydropyrazine->oxidation pyrazine Alkylpyrazine oxidation->pyrazine

Caption: Diagram 2: Simplified Maillard Reaction Pathway to Pyrazines.

Analytical Methodologies for Quality Control

Accurate identification and quantification of this compound are critical for quality control, flavor matching, and regulatory compliance. Due to the complexity of food matrices and the presence of numerous isomeric pyrazines, a robust analytical method is required.[11]

Gas Chromatography-Mass Spectrometry (GC-MS) is the industry-standard technique.[12] However, mass spectra of positional isomers are often very similar, making unambiguous identification by MS alone challenging.[11] Therefore, Kovats Retention Indices (RIs) , which are based on the compound's elution time relative to a series of n-alkane standards, are essential for confident identification.[4][11]

Protocol 2: Analysis by Headspace SPME-GC-MS

This protocol details a method for extracting and analyzing this compound from a food matrix (e.g., roasted peanuts, cocoa powder).

Objective: To identify and quantify the target analyte in a complex solid food matrix.

Equipment & Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • SPME (Solid-Phase Microextraction) autosampler and fibers (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • Analytical balance, vortex mixer, heating block

  • Internal Standard (e.g., 2-methyl-3-isobutylpyrazine, if not present in the sample)

  • n-alkane standard solution (C7-C30) for RI calculation

Methodology:

  • Sample Preparation:

    • Homogenize the solid food sample to a fine powder.

    • Accurately weigh 2.0 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution to increase the volatility of the analytes.[13]

    • If performing quantification, add a known amount of the internal standard solution.

    • Immediately seal the vial.

  • Headspace SPME Extraction:

    • Place the vial in the autosampler tray.

    • Incubation/Equilibration: Heat the sample at 60 °C for 15 minutes with agitation to allow volatiles to partition into the headspace.[13]

    • Extraction: Expose the SPME fiber to the vial's headspace for 30 minutes at 60 °C to adsorb the volatile compounds.[13]

  • GC-MS Analysis:

    • Desorption: Immediately after extraction, the fiber is transferred to the GC inlet and desorbed at 250 °C for 5 minutes in splitless mode.

    • GC Separation: Utilize a suitable capillary column (e.g., DB-WAX or DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 40 °C (hold 2 min), ramp at 5 °C/min to 230 °C (hold 5 min).[13]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Detection: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-300.

  • Data Analysis:

    • Identification: Identify the target peak by comparing its mass spectrum with a reference library (e.g., NIST) and, most importantly, by comparing its calculated Kovats Retention Index with published values.[4]

    • Quantification: If an internal standard was used, calculate the concentration based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Table 2: Typical GC-MS Parameters for Pyrazine Analysis

ParameterSettingRationale
Injection Mode SplitlessMaximizes sensitivity for trace-level analytes.
Inlet Temperature 250 °CEnsures rapid and complete desorption of analytes from the SPME fiber.
Column Type DB-WAX (polar) or DB-5ms (non-polar)Choice depends on the desired separation profile. WAX columns provide good separation for polar compounds, while DB-5 is a robust general-purpose column.
Oven Program Ramped (e.g., 40-230 °C)Allows for the separation of compounds with a wide range of boiling points.
MS Ion Source Temp 230 °CStandard temperature to maintain compound integrity and ensure consistent fragmentation.
MS Quad Temp 150 °CStandard temperature for stable mass filtering.

Applications in Flavor Creation

This compound is a powerful tool for building authentic, complex, and memorable flavor profiles. Its primary application lies in enhancing savory and brown notes.

  • Savory & Meat Flavors: Adds depth and a roasted character to beef, chicken, and pork flavors. It can create a "browned" note in gravies, soups, and snack seasonings.

  • Nutty Flavors: Essential for building authentic roasted peanut, hazelnut, and almond profiles in confectionery, bakery, and snack applications.

  • Cocoa & Chocolate Flavors: Enhances the deep, roasted notes of dark chocolate and cocoa, providing a more authentic and less artificial profile.

  • Coffee & Roasted Grains: Contributes to the characteristic aroma of roasted coffee beans and can be used to add complexity to baked goods and breakfast cereals.[1]

Protocol 3: Application in a Model Savory Gravy System

Objective: To evaluate the sensory impact of this compound on a basic savory gravy.

Materials:

  • Stock solution of this compound (e.g., 0.1% in PG).

  • Basic, unflavored brown gravy base.

  • Control sample (gravy base only).

  • Test samples with varying dosages of the pyrazine solution (e.g., 0.5 ppm, 1.0 ppm, 2.0 ppm in the final gravy).

  • Sensory evaluation setup as described in Protocol 1.

Methodology:

  • Preparation: Heat the gravy base to a standard serving temperature (e.g., 65 °C).

  • Dosing: Add the calculated amount of the pyrazine stock solution to the test samples and stir thoroughly. Allow the samples to equilibrate for 5 minutes.

  • Evaluation: Present the coded control and test samples to a trained sensory panel.

  • Task: Ask panelists to perform a Triangle Test to determine if a perceptible difference exists between the control and the dosed samples.[10] Additionally, ask them to describe the character of the test samples and rate the intensity of key attributes like "roasted," "meaty," "savory," and "browned."

  • Analysis: Determine the optimal dosage that provides a positive and authentic enhancement without introducing off-notes.

Visualization: Flavor Development Workflow

flavor_dev_workflow Diagram 3: Flavor Development Workflow cluster_concept Concept & Design cluster_dev Development & Testing cluster_refine Refinement & Finalization define_profile Define Target Flavor Profile select_actives Select Key Aroma Chemicals (e.g., Pyrazine) define_profile->select_actives formulate_blend Formulate Initial Flavor Blend select_actives->formulate_blend application_test Test in Food Matrix (Protocol 3) formulate_blend->application_test sensory_eval Sensory Evaluation (Triangle/Descriptive) application_test->sensory_eval analyze_feedback Analyze Feedback sensory_eval->analyze_feedback reformulate Reformulate/Optimize Dosage analyze_feedback->reformulate final_formula Final Flavor Formula analyze_feedback->final_formula reformulate->application_test Iterate qc_analysis QC Analysis (GC-MS) reformulate->qc_analysis qc_analysis->final_formula

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important flavor and aroma compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and logical synthetic route for this compound?

The most direct and widely employed method for synthesizing unsymmetrically substituted alkylpyrazines like this compound is the condensation of an appropriate α-diketone with a 1,2-diamine, followed by an oxidation step.[1] For the target molecule, this involves the reaction of 5-methyl-2,3-hexanedione with 1,2-diaminopropane . The initial reaction forms a dihydropyrazine intermediate, which is then oxidized to the aromatic pyrazine product.[2]

Q2: What are the critical parameters to control during this synthesis?

Success in this synthesis hinges on the careful control of several key parameters:

  • Stoichiometry: Precise molar ratios of the reactants are crucial to minimize side reactions.

  • pH Control: The reaction pH can significantly influence the rate of condensation and the formation of byproducts.[3]

  • Temperature: Both the initial condensation and the final oxidation steps are temperature-sensitive. Inadequate or excessive heat can lead to low yields or product decomposition.

  • Oxidizing Agent: The choice and handling of the oxidizing agent for the aromatization of the dihydropyrazine intermediate are critical for achieving a high yield. Common oxidants include air, manganese dioxide, or copper(II) salts.[3]

Q3: What kind of yield and purity can I realistically expect?

Yields for this type of pyrazine synthesis can be highly variable, often ranging from low to moderate (20-60%), depending on the optimization of reaction conditions and the efficiency of the purification process. Purity is a significant challenge due to the potential for isomeric byproducts and other closely related impurities. Achieving >95% purity typically requires careful chromatographic purification.

Troubleshooting Guide

Problem Area 1: Low or No Product Yield

Q1: My reaction yield is consistently low (<20%). What are the most probable causes and how can I address them?

A chronically low yield often points to one of several issues. Let's break down the possibilities in a logical troubleshooting workflow.

.dot

LowYield_Troubleshooting Start Low Yield (<20%) Detected CheckReagents 1. Verify Starting Material Quality - Purity of 1,2-diaminopropane? - Purity/Stability of 5-methyl-2,3-hexanedione? Start->CheckReagents CheckCondensation 2. Assess Condensation Step - Incorrect pH? - Temperature too low/high? CheckReagents->CheckCondensation Reagents OK Sol_Reagents Solution: - Re-purify diamine (distillation). - Verify diketone by NMR/GC-MS. - Use freshly prepared/opened reagents. CheckReagents->Sol_Reagents Impurity/Degradation Suspected CheckOxidation 3. Evaluate Oxidation Step - Inefficient oxidant? - Incomplete reaction? CheckCondensation->CheckOxidation Condensation OK Sol_Condensation Solution: - Buffer the reaction (pH 7-9). - Screen temperatures (e.g., RT to 60°C). - Run under inert atmosphere (N2/Ar). CheckCondensation->Sol_Condensation Suboptimal Conditions CheckWorkup 4. Review Work-up & Purification - Product loss during extraction? - Decomposition on silica? CheckOxidation->CheckWorkup Oxidation OK Sol_Oxidation Solution: - Switch to a different oxidant (e.g., activated MnO2). - Extend reaction time or increase temperature. - Ensure efficient stirring/aeration if using air. CheckOxidation->Sol_Oxidation Inefficient Aromatization Sol_Workup Solution: - Perform multiple extractions. - Use a less acidic silica gel or deactivate it with triethylamine. - Consider distillation for purification. CheckWorkup->Sol_Workup Losses Identified

Caption: Troubleshooting workflow for low product yield.

Detailed Explanation:

  • Starting Material Integrity: 5-Methyl-2,3-hexanedione, an α-diketone, can be susceptible to self-condensation or other degradation pathways.[4] Similarly, 1,2-diaminopropane can absorb atmospheric CO₂ to form carbamates. Always use freshly purified or newly opened reagents.

  • Condensation Conditions: The initial formation of the dihydropyrazine intermediate is a delicate step. The reaction involves nucleophilic attack by the diamine on the carbonyl carbons. If the pH is too acidic, the diamine becomes protonated and non-nucleophilic. If too basic, the diketone may undergo side reactions. A neutral to slightly basic medium is often optimal.

  • Oxidation (Aromatization): The dihydropyrazine intermediate must be oxidized to the stable aromatic pyrazine.[5] This step is often the bottleneck. Air oxidation can be slow and inefficient. Using a chemical oxidant like activated manganese dioxide (MnO₂) is often more reliable but requires careful stoichiometry and activation of the reagent. The oxidation can be competitively inhibited by other components in the reaction mixture.[6]

  • Work-up and Purification Losses: The product is a relatively volatile, oily compound. Significant material can be lost during solvent removal under reduced pressure if not done carefully (e.g., using a cold trap). Furthermore, pyrazines, being basic, can interact strongly with standard silica gel, leading to streaking and poor recovery during chromatography.[6]

Problem Area 2: Isomer Formation and Purification

Q2: My GC-MS shows two major peaks with identical mass, suggesting the presence of an isomer. How can I control this and separate the isomers?

This is a classic challenge in this synthesis. The reaction between an unsymmetrical diamine (1,2-diaminopropane) and an unsymmetrical α-diketone (5-methyl-2,3-hexanedione) can theoretically produce two constitutional isomers:

  • Target Isomer: this compound

  • Side-Product Isomer: 2,6-Dimethyl-3-(3-methylbutyl)pyrazine

Mechanistic Insight into Isomer Formation:

The regioselectivity is determined by which nitrogen of the 1,2-diaminopropane first attacks which carbonyl of the diketone. The carbonyls of 5-methyl-2,3-hexanedione have different steric and electronic environments. The C2 carbonyl is adjacent to a methyl group, while the C3 carbonyl is adjacent to an isobutyl group. The primary amine of 1,2-diaminopropane is more nucleophilic and less sterically hindered than the secondary amine. The initial attack of the primary amine on the less sterically hindered C2 carbonyl is generally favored, which leads to the desired 2,5-dimethyl isomer. However, the energy difference between the two pathways can be small, often leading to a mixture of products.

Strategies for Control and Separation:

  • Lower Reaction Temperature: Running the initial condensation at a lower temperature (e.g., 0°C to room temperature) can enhance the kinetic selectivity, potentially favoring the formation of the thermodynamically more stable or kinetically preferred isomer.

  • Purification: Separating these closely related isomers is challenging.

    • Flash Chromatography: High-performance flash chromatography is the most effective method. Due to the similar polarity of the isomers, a shallow solvent gradient (e.g., 0-10% ethyl acetate in hexanes) and high-surface-area silica are recommended for better resolution.[6]

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective, although it is often difficult on a small scale.

Problem Area 3: Analysis and Characterization

Q3: The ¹H NMR of my purified product is complex. How do I definitively confirm the structure of this compound?

Confirming the correct isomer requires careful analysis of NMR and MS data.

Mass Spectrometry (GC-MS):

While both isomers will have the same molecular ion peak (m/z = 178), their fragmentation patterns may differ slightly. The NIST database lists key fragments for the target molecule.[7][8][9] The most abundant fragments are often from the loss of alkyl groups from the pyrazine ring.

¹H and ¹³C NMR Spectroscopy:

This is the most powerful tool for distinguishing the isomers.

  • ¹H NMR:

    • Aromatic Region: The key differentiator is the aromatic proton. In the target 2,5-dimethyl-3-alkyl isomer, there will be a single aromatic proton, appearing as a singlet around δ 8.0-8.2 ppm.

    • Alkyl Region: You should observe two distinct methyl singlets attached to the pyrazine ring (around δ 2.4-2.6 ppm). The 3-methylbutyl group will show a characteristic pattern: a triplet for the CH₂ adjacent to the ring, a multiplet for the next CH₂, a multiplet for the CH, and a doublet for the terminal two methyl groups.

  • ¹³C NMR:

    • The number of distinct signals in the proton-decoupled ¹³C NMR spectrum will confirm the structure. The unsymmetrical target isomer should display 11 unique carbon signals.

Assignment Expected ¹H Chemical Shift (ppm) Multiplicity Expected ¹³C Chemical Shift (ppm)
Pyrazine-H~8.1Singlet~140-145
Pyrazine-CH₃ (C2)~2.5Singlet~20-22
Pyrazine-CH₃ (C5)~2.4Singlet~19-21
-CH₂- (alpha)~2.7Triplet~35-38
-CH₂- (beta)~1.6Multiplet~28-30
-CH- (gamma)~1.8Multiplet~26-28
-CH(CH₃)₂~0.9Doublet~22-24

Table 1: Predicted NMR data for this compound. Predictions are based on data for similar alkylpyrazines.[10][11]

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

.dot

Synthesis_Workflow Reagents Step 1: Reagents - 1,2-Diaminopropane - 5-Methyl-2,3-hexanedione - Ethanol (Solvent) - MnO2 (Oxidant) Condensation Step 2: Condensation - Combine reactants in Ethanol - Stir at RT, 12h - Monitor by TLC/GC-MS Reagents->Condensation Oxidation Step 3: Oxidation - Add activated MnO2 - Reflux, 4-6h - Monitor for disappearance  of dihydropyrazine Condensation->Oxidation Workup Step 4: Work-up - Cool and filter off MnO2 - Concentrate filtrate - Liquid-Liquid Extraction  (e.g., EtOAc/Water) Oxidation->Workup Purification Step 5: Purification - Dry organic layer (Na2SO4) - Concentrate solvent - Flash Column Chromatography  (Hexane/EtOAc gradient) Workup->Purification Analysis Step 6: Analysis - GC-MS - 1H & 13C NMR - IR Purification->Analysis

Caption: Experimental workflow for pyrazine synthesis.

Materials
  • 1,2-Diaminopropane (≥98%)

  • 5-Methyl-2,3-hexanedione (≥97%)[5]

  • Ethanol (Anhydrous)

  • Activated Manganese Dioxide (MnO₂)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh)

Procedure
  • Condensation:

    • To a solution of 5-methyl-2,3-hexanedione (1.28 g, 10 mmol) in 50 mL of anhydrous ethanol in a 250 mL round-bottom flask, add 1,2-diaminopropane (0.74 g, 10 mmol) dropwise with stirring at room temperature.

    • Equip the flask with a reflux condenser and stir the mixture under a nitrogen atmosphere for 12 hours. The reaction progress can be monitored by TLC or GC-MS for the disappearance of the starting materials.

  • Oxidation:

    • To the reaction mixture containing the presumed dihydropyrazine intermediate, add activated manganese dioxide (5.2 g, 60 mmol, 6 equivalents).

    • Heat the mixture to reflux and maintain for 4-6 hours. The reaction should turn dark brown/black. Monitor the reaction by GC-MS until the intermediate is fully converted to the aromatic pyrazine.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with ethanol (3 x 20 mL).

    • Combine the filtrates and concentrate under reduced pressure, being careful not to lose the volatile product.

    • Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully to yield the crude product as a yellow-brown oil.

    • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0% to 5% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a pale yellow oil.

References

  • Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines. Retrieved from [Link]

  • ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Retrieved from [Link]

  • Ashraf-Khorasani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Retrieved from [Link]

  • Büchi, G., & Galindo, J. (1991). Regioselective synthesis of alkylpyrazines. The Journal of Organic Chemistry.
  • YouTube. (2020). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2,3-hexanedione. Retrieved from [Link]

  • Ong, Y. Z., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Mass Spectrometry Data Center. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Mechanism of Pyrazine Formation Intervened by Oxidized Methionines during Thermal Degradation of the Methionine-Glucose Amadori Compound. PubMed. Retrieved from [Link]

  • Eckert, J. F., & Bruice, T. C. (1983). Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry.
  • SpectraBase. (n.d.). 2,5-Dimethylpyrazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Technical Support Center: Optimizing GC-MS Parameters for 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters and troubleshooting common issues. Our approach is grounded in scientific principles and field-proven experience to ensure the integrity and reliability of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence GC-MS analysis?

A1: Understanding the analyte's properties is the foundation of method development. For this compound (CAS No: 18433-98-2), the key characteristics are:

PropertyValueImplication for GC-MS Analysis
Molecular Weight 178.27 g/mol [1][2]This moderate molecular weight makes it well-suited for standard electron ionization (EI) mass spectrometry.
Predicted Boiling Point ~242-253 °C[2][3][4]This indicates the compound is semi-volatile, requiring a sufficiently high final oven temperature for elution.
Appearance Pale yellow to colorless liquid[2][3]The liquid state at room temperature allows for straightforward sample preparation in a suitable solvent.
Chemical Nature Alkylpyrazine (basic)The basic nature of the pyrazine ring can lead to peak tailing due to interactions with acidic silanol groups in the GC system.

Q2: What is a good starting point for a GC-MS method for this compound?

A2: Based on the properties of this compound and established methods for similar analytes, the following is a robust starting point:

Parameter Recommended Starting Condition Justification
GC Column Mid-polarity column (e.g., DB-5ms, ZB-5MS)These columns offer good selectivity for a wide range of compounds and are robust.[5]
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode SplitlessIdeal for trace analysis to ensure the entire sample is transferred to the column.
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/minProvides good chromatographic efficiency and is compatible with most mass spectrometers.[1]
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)The initial temperature allows for good peak focusing. The ramp rate is a good starting point for separation, and the final temperature ensures the elution of the semi-volatile analyte.
MS Ion Source Temp. 230 °C[1]A standard temperature that balances ionization efficiency and minimizes thermal degradation.
MS Quadrupole Temp. 150 °C[1]A typical setting for stable mass filtering.
Ionization Energy 70 eV[1]Standard for electron ionization, providing reproducible fragmentation patterns for library matching.
Scan Range m/z 40-350A range that will encompass the molecular ion and key fragments of the analyte.

Q3: How should I prepare my sample for analysis?

A3: Sample preparation is critical and depends on your matrix. For a standard solution, simply dissolve the analyte in a volatile organic solvent like dichloromethane or hexane.[6] For more complex matrices, consider the following:

  • Liquid-Liquid Extraction (LLE): Effective for extracting pyrazines from aqueous samples.[2]

  • Headspace Solid-Phase Microextraction (HS-SPME): An excellent choice for volatile and semi-volatile compounds in solid or liquid matrices, as it is solvent-free and can concentrate the analyte.[1][2] A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of pyrazines.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Poor Peak Shape (Tailing)

Symptom: The peak for this compound is asymmetrical, with a "tail" extending from the back of the peak.

Causality: Peak tailing for basic compounds like pyrazines is often due to unwanted interactions with active sites (acidic silanol groups) in the GC flow path.[7][8] These interactions cause some molecules to be retained longer than others, resulting in a tailed peak.

Troubleshooting Workflow:

Sources

Technical Support Center: Analysis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common interferences encountered during experimental analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges when quantifying this compound?

A1: The primary challenges in the analysis of this compound, a volatile pyrazine often found in food and beverages, revolve around its separation and detection in complex sample matrices.[1][2] Key issues include:

  • Matrix Effects: Components of the sample other than the analyte can interfere with the analysis, causing either suppression or enhancement of the analyte signal.[3] In Gas Chromatography-Mass Spectrometry (GC-MS), this can manifest as matrix-induced signal enhancement where active sites in the GC inlet are deactivated by the matrix, leading to a stronger signal for the analyte compared to a clean standard.[3]

  • Co-elution: This occurs when other compounds in the sample have similar chemical properties and elute from the gas chromatography column at the same time as this compound, leading to overlapping peaks and inaccurate quantification.[4][5]

  • Sample Preparation: Inefficient extraction of this volatile compound from the sample matrix can lead to poor recovery and underestimation of its concentration.[1][6]

Q2: Which analytical technique is most suitable for the analysis of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and powerful technique for the analysis of volatile and semi-volatile compounds like pyrazines.[2][7] For sample introduction, Headspace Solid-Phase Microextraction (HS-SPME) is often preferred due to its sensitivity, simplicity, and solvent-free nature, making it ideal for extracting volatile pyrazines from complex matrices.[6][8]

Q3: I am observing a higher than expected signal for my analyte in the sample compared to my solvent-based calibration curve. What could be the cause?

A3: This phenomenon is likely due to a matrix-induced signal enhancement .[9] In GC-MS analysis, active sites within the injector liner and the front of the analytical column can adsorb certain analytes, leading to a reduced signal. When a complex sample matrix is injected, non-volatile matrix components can coat these active sites, preventing the analyte from adsorbing.[9] This results in more of the analyte reaching the detector, causing an enhanced signal compared to a clean, solvent-based standard where these active sites are exposed. To mitigate this, it is recommended to use matrix-matched calibration standards .

In-Depth Troubleshooting Guides

Issue 1: Poor Peak Shape and Suspected Co-elution

You are observing peak tailing or a "shoulder" on your chromatographic peak for this compound, suggesting a co-eluting interference.[4]

Root Cause Analysis:

Co-elution happens when two or more compounds are not sufficiently separated by the GC column.[4] This can be due to:

  • Inadequate Chromatographic Resolution: The GC method (temperature program, column choice) is not optimized for the specific compounds.

  • Column Overload: Injecting too much sample can cause peaks to broaden and merge.

  • Improper Column Installation: A poorly cut or installed column can lead to peak distortion.[10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-elution issues.

Detailed Protocol: Optimizing the GC Temperature Program
  • Lower the Initial Oven Temperature: A lower starting temperature can improve the separation of early-eluting compounds.

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., 5-10°C/minute) provides more time for compounds to interact with the stationary phase, enhancing separation.[5]

  • Introduce an Isothermal Hold: Adding a 1-2 minute hold at a temperature just below the elution temperature of the co-eluting pair can often achieve separation.[5]

Issue 2: Inconsistent Quantitative Results and Suspected Matrix Effects

You are observing significant variability in the quantification of this compound across different sample batches, and your quality control samples are failing.

Root Cause Analysis:

Matrix effects are a common cause of inconsistent results in complex samples like food and beverages.[3] The composition of the matrix can vary between samples, leading to different degrees of signal suppression or enhancement.

Troubleshooting Workflow:

Caption: Workflow for addressing matrix effects.

Detailed Protocol: Preparation of Matrix-Matched Calibration Standards
  • Obtain a Blank Matrix: Source a sample that is representative of the samples to be analyzed but is free of this compound.

  • Prepare a Stock Solution: Create a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

  • Spike the Blank Matrix: Prepare a series of calibration standards by spiking known amounts of the stock solution into aliquots of the blank matrix.

  • Process as Samples: Subject these matrix-matched standards to the same extraction and analysis procedure as the unknown samples.

  • Generate Calibration Curve: Construct a calibration curve using the response of the matrix-matched standards. This curve will account for any matrix-induced effects.

Parameter Solvent-Based Standard Matrix-Matched Standard Interpretation
Analyte Response LowerHigherIndicates signal enhancement in the matrix.
Calibration Curve Slope ShallowerSteeperConfirms matrix effects are present.

Method Validation and System Suitability

A robust analytical method requires proper validation to ensure reliable results.[11][12]

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity/Selectivity To ensure the method can differentiate the analyte from other components.[11]No interfering peaks at the retention time of the analyte in blank samples.
Linearity To demonstrate a proportional response to analyte concentration.Correlation coefficient (r²) > 0.995
Accuracy To measure the closeness of the results to the true value.Recovery of 80-120% in spiked samples.
Precision (Repeatability) To assess the consistency of results for multiple analyses of the same sample.Relative Standard Deviation (RSD) < 15%
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified.Signal-to-noise ratio > 10

References

  • BenchChem. (n.d.). Application Notes and Protocols for Pyrazine Quantification.
  • Stepbio. (n.d.). GC Troubleshooting.
  • AIYI Technologies. (2025). Method Validation and Efficiency in Food Additive Testing Using HPLC.
  • Feng, X., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • Japan Food Chemical Research Foundation. (2024). Release of the Validation Guidelines for Food Additive Analytical Methods.
  • BenchChem. (n.d.). Resolving co-elution problems in chromatographic analysis of alkylphenols.
  • FAO Knowledge Repository. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL.
  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples.
  • Liu, R., et al. (2025). Systematic investigation into matrix effect compensation in the GC-MS analysis of flavor components using analyte protectants. ResearchGate.
  • BenchChem. (n.d.). A Comparative Guide to Inter-laboratory Pyrazine Quantification.
  • ResearchGate. (n.d.). Validation of method for analysis of glucose in food additives.
  • Agilent. (n.d.). GC Troubleshooting Guide Poster.
  • Sigma-Aldrich. (n.d.). GC Troubleshooting.
  • Journal of Chromatographic Science. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • YouTube. (2023). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages.
  • NIST. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Chemistry WebBook.
  • NIST. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Chemistry WebBook.
  • Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • Nottingham ePrints. (n.d.). Aroma - Matrix Interaction in Food: An APCI Approach.
  • ResearchGate. (n.d.). EI (70 eV) mass spectra of synthetic 2,5-dimethyl-3-pentylpyrazine (a),....
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2,5-Dimethyl-3-(2-methylbutyl)pyrazine.
  • Food and Chemical Toxicology. (2023). RIFM fragrance ingredient safety assessment, 2,5-dimethylpyrazine, CAS Registry Number 123-32-0.

Sources

Technical Support Center: Purification of Synthetic 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction & Compound Profile

Welcome to the technical support guide for the purification of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine (CAS No. 18433-98-2). This alkylpyrazine is a significant contributor to the aroma and flavor profiles of various food products and serves as a key intermediate in pharmaceutical synthesis.[1][2] Achieving high purity is critical for its application in both research and development.

This guide is designed for chemists, researchers, and drug development professionals. It provides a structured approach to purification, focusing on troubleshooting common issues encountered after synthesis. We will move from foundational FAQs to in-depth, problem-oriented guides and detailed experimental protocols.

Compound Physical Properties (Estimated & Reported):

Property Value Source
Molecular Formula C₁₁H₁₈N₂ [3]
Molecular Weight 178.27 g/mol [4]
Appearance Colorless to pale yellow liquid [5]
Boiling Point (est.) ~252 °C at 760 mmHg [6]
Polarity Moderately polar [7]

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Hexane) |[8] |

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a typical synthesis?

A1: Impurities largely depend on the synthetic route. For alkylpyrazines, common synthetic pathways can lead to:

  • Positional Isomers: Compounds like 3,5-Dimethyl-2-(3-methylbutyl)pyrazine may form.[9] These isomers often have very similar physical properties, making them the most challenging impurities to remove.

  • Unreacted Starting Materials: Depending on the synthesis, these could be various aldehydes, amines, or α-amino ketones.[10]

  • Side-Products: Self-condensation of intermediates like α-aminoacetone can form dihydropyrazines and other related compounds.[11] Additionally, reactions involving sugars and amino acids can produce imidazole derivatives as significant side-products.[12][13]

  • Solvent Residue: Residual high-boiling point solvents used in the reaction.

Q2: Which purification method is generally the most effective for this compound?

A2: A two-stage approach is typically most effective:

  • Flash Column Chromatography: This is the primary method for removing polar impurities and most positional isomers. Due to the moderate polarity of the target compound, a silica gel stationary phase with a non-polar/moderately polar solvent system is ideal.[7][14]

  • Fractional Vacuum Distillation: This is an excellent secondary step to remove non-volatile impurities, residual chromatography solvents, and any remaining isomers with a sufficient difference in boiling points.[15] Given the high estimated boiling point (~252 °C), distillation must be performed under vacuum to prevent thermal decomposition.[16]

Q3: How can I accurately assess the purity of my final product?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds like alkylpyrazines.[17][18] It provides excellent separation of closely related isomers and gives a clear percentage purity based on peak area. Furthermore, the mass spectrum for each peak allows for confident identification of the main product and any remaining impurities.[19][20]

In-Depth Troubleshooting Guides

This section addresses specific problems you may encounter during the purification workflow.

Problem 3.1: Low Purity After Initial Aqueous Workup
  • Symptom: GC-MS or TLC analysis of the crude organic extract shows a complex mixture with multiple spots/peaks of similar polarity to the product.

  • Probable Cause: Formation of acidic or basic byproducts that were not adequately removed by simple water washes. Imidazole derivatives, which can be co-extracted with ethyl acetate, are common culprits in certain syntheses.[13]

  • Solution Workflow:

    • Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Acid Wash: Perform a wash with a dilute acid (e.g., 1M HCl) to protonate and remove highly basic impurities. Note: Your target pyrazine is also basic and may partition into the aqueous layer. This step should be used cautiously and may require subsequent re-basification and extraction of the aqueous layer to recover the product.

    • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities.[8]

    • Brine Wash: Perform a final wash with saturated sodium chloride (brine) to remove the bulk of dissolved water from the organic layer.[8]

    • Dry & Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Problem 3.2: Poor Separation During Flash Column Chromatography
  • Symptom: Product fractions are contaminated with impurities of very similar Rf values. The desired compound elutes as a broad band rather than a sharp one.

  • Probable Cause 1: Suboptimal Solvent System. The polarity of the eluent is either too high (causing co-elution) or too low (causing band broadening).

  • Solution 1: Systematic TLC Analysis.

    • Develop a solvent system where the target compound has an Rf value between 0.15 and 0.40 .[7] This provides the best balance between resolution and run time.

    • Starting Point: Begin with a Hexane:Ethyl Acetate (EtOAc) mixture. Given the alkylpyrazine structure, a good starting ratio is 95:5 or 90:10 Hexane:EtOAc .[12][13]

    • Optimization:

      • If Rf is too high (>0.5), increase the proportion of hexane (less polar).

      • If Rf is too low (<0.15), increase the proportion of EtOAc (more polar).[7]

      • Ensure there is a clear separation (ΔRf > 0.1) between your product spot and major impurity spots on the TLC plate.[7]

  • Probable Cause 2: Column Overloading. Too much crude material was loaded onto the column, exceeding its separation capacity.

  • Solution 2: Adhere to Loading Guidelines.

    • As a rule of thumb, the mass of the crude sample should be about 1-2% of the mass of the silica gel used (e.g., 100-200 mg of crude on a 10 g silica column).

  • Probable Cause 3: Co-elution of Basic Impurities. Pyrazines are basic and can interact strongly with the slightly acidic silica gel, leading to "tailing" or streaking.

  • Solution 3: Add a Basic Modifier.

    • Add a small amount of triethylamine (TEA) or ammonium hydroxide (~0.5-1%) to your eluent system.[21] This deactivates the acidic sites on the silica, resulting in sharper peaks and improved separation for basic compounds. Always perform a small-scale TLC with the modifier first to confirm its effect.

Problem 3.3: Difficulties with Vacuum Distillation
  • Symptom: The liquid bumps violently, the distillation temperature fluctuates, or the product appears to be decomposing (darkening).

  • Probable Cause 1: Inefficient Boiling. Lack of smooth boiling initiation. Boiling chips are ineffective under vacuum.[22]

  • Solution 1: Use a Magnetic Stir Bar. Vigorous stirring of the distillation flask is essential to ensure smooth, controlled boiling and prevent bumping.[16]

  • Probable Cause 2: Unstable Vacuum. Leaks in the glassware setup or fluctuations in the vacuum pump pressure cause the boiling point to change.[15]

  • Solution 2: Ensure a Leak-Free System.

    • Check that all glass joints are properly sealed with a suitable vacuum grease.[22]

    • Use heavy-walled vacuum tubing that will not collapse under pressure.[22]

    • Use a manometer to monitor the pressure. If the pressure is unstable, check for leaks before applying heat.[15][23]

  • Probable Cause 3: Thermal Decomposition. The distillation pot temperature is too high, even under vacuum.

  • Solution 3: Use a Nomograph and Control Heat.

    • Use a nomograph to estimate the boiling point of your compound at your system's pressure. This allows you to set the heating bath to an appropriate temperature (typically 20-30 °C above the expected boiling point).[16][22]

    • Heating the distillation flask in an oil bath provides even, controllable heat and minimizes the risk of localized overheating and decomposition.[16]

Detailed Purification Protocols

Protocol 4.1: Optimized Flash Column Chromatography

This protocol assumes a crude sample of ~1 gram. Adjust silica and solvent volumes accordingly for different scales.

  • Solvent System Selection:

    • Using TLC, identify a Hexane:EtOAc solvent system that gives the target compound an Rf of ~0.25. A typical system is 90:10 Hexane:EtOAc.[12][13]

  • Column Packing:

    • Prepare a slurry of 50 g of silica gel in the chosen eluent.

    • Pour the slurry into a glass column and use gentle air pressure to pack it evenly, avoiding cracks.

  • Sample Loading:

    • Dissolve the ~1 g crude sample in a minimal amount of DCM (~2-3 mL).[24]

    • Add ~1.5 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen solvent system, maintaining a constant flow rate.

    • Collect fractions (e.g., 15-20 mL per fraction) in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and concentrate them using a rotary evaporator to yield the purified this compound.

Protocol 4.2: Fractional Vacuum Distillation
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask (a "cow" or "pig" adapter is useful for collecting multiple fractions without breaking the vacuum).[22]

    • Ensure all glassware is free of cracks.[16] Lightly grease all joints.

    • Place a magnetic stir bar in the distillation flask.[16]

  • System Evacuation:

    • Connect the apparatus to a vacuum pump with a cold trap (liquid nitrogen or dry ice/acetone) and a manometer in the line.

    • Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

  • Heating and Distillation:

    • Once the vacuum is stable, begin vigorous stirring and gently heat the distillation flask using an oil bath.

    • Slowly increase the temperature until the liquid begins to boil and a condensation ring rises slowly up the fractionating column.

    • Collect any low-boiling impurities as a "forerun" fraction.

    • When the distillation temperature stabilizes at the expected boiling point (predicted by a nomograph), switch to a clean receiving flask to collect the main product fraction.

  • Shutdown:

    • Once the main fraction is collected, remove the heating bath first.

    • Allow the system to cool completely to room temperature before slowly and carefully re-introducing air into the apparatus.

    • Turn off the vacuum pump.

Visualizations & Workflows

Purification Strategy Decision Workflow

This diagram outlines the logical steps for purifying the crude synthetic product.

PurificationWorkflow cluster_prep Initial Preparation cluster_analysis Purity Assessment cluster_purification Primary Purification cluster_final Final Polishing & Analysis Crude Crude Synthetic Product Workup Aqueous Workup (Acid/Base/Brine Washes) Crude->Workup TLC_GCMS TLC & GC-MS Analysis Workup->TLC_GCMS Chromatography Flash Column Chromatography (Silica, Hexane:EtOAc) TLC_GCMS->Chromatography Multiple Impurities Distillation Fractional Vacuum Distillation Chromatography->Distillation Remove solvent & non-volatile impurities Final_GCMS Final Purity Check (GC-MS) Distillation->Final_GCMS Pure_Product Pure Product (>98%) Final_GCMS->Pure_Product Purity Confirmed

Caption: Decision workflow for purification of this compound.

Troubleshooting Chromatography Workflow

This diagram provides a logical path for diagnosing and solving poor separation in flash chromatography.

ChromatographyTroubleshooting action_node action_node Start Poor Separation (Co-elution / Tailing) Check_Rf Is Product Rf between 0.15-0.40? Start->Check_Rf Check_Loading Is column overloaded (>2% w/w)? Check_Rf->Check_Loading Yes Adjust_Solvent Adjust Solvent Polarity (Hexane:EtOAc ratio) Check_Rf->Adjust_Solvent No Check_Tailing Is product spot 'tailing' on TLC? Check_Loading->Check_Tailing No Reduce_Load Reduce Sample Load Check_Loading->Reduce_Load Yes Add_Modifier Add 0.5% TEA to Eluent Check_Tailing->Add_Modifier Yes Success Successful Separation Check_Tailing->Success No Adjust_Solvent->Check_Rf Reduce_Load->Success Add_Modifier->Success

Caption: Troubleshooting flowchart for flash column chromatography issues.

References

Sources

Technical Support Center: Optimizing the Synthesis of 3-Isopentyl-2,5-dimethylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-isopentyl-2,5-dimethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable alkylpyrazine. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and data-driven insights to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs): Troubleshooting Common Issues

Q1: My yield of 3-isopentyl-2,5-dimethylpyrazine is consistently low. What are the most likely causes?

A1: Low yields in pyrazine alkylation are a frequent challenge and can stem from several factors. Classical synthesis methods for pyrazines are often associated with harsh conditions and poor yields.[1] For the targeted synthesis of 3-isopentyl-2,5-dimethylpyrazine, particularly via radical alkylation, consider these key areas:

  • Suboptimal Radical Generation: In a Minisci-type reaction, the generation of the isopentyl radical from its precursor (e.g., isovaleraldehyde or pivalic acid) is a critical step. The efficiency of this step depends on the precise stoichiometry of the oxidant (like hydrogen peroxide or ammonium persulfate) and the catalyst (like FeSO₄). An imbalance can lead to poor conversion of the radical precursor or undesired side reactions.

  • Reaction Temperature: Temperature control is crucial. For many pyrazine syntheses, temperatures that are too low may result in incomplete reaction, while excessively high temperatures can cause the pyrazine ring to degrade, leading to tar formation.[1]

  • Purity of Starting Materials: Impurities in the starting 2,5-dimethylpyrazine or solvents can introduce competing side reactions. For instance, aldehydes or ketones present as impurities can lead to aldol condensation byproducts, which often results in a discolored reaction mixture.[1]

  • Product Loss During Work-up: 3-Isopentyl-2,5-dimethylpyrazine is a basic compound. Significant product loss can occur during aqueous extraction if the pH is not carefully controlled. Ensure the aqueous phase is made sufficiently basic (pH 7.9-8.1 or higher) to deprotonate the pyrazine nitrogen, making the compound less water-soluble and more extractable into an organic solvent.[2]

Q2: My reaction mixture is turning dark brown or black, and I'm getting a lot of tar-like byproducts. How can I prevent this?

A2: The formation of dark, polymeric material is a common sign of degradation or uncontrolled side reactions.[1] Here’s how to address it:

  • Control Reaction Temperature: Exothermic reactions, especially radical reactions, can quickly overheat if not managed. This is a primary cause of substrate and product degradation. Use an ice bath during the addition of exothermic reagents (like concentrated acid or peroxide) and maintain the recommended reaction temperature throughout.[3]

  • Inert Atmosphere: Although many Minisci-type reactions are robust, some intermediates can be sensitive to air oxidation.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that lead to colored impurities.[1][3]

  • Reagent Addition Rate: Add reagents, especially the oxidant, slowly and in a controlled manner. A rapid addition can create localized "hot spots" and a high concentration of radicals, promoting polymerization over the desired alkylation.

Q3: GC-MS analysis shows multiple isomers in my final product. How can I improve the regioselectivity for the 3-position?

A3: Achieving high regioselectivity in the alkylation of a substituted pyrazine can be challenging. In the case of 2,5-dimethylpyrazine, the available positions for substitution are carbons 3 and 6. Since these positions are equivalent, alkylation should yield a single product. If you are observing other isomers, it may suggest impurities in your starting material or unexpected rearrangements.

However, in a more general context of pyrazine chemistry, regioselectivity is governed by both steric and electronic effects. The Minisci reaction involves the attack of a nucleophilic radical on a protonated, electron-deficient heteroaromatic ring. The protonation of the pyrazine ring activates it towards radical attack. The position of the attack is influenced by the directing effects of existing substituents. For 2,5-dimethylpyrazine, positions 3 and 6 are electronically activated and sterically accessible, making them the primary sites for substitution.

Q4: What are the best practices for purifying 3-isopentyl-2,5-dimethylpyrazine?

A4: A multi-step purification strategy is typically most effective for achieving high purity.

  • Aqueous Work-up with pH Control: After quenching the reaction, perform a liquid-liquid extraction (LLE).[3][4] It is critical to first neutralize the acidic reaction mixture and then basify it (e.g., to pH 8-10) to ensure the pyrazine is in its free base form, maximizing its partitioning into the organic layer (e.g., ethyl acetate or dichloromethane).[2] Wash the organic layer with brine to remove excess water.

  • Flash Column Chromatography: This is a highly effective method for separating the target compound from unreacted starting materials and non-polar or highly polar impurities.[1][3] A common eluent system is a gradient of hexane and ethyl acetate.[3][4][5] Passing the crude extract through a silica plug can also be a quick way to remove baseline impurities.[6]

  • Distillation: If the product is thermally stable and the impurities have sufficiently different boiling points, vacuum distillation can be an excellent final purification step for larger quantities.

Foundational Synthetic Protocols

Protocol 2.1: Minisci-Type Synthesis of 3-Isopentyl-2,5-dimethylpyrazine

This protocol is adapted from a similar procedure for the synthesis of 2-ethyl-3,6-dimethylpyrazine and employs a Minisci-type radical alkylation.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2,5-dimethylpyrazine (1.0 equiv) and FeSO₄·7H₂O (0.4 equiv).

  • Solvent and Acid Addition: Add deionized water as the solvent, followed by the slow, dropwise addition of concentrated sulfuric acid (98%) while stirring in an ice bath. Maintain the internal temperature below 60°C.

  • Oxidant Addition: After the acid addition is complete, add hydrogen peroxide (30% aq., 2.2 equiv) dropwise, ensuring the temperature remains under control in the ice bath.

  • Radical Precursor Addition: Add a portion of isovaleraldehyde (0.3 equiv) to the mixture. Slowly warm the flask to 50-60°C to initiate the reaction.

  • Reaction Progression: Add the remaining isovaleraldehyde (total of 1.2-1.5 equiv) in portions over 4-5 hours while maintaining the temperature at 50-60°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 2,5-dimethylpyrazine is consumed (approx. 5-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Extract with ethyl acetate to remove non-basic organic impurities. Separate the aqueous phase and carefully adjust its pH to 7.9-8.1 with a suitable base (e.g., NaOH solution) while cooling in an ice bath.

  • Product Extraction: Extract the basified aqueous phase multiple times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to obtain pure 3-isopentyl-2,5-dimethylpyrazine.

Protocol 2.2: General Pyrazine Synthesis via Gutknecht Condensation

This classical approach involves the self-condensation of an α-amino ketone, which is typically generated in situ.[1]

Step-by-Step Methodology:

  • Synthesis of α-Oximino Ketone: Dissolve the starting ketone (e.g., 5-methyl-2-hexanone) in a suitable solvent like ethanol. React it with an alkyl nitrite (e.g., ethyl nitrite) under acidic conditions to form the corresponding α-oximino ketone.

  • Reduction to α-Amino Ketone: Reduce the α-oximino ketone to the α-amino ketone. A common method is catalytic hydrogenation (e.g., using H₂ gas with a Palladium catalyst) or reduction with zinc in acetic acid.[7] This intermediate is often unstable and is used immediately in the next step.

  • Dimerization and Condensation: The α-amino ketone will spontaneously dimerize in solution to form a dihydropyrazine intermediate.

  • Oxidation: The dihydropyrazine is oxidized to the aromatic pyrazine. This can be achieved by bubbling air through the reaction mixture or by adding a chemical oxidizing agent like copper(II) oxide.[8]

  • Purification: The final product is isolated and purified using the extraction and chromatography methods described in Protocol 2.1.

Analytical Methods

Protocol 3.1: Quantification by GC-MS with Internal Standard

Accurate yield determination requires a quantitative method like GC-MS.

  • Sample Preparation: Prepare a stock solution of the crude reaction product at a known concentration in a suitable solvent (e.g., ethyl acetate).

  • Internal Standard: Add a precise amount of an internal standard (IS) to the sample. The IS should be a stable compound that is not present in the reaction mixture and has a retention time that does not overlap with other components (e.g., dodecane or naphthalene).

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of pure 3-isopentyl-2,5-dimethylpyrazine and a constant concentration of the internal standard.

  • GC-MS Analysis: Inject the calibration standards and the reaction sample into the GC-MS system. A typical method for alkylpyrazines would use a non-polar capillary column (e.g., DB-5ms) with a temperature program starting around 60°C and ramping to 250°C.

  • Quantification: Plot the ratio of the peak area of the analyte to the peak area of the IS against the concentration of the analyte for the calibration standards. Use this curve to determine the concentration of the product in the crude reaction sample and calculate the overall yield. Several application notes detail GC-MS methods for pyrazine analysis.[9][10]

Visual Guides & Data

Diagrams (Graphviz)

Minisci_Reaction Fig 1. Simplified Minisci-Type Reaction Mechanism cluster_rad_gen Radical Generation cluster_alkylation Alkylation & Aromatization Fe2+ Fe2+ Fe3+ Fe3+ Fe2+->Fe3+ + H2O2 H2O2 H2O2 HO_rad HO_rad H2O2->HO_rad + Fe2+ RCHO Isovaleraldehyde RCO_rad RCO_rad RCHO->RCO_rad + HO• - H2O R_rad R_rad RCO_rad->R_rad Isopentyl Radical (-CO) Adduct Adduct R_rad->Adduct Addition Pyrazine 2,5-Dimethylpyrazine (Protonated) Pyrazine->Adduct Product 3-Isopentyl-2,5-dimethylpyrazine Adduct->Product Oxidation (e.g., by Fe3+)

Caption: Fig 1. Simplified Minisci-Type Reaction Mechanism.

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow for Low Yield Start Low Yield Observed Purity Verify Purity of Starting Materials Start->Purity Stoichiometry Check Stoichiometry (Radical Source, Oxidant) Start->Stoichiometry Temperature Optimize Reaction Temperature Start->Temperature Workup Review Work-up (Check pH during LLE) Start->Workup Result Improved Yield Purity->Result Stoichiometry->Result Temperature->Result Workup->Result

Caption: Fig 2. Troubleshooting Workflow for Low Yield.

Data Tables

Table 1: Key Parameters for Minisci-Type Synthesis (Protocol 2.1)

ParameterRecommended ConditionRationale & Key Considerations
Stoichiometry 2,5-Dimethylpyrazine: 1.0 equivLimiting reagent.
FeSO₄·7H₂O: 0.3 - 0.5 equivCatalyzes the decomposition of the oxidant to generate radicals.
H₂O₂ (30% aq.): 2.0 - 2.5 equivOxidant for radical generation. Excess can lead to side reactions.
Isovaleraldehyde: 1.2 - 1.5 equivIsopentyl radical precursor. A slight excess drives the reaction.
Temperature 50 - 60°CBalances reaction rate against thermal degradation of reactants/products.[1]
Reaction Time 5 - 6 hoursShould be determined by reaction monitoring (TLC, GC-MS).
Work-up pH 7.9 - 8.1 or higherCrucial for deprotonating the pyrazine product, enabling efficient extraction into the organic phase.[2]

Table 2: Troubleshooting Summary

ProblemLikely Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction, poor radical generation, product loss during work-up.Increase reaction time/temperature moderately; verify reagent stoichiometry; ensure aqueous phase is basic (pH >8) before final extraction.[1][2]
Dark/Tarry Mixture Polymerization, substrate/product degradation.Maintain strict temperature control; add reagents slowly; run under an inert atmosphere.[1]
Unreacted Starting Material Insufficient reaction time, low temperature, inefficient radical generation.Increase reaction time; confirm temperature is in the optimal range; check quality and amount of oxidant/catalyst.
Difficult Purification Formation of closely related byproducts.Optimize reaction conditions to minimize side reactions; use high-resolution flash chromatography with a shallow solvent gradient.[3]

References

  • BenchChem. (n.d.). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • Wikipedia. (2023). Tetramethylpyrazine. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Pyrazine Quantification.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
  • Zhang, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. MDPI. Retrieved from [Link]

  • Peng, Y., et al. (2021). A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes: Synthesis of 2-Ethylpyrazine via Chichibabin-Type Condensation.
  • Google Patents. (2016). CN105859642A - Tetramethylpyrazine extraction and purification method.
  • Google Patents. (2014). CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine.
  • Google Patents. (2015). CN104341359A - Preparation method of tetramethyl-pyrazine.
  • ACS Publications. (2023). Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Chichibabin reaction. Retrieved from [Link]

  • Google Patents. (2011). CN102095809A - Analysis method for detecting pyrazine compounds in beer.
  • Chemistry LibreTexts. (2023). Chichibabin Reaction. Retrieved from [Link]

  • PubMed. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Retrieved from [Link]

  • Scientific Update. (2018). The Chichibabin amination reaction. Retrieved from [Link]

  • Wikipedia. (2023). Chichibabin pyridine synthesis. Retrieved from [Link]

  • NIH. (2016). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]

  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • Oxford Academic. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. Retrieved from [Link]

  • PubMed. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]

  • Slideshare. (2019). Synthesis and reactions of Pyrazine. Retrieved from [Link]

  • Taylor & Francis Online. (2016). Greener approach toward one pot route to pyrazine synthesis. Retrieved from [Link]

  • NIH. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Retrieved from [Link]

  • YouTube. (2022). PYRAZINE CHEMISTRY CONCEPTS. Retrieved from [Link]

  • Google Patents. (2018). CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6.
  • PubChem. (n.d.). 2,5-Dimethyl-3-(3-methylbutyl)pyrazine. Retrieved from [Link]

  • ASM Journals. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]

  • MDPI. (2022). Antimicrobial and Odour Qualities of Alkylpyrazines Occurring in Chocolate and Cocoa Products. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethyl-3,6-diisobutyl-pyrazine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethyl-3,6-diamyl-pyrazine. Retrieved from [Link]

  • Google Patents. (2014). CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst.
  • ResearchGate. (2018). Representative model for the optimization of the synthesis of pyrazine‐(2,3)‐diones 5. Retrieved from [Link]

  • ResearchGate. (2019). An Alkylpyrazine Synthesis Mechanism Involving L-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Retrieved from [Link]

  • PubMed. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis. Retrieved from [Link]

  • PubMed Central. (2014). Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Retrieved from [Link]

Sources

stability of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common stability issues encountered during experimentation. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound, also known as 3-isopentyl-2,5-dimethylpyrazine, is a substituted pyrazine compound.[1] Pyrazines are heterocyclic aromatic compounds containing two nitrogen atoms in the ring.[2] This specific molecule is identified by its CAS Number 18433-98-2.[1][3] Its chemical and physical properties are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₈N₂[1][3][4]
Molecular Weight 178.27 g/mol [1][4]
IUPAC Name This compound[1][4]
Appearance Liquid (at room temperature)
InChIKey WWAYKGYKYHEINT-UHFFFAOYSA-N[1][4]
Q2: Which solvents are recommended for dissolving this compound, and what should I consider?

Due to the polar nature of the pyrazine ring, this compound is soluble in a variety of common organic solvents.[2] The long alkyl chain also imparts some non-polar character, influencing its solubility profile.

  • High Solubility: Generally exhibits good solubility in alcohols (e.g., methanol, ethanol), acetonitrile, dichloromethane (DCM), and ethyl acetate.

  • Moderate Solubility: Pyrazines are moderately soluble in water, a property that increases with temperature.[2] The alkyl substituent on this specific pyrazine may reduce its aqueous solubility compared to the parent pyrazine ring.

  • Low Solubility: Expected to have low solubility in highly nonpolar solvents like hexanes.[2]

Expert Insight: When preparing solutions for analytical standards, always use high-purity (e.g., HPLC or ACS grade) solvents to avoid introducing impurities that could interfere with analysis or catalyze degradation.

Q3: What are the primary factors that can affect the stability of this compound in solution?

Like many organic molecules, its stability is influenced by several environmental factors. Based on the general chemistry of pyrazines and related heterocyclic compounds, the key factors to control are:

  • pH: The compound is likely to be less stable in the presence of strong acids and strong bases, which can catalyze degradation.[5]

  • Oxidizing Agents: The pyrazine ring and its alkyl side chains can be susceptible to oxidation.[6] This is a critical consideration, as oxidation of the alkyl groups can form alcohols and, subsequently, carboxylic acids, which is a known metabolic pathway for alkylpyrazines.[7][8]

  • Light Exposure: Photodegradation can occur. It is recommended to store solutions in amber vials or otherwise protect them from light to prevent light-induced degradation.[5]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[5] For long-term storage, solutions should be kept in a cool environment (e.g., 2-8 °C).[5]

Q4: What are the common visual or analytical signs of compound degradation?

Early detection of degradation is crucial for data integrity. Be vigilant for the following indicators:

  • Color Change: A fresh solution should be colorless to pale yellow. The development of a darker yellow or brown color is a primary visual indicator of degradation, often due to oxidation or polymerization.[5]

  • Precipitation: The formation of solid particles may indicate that a degradation product is less soluble than the parent compound.[5]

  • Chromatographic Changes: When analyzed by techniques like GC-MS or HPLC, degradation is evident by a decrease in the main analyte peak area over time and the appearance of new, unexpected peaks in the chromatogram.[5]

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during your experiments.

Table 2: Troubleshooting Common Stability Issues

IssuePossible Cause(s)Recommended Action(s)
Solution has darkened or changed color. Oxidation: The sample has been exposed to air (oxygen).Photodegradation: The sample has been exposed to UV or ambient light.1. Prepare fresh solution.2. Store solutions under an inert atmosphere (e.g., nitrogen or argon).[5]3. Always use amber vials or wrap clear vials in aluminum foil to protect from light.[5]
Analyte concentration is decreasing in standards. Chemical Degradation: The compound is degrading under the current storage conditions.1. Confirm that storage conditions are optimal (cool, dark, inert atmosphere).[5]2. Prepare fresh stock solutions more frequently.3. Crucially, perform a formal stability study (see Protocol 2) to determine the usable lifetime of the solution under your specific laboratory conditions.[9][10]
Unexpected peaks appear in my GC-MS or HPLC analysis. Degradation Products: The new peaks are likely degradants.Contamination: Impurity from solvent, glassware, or handling.1. Use mass spectrometry (MS) to identify the molecular weight of the unknown peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest hydroxylation).[5]2. Review your handling procedures and ensure the purity of your solvents.3. Compare with a freshly prepared standard to confirm the new peaks are not present initially.
Precipitate has formed in the solution. Low Solubility: The concentration may be too high for the solvent, especially at lower temperatures.Degradation: A degradant has precipitated out of solution.1. Ensure your concentration is within the known solubility limits for that solvent.2. Try gentle warming or sonication to redissolve the compound.3. If degradation is suspected, filter the solution and analyze both the filtrate and the precipitate (if possible) to identify the components.
Troubleshooting Workflow Diagram

This diagram provides a logical path for diagnosing stability problems with your solution.

G start Problem Observed (e.g., Color Change, New Peak) is_fresh Is the solution freshly prepared? start->is_fresh check_purity Check purity of starting material and solvent. is_fresh->check_purity No is_visual Is the issue visual (color, precipitate)? is_fresh->is_visual Yes check_purity->is_visual analyze Analyze via GC-MS/HPLC is_visual->analyze No review_storage Review storage conditions: Temp, Light, Atmosphere. is_visual->review_storage Yes compare Compare to a fresh standard and a blank. analyze->compare new_peaks Are new peaks present? compare->new_peaks identify_peaks Identify degradants using MS. Review degradation pathways. new_peaks->identify_peaks Yes new_peaks->review_storage No (Indicates other issue) identify_peaks->review_storage implement_changes Implement corrective actions: Use amber vials, inert gas, store at 2-8°C. review_storage->implement_changes end Problem Resolved implement_changes->end

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution (1 mg/mL)

This protocol describes a validated method for preparing a stock solution for analytical use.

Materials:

  • This compound (solid or liquid)

  • Class A volumetric flask (e.g., 10 mL)

  • Analytical balance

  • High-purity solvent (e.g., HPLC-grade Methanol)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Weighing: Accurately weigh 10 mg of this compound directly into the 10 mL volumetric flask.

  • Dissolving: Add approximately 5 mL of the chosen solvent (e.g., Methanol) to the flask. Gently swirl the flask until the compound is fully dissolved. Sonication for 2-3 minutes may be used if needed.

  • Dilution to Volume: Once dissolved, carefully add the solvent to the flask until the bottom of the meniscus touches the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Immediately transfer aliquots of the stock solution into amber glass vials. Purge the headspace with an inert gas (e.g., nitrogen) before sealing. Store in a refrigerator at 2-8 °C.

Protocol 2: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[9][10] This protocol provides a framework for stressing the compound under various conditions.

Objective: To identify the degradation products and assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Procedure:

  • Prepare a Working Solution: Prepare a ~100 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water. This allows for compatibility with both aqueous and organic stress conditions.

  • Set Up Stress Conditions: Aliquot the working solution into separate, clearly labeled amber and clear glass vials for each condition.

    • Acid Hydrolysis: Add 1N HCl to a final concentration of 0.1N.

    • Base Hydrolysis: Add 1N NaOH to a final concentration of 0.1N.

    • Oxidative Degradation: Add 30% Hydrogen Peroxide to a final concentration of 3%.

    • Thermal Degradation: Place a vial in an oven set to 60 °C.

    • Photolytic Degradation: Place a clear vial in a photostability chamber (or expose to direct sunlight).

    • Control: Keep one vial of the working solution at 2-8 °C, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24, 48, or 72 hours). The goal is to achieve 5-20% degradation of the parent compound.

  • Analysis: At each time point, take an aliquot from each condition. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples, including the control, by a suitable stability-indicating method (e.g., HPLC-UV/MS or GC-MS).[11][12]

  • Data Evaluation: Compare the chromatograms from the stressed samples to the control.

    • Quantify the loss of the parent compound.

    • Identify the retention times and mass-to-charge ratios (m/z) of any new peaks (degradants).

    • A good stability-indicating method will show baseline resolution between the parent peak and all degradation product peaks.

Forced Degradation Workflow Diagram

G cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1N HCl) Incubate Incubate Samples (e.g., 24-72h) Acid->Incubate Base Base Hydrolysis (0.1N NaOH) Base->Incubate Oxidation Oxidation (3% H₂O₂) Oxidation->Incubate Thermal Thermal (60°C) Thermal->Incubate Photo Photolytic (UV/Vis Light) Photo->Incubate Start Prepare Working Solution (~100 µg/mL) Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Control Control Sample (2-8°C, Dark) Start->Control Control->Incubate Analyze Analyze All Samples (HPLC-MS or GC-MS) Incubate->Analyze Evaluate Evaluate Data: - Quantify Parent Loss - Identify Degradants Analyze->Evaluate

Caption: Experimental workflow for a forced degradation study.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Scent.vn. (n.d.). This compound (CAS 18433-98-2). Retrieved from [Link]

  • Lang, R., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazine. Retrieved from [Link]

  • Stadler, R. H., et al. (2019). Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body. Molecular Nutrition & Food Research. Retrieved from [Link]

  • Wu, G., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology. Retrieved from [Link]

  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-3-(2-methylbutyl)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl-5-isopentyl pyrazine. Retrieved from [Link]

  • Li, S., et al. (2023). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. Retrieved from [Link]

  • Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Retrieved from [Link]

  • Koehler, P. E., & Odell, G. V. (1970). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. Retrieved from [Link]

  • Julaeha, E., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Retrieved from [Link]

  • Flores-Alamo, M., et al. (2022). Stability of Manganese(II)–Pyrazine, –Quinoxaline or –Phenazine Complexes and Their Potential as Carbonate Sequestration Agents. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazines: Occurrence, formation and biodegradation. Retrieved from [Link]

  • Singh, R., & Kumar, R. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

  • IRSST. (n.d.). Analytical Method. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing of Pyrazines in Gas Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting gas chromatography (GC) issues. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing specifically with pyrazine compounds. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth framework to diagnose and resolve these common chromatographic challenges, grounded in scientific principles and field-proven experience.

Introduction to the Problem: Why Do Pyrazines Tail?

Pyrazines are heterocyclic aromatic compounds containing two nitrogen atoms. These nitrogen atoms possess lone pairs of non-bonding electrons, making pyrazines basic in nature. This basicity is the primary reason they are prone to problematic interactions within a standard GC system.[1][2]

Peak tailing occurs when a portion of the analyte molecules is retained longer than the main analyte band.[3] For pyrazines, this is most often due to secondary retention mechanisms, primarily acid-base interactions with active sites in the sample flow path.[1][3] These active sites are typically exposed silanol (Si-OH) groups on the glass and fused silica surfaces of the inlet liner, glass wool, and the column itself.[1][3] The acidic silanol groups can adsorb the basic pyrazine molecules, delaying their elution and causing asymmetrical, tailing peaks.[2][4] This guide will walk you through a systematic approach to identify and eliminate these active sites and optimize your method.

Frequently Asked Questions & Troubleshooting Guide

This guide is structured from the most common and easiest-to-fix issues to more complex problems. Start with Question 1 and proceed sequentially.

Question 1: My pyrazine peaks suddenly started tailing. What's the first thing I should check?

Answer: When peak tailing appears suddenly, the most likely culprit is contamination or degradation of the most frequently replaced components in the GC inlet.[5][6] This is the first and most critical area to investigate.

Core Concept: The GC Inlet as the Primary Source of Activity The heated inlet is where your sample is vaporized and introduced to the column. It is also where non-volatile sample residues accumulate, and consumable parts degrade. Over time, these residues can create active sites, or the protective deactivation layers on surfaces can be hydrolyzed, exposing acidic silanol groups that strongly interact with pyrazines.[4][7]

Troubleshooting Workflow: Basic Inlet Maintenance

If you observe tailing for most or all of your pyrazine peaks, it strongly suggests a problem in the inlet, which affects all compounds.[6][8]

Step-by-Step Protocol for Inlet Maintenance:

  • Cool the Inlet and Oven: Before performing any maintenance, ensure the GC inlet and oven are cooled to a safe temperature (typically below 40°C).

  • Turn Off Carrier Gas Flow: Turn off the carrier gas supply to the instrument.

  • Replace the Septum: A cored or leaking septum can introduce contaminants and disrupt the flow path. Replace it with a high-quality, pre-drilled septum to minimize coring.

  • Replace the Inlet Liner: The liner is the most common source of activity.[7] Do not attempt to clean and reuse liners unless you have a robust, validated cleaning and deactivation protocol. It is more economical and reliable to use a new, factory-deactivated liner for each major batch of analyses or at the first sign of peak shape degradation.[9]

  • Inspect and Clean the Gold Seal: The gold seal at the base of the inlet can become contaminated. Inspect it for visible residue. If dirty, replace it. While gold is relatively inert, the seal can accumulate non-volatile matrix components that become active sites.

  • Reassemble and Leak Check: Carefully reassemble the inlet. Restore carrier gas flow and perform an electronic leak check to ensure all connections are secure. Even small leaks can introduce oxygen and moisture, which degrade the system's inertness.

dot graph TD { A[Start: Pyrazine Peak Tailing Observed] --> B{Is tailing on ALL peaks?}; B -- Yes --> C[Suspect Inlet or System-Wide Issue]; B -- No --> D[Suspect Column or Chemical-Specific Issue]; C --> E[Perform Basic Inlet Maintenance]; E --> F[Replace Septum, O-Ring, and Inlet Liner]; F --> G{Problem Solved?}; G -- Yes --> H[End]; G -- No --> I[Proceed to Advanced Troubleshooting]; D --> J[Check Column Health & Installation]; I --> J; }

Caption: Initial troubleshooting workflow for pyrazine peak tailing.

Question 2: I've performed basic inlet maintenance, but my pyrazine peaks are still tailing. What's next?

Answer: If a fresh liner and septum didn't solve the problem, the issue lies deeper within the system. The next logical steps are to assess the GC column itself and the choice of liner.

Core Concept: Column Activity and Proper Installation The capillary column has a vast surface area. Any contamination or degradation of the stationary phase, especially at the front of the column, will significantly impact peak shape.[3] Pyrazines can interact with exposed silanol groups on the fused silica tubing if the stationary phase is damaged or stripped. Furthermore, improper column installation can create dead volumes or turbulence in the flow path, causing indiscriminate peak tailing for all compounds.[10]

Troubleshooting Workflow: Column and Liner Selection

Part A: Column Health Assessment

  • Visually Inspect the Column Inlet: Look for discoloration or visible particulate matter at the front end of the column. This is a clear sign of contamination from non-volatile matrix components.

  • Perform Column Trimming: Trim 15-20 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut.[3] A poor cut can cause turbulence and peak distortion.[10] Reinstall the column, ensuring the correct insertion depth into the inlet as specified by your instrument manufacturer.

  • Condition the Column: After reinstalling, briefly condition the column by heating it to a temperature slightly above your method's maximum temperature (but below the column's maximum limit) for 15-30 minutes to remove any contaminants introduced during installation.

Part B: Advanced Liner Selection Not all deactivated liners are created equal.[11] For highly active compounds like pyrazines, using a liner with a proven, high-quality deactivation is critical.

  • Deactivation Type: Choose liners that are specifically designated as "highly inert" or certified for the analysis of basic compounds. Manufacturers often have proprietary deactivation processes that provide a more robust and complete shielding of active sites.[11][12]

  • Liner Geometry: For splitless injections, a tapered liner can help focus the sample onto the column head and reduce contact with the metal seal at the inlet base.[13][14]

  • Glass Wool: The use of deactivated glass wool can aid in sample vaporization and trap non-volatile residues.[15] However, it also increases the surface area, and if its deactivation is compromised, it can become a major source of activity.[4] If you suspect the wool is the problem, try a liner without wool or one with a frit instead.

Liner FeatureBenefit for Pyrazine AnalysisPotential Drawback
Ultra-Inert Deactivation Minimizes adsorption of basic pyrazines by thoroughly covering active silanol sites.[11][12]Higher cost, but often necessary for trace analysis.
Tapered Bottom Focuses analyte vapor onto the column, minimizing contact with the hot metal inlet seal.[13]May not be ideal for all injection modes (e.g., split).
Deactivated Glass Wool Aids complete vaporization, improves reproducibility, and traps non-volatiles.[15]Can become a source of activity if deactivation fails or it becomes contaminated.[4]
Question 3: I'm using a new, highly inert column and liner, but I still see tailing. Could my instrument parameters be the cause?

Answer: Yes. Even with an inert flow path, your analytical conditions play a crucial role in achieving symmetric peaks. The inlet temperature, oven temperature program, and carrier gas flow rate must be optimized to ensure efficient and focused sample introduction.

Core Concept: Chromatographic Optimization The goal of the injection process is to transfer a narrow, homogeneous band of analyte onto the analytical column.[16] Parameters that disrupt this process can lead to peak broadening and tailing.

Troubleshooting Workflow: Method Parameter Optimization

dot graph TD { subgraph "Chemical Interaction" A[Pyrazine Molecule] -- "Adsorption" --> B(Active Silanol Site); B -- "Slow Desorption" --> C[Delayed Elution]; end subgraph "Chromatographic Result" D[Symmetrical Peak] E[Tailing Peak] end A --> D; C --> E; }

Caption: Mechanism of pyrazine interaction with active sites leading to peak tailing.

1. Inlet Temperature:

  • The Problem: The inlet temperature must be high enough to ensure rapid and complete vaporization of the pyrazines and the solvent, but not so high that it causes analyte degradation.[16][17] Incomplete vaporization is a common cause of peak broadening and tailing.

  • The Solution: A good starting point for the inlet temperature is 250 °C.[13] If you suspect thermal degradation, try lowering the temperature in 10-20 °C increments. Conversely, if your pyrazines have high boiling points, you may need to increase the temperature. The goal is to find the lowest temperature that gives good peak shape and response.[13]

2. Initial Oven Temperature (for Splitless Injections):

  • The Problem: In a splitless injection, the slow transfer of sample from the liner to the column can cause band broadening.[13]

  • The Solution: Use a low initial oven temperature (at least 10-20 °C below the boiling point of your solvent) to re-focus the analytes at the head of the column.[5][13] This "solvent focusing" effect creates a narrow starting band, which is critical for sharp peaks.

3. Split Ratio (for Split Injections):

  • The Problem: If the split ratio is too low, the flow through the inlet may not be fast enough to efficiently sweep the sample onto the column, leading to slow sample transfer and tailing.[5]

  • The Solution: Ensure a sufficient total flow through the inlet. A common recommendation is a minimum of 20 mL/min.[5] If you are using a low split ratio, try increasing the split vent flow rate to see if peak shape improves.

4. Column Choice:

  • The Problem: A mismatch between the polarity of the analyte and the column's stationary phase can cause tailing.[5][18] Pyrazines are polar compounds.

  • The Solution: A mid-polar to polar column is generally recommended for pyrazine analysis. Wax-type columns (e.g., those with a polyethylene glycol stationary phase) are often a good choice.[19] Using a non-polar column (like a 100% dimethylpolysiloxane phase) can lead to poor peak shape for these polar analytes.[18]

Summary and Final Checklist

If you are experiencing peak tailing with pyrazines, follow this systematic guide. By addressing each potential cause in a logical order, you can efficiently identify and resolve the issue, restoring the performance of your GC system.

  • Inlet First: Always start with basic inlet maintenance (new septum, new high-quality deactivated liner).

  • Column Health: If inlet maintenance fails, trim the front of the column and ensure it is installed correctly.

  • Method Parameters: Verify that your inlet temperature, oven program, and flow rates are appropriate for your specific pyrazines and injection mode.

  • Column Chemistry: Confirm you are using a column with a suitable stationary phase (mid-polar to polar) for pyrazine analysis.

By adopting this structured approach, you can move from diagnosis to resolution quickly, ensuring the accuracy and reliability of your chromatographic data.

References
  • Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry.
  • Agilent Technologies. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • Agilent Technologies. (n.d.). Ultra Inert Liners for GC.
  • Agilent Technologies. (n.d.). GC Analysis Workshop- Inlet Design & Troubleshooting.
  • Restek. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness.
  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
  • LCGC International. (2014, February 1). Troubleshooting Real GC Problems.
  • Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube.
  • Chromatographic Specialties Inc. (n.d.). Inert GC Pathways.
  • Agilent Technologies. (n.d.). GC Inlets An Introduction.
  • Element Lab Solutions. (n.d.). GC Inlet Maintenance.
  • LCGC. (n.d.). The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links.
  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
  • BenchChem. (n.d.). Application Note: High-Sensitivity GC-MS Method for Pyrazine Quantification Using Deuterated Internal Standards.
  • Restek. (n.d.). GC Troubleshooting—Tailing Peaks.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • Attygalle, A. B., et al. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • SIELC Technologies. (n.d.). Pyrazine.
  • Restek. (n.d.). Peak Tailing in GC Trace Analysis.
  • Sigma-Aldrich. (n.d.). GC Analysis of Pyrazines in Peanut Butter.
  • Chemistry For Everyone. (2025, March 14).
  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results.
  • Shimadzu. (n.d.). GC Column Types & Selection Guide.
  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • PerkinElmer. (n.d.). GC Column Selection Guide.
  • ResearchGate. (2019, June 7). What are the effects of GC liners on GC analysis?.
  • ScienceDirect. (n.d.). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis.
  • Phenomenex. (n.d.). Choose an Injection Temperature for both your Analytes and GC Column.
  • LCGC. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
  • Restek Corporation. (2022, January 4). Optimizing Splitless Injections [Video]. YouTube.
  • Thermo Fisher Scientific. (n.d.). Gas Chromatography Liner Selection Guide.
  • Trajan Scientific and Medical. (n.d.). Selection Guide - GC inlet liners. Retrieved from Trajan Scientific and Medical website.
  • ResearchGate. (2025, August 6). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry | Request PDF.

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Technical Support Center: Optimization of Extraction Efficiency for Volatile Pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of volatile pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into optimizing extraction efficiency and troubleshooting common experimental challenges. Pyrazines are a critical class of volatile organic compounds, contributing significantly to the aroma and flavor of various food products, and also serving as important intermediates in the pharmaceutical industry.[1][2] Their inherent volatility and complex sample matrices, however, present unique analytical hurdles.

This resource is structured to move from foundational knowledge to advanced troubleshooting, mirroring the workflow of an analytical scientist. We will delve into the causality behind methodological choices, ensuring each protocol is a self-validating system.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding pyrazine extraction, providing a foundational understanding for researchers new to this area.

Q1: Which extraction technique is best suited for volatile pyrazines?

The optimal technique is highly dependent on the sample matrix, the target pyrazine concentration, and the desired analytical outcome (qualitative vs. quantitative).

  • Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, simple, and sensitive method ideal for screening volatile pyrazines in solid, liquid, and gaseous samples.[3][4] It is particularly advantageous for trace-level analysis.

  • Simultaneous Distillation-Extraction (SDE) is a more exhaustive technique suitable for isolating a wide range of volatile and semi-volatile compounds from complex matrices.[2][5] It is often preferred for in-depth qualitative profiling.

  • Liquid-Liquid Extraction (LLE) is a traditional method that can be effective, but often requires multiple extraction steps and careful solvent selection to avoid co-extraction of interfering compounds.[6][7][8]

  • Ultrasound-Assisted Extraction (UAE) is an emerging technique that uses acoustic cavitation to enhance extraction efficiency, often resulting in higher yields and reduced extraction times.[9][10]

Q2: Why is pH adjustment of the sample important for pyrazine extraction?

The pH of the sample matrix can significantly influence the volatility and stability of pyrazines. Pyrazines are weakly basic compounds.[1] In acidic conditions, they can become protonated, increasing their solubility in the aqueous phase and consequently reducing their volatility and extraction efficiency. Conversely, alkaline conditions (pH 8.0-9.5) have been shown to increase pyrazine concentration and formation.[11] Therefore, adjusting the sample pH to a neutral or slightly alkaline state is often a critical step in optimizing pyrazine extraction.

Q3: How do I select the appropriate SPME fiber for my application?

Fiber selection is a critical parameter in SPME method development. The choice depends on the polarity and volatility of the target pyrazines.

  • For a broad range of pyrazines , a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often the most effective due to its ability to adsorb a wide range of analytes with varying polarities and molecular weights.[12][13]

  • For more volatile pyrazines , a fiber with a larger surface area, like Carboxen/PDMS, can provide higher sensitivity.[14]

  • Porous materials like Carbowax/DVB and PDMS/DVB generally exhibit higher extraction efficiency than non-porous coatings like PDMS and polyacrylate.[3]

A preliminary screening of different fiber types is highly recommended during method development to ensure optimal sensitivity and selectivity for the specific pyrazines of interest.[12]

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during pyrazine analysis.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
Low Recovery / Poor Sensitivity 1. Inefficient extraction from the matrix. 2. Sub-optimal SPME fiber selection. 3. Incomplete desorption from the SPME fiber. 4. Matrix effects suppressing analyte signal.1. Optimize extraction parameters (temperature, time, pH). Consider matrix modification (e.g., salting out). 2. Screen a range of SPME fibers with different polarities and thicknesses.[3][12] 3. Increase desorption temperature and/or time in the GC inlet.[3] 4. Employ matrix-matched calibration or stable isotope dilution analysis (SIDA).[15]1. Increasing temperature enhances analyte volatility. Salting out reduces the solubility of pyrazines in the aqueous phase, promoting their partitioning into the headspace. 2. The principle of "like dissolves like" applies; the fiber chemistry must be compatible with the analyte's polarity for efficient adsorption. 3. Ensures complete transfer of the analyte from the fiber to the analytical column, preventing carryover. 4. Compensates for signal enhancement or suppression caused by co-eluting matrix components.
Poor Reproducibility (High %RSD) 1. Inconsistent sample volume or headspace volume. 2. Variation in extraction time or temperature. 3. SPME fiber degradation or carryover. 4. Non-equilibrium extraction conditions.1. Use a consistent sample volume and vial size. 2. Precisely control all extraction parameters using an autosampler for automation. 3. Condition the fiber between injections as per manufacturer's instructions. Visually inspect the fiber for damage. 4. Ensure the extraction time is sufficient to reach equilibrium between the sample, headspace, and fiber.[15]1. Maintains a constant phase ratio, which is crucial for reproducible partitioning of the analyte. 2. Minimizes variability introduced by manual operation. 3. Prevents contamination from previous runs and ensures consistent fiber performance. 4. Equilibrium conditions lead to more stable and repeatable extraction efficiencies.[15]
Artifact Formation / Sample Degradation 1. Excessive extraction temperature. 2. Prolonged extraction time. 3. Reaction with extraction solvent (for LLE/SDE).1. Optimize the extraction temperature to be high enough for efficient volatilization but low enough to prevent thermal degradation.[15] 2. Determine the optimal extraction time where analyte recovery is maximized without inducing degradation. 3. Select an inert solvent that does not react with the pyrazines of interest.1. High temperatures can induce Maillard reactions or other chemical transformations, leading to the formation of new pyrazines or the degradation of existing ones.[16] 2. Extended exposure to heat can lead to analyte degradation. 3. Solvent reactivity can alter the chemical profile of the sample.
Co-elution with Interfering Compounds 1. Inadequate chromatographic separation. 2. Co-extraction of matrix components with similar properties.1. Optimize the GC temperature program (e.g., use a slower ramp rate). Consider using a different GC column with a different stationary phase polarity. 2. For LLE, perform a back-extraction or a solid-phase extraction (SPE) cleanup step.[6][8] For SPME, adjust the extraction parameters to selectively extract the target analytes.1. A well-optimized chromatographic method is essential for resolving analytes from matrix interferences. 2. Cleanup steps remove interfering compounds from the extract before GC analysis, leading to a cleaner chromatogram and more accurate quantification.

III. Experimental Protocols & Workflows

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Pyrazine Analysis

This protocol provides a generalized workflow for the extraction of volatile pyrazines from a liquid matrix.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a known amount of the sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • Matrix Modification (Optional but Recommended):

    • Add a saturated solution of NaCl to the sample to increase the ionic strength.

    • Adjust the pH to 7-9 using a suitable buffer or base.

  • Incubation/Equilibration: Place the vial in a heating block or water bath at a pre-determined temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 min) to allow the analytes to partition into the headspace.[15]

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 min) while maintaining the incubation temperature.[12]

  • Desorption: Retract the fiber and immediately insert it into the heated injection port of the gas chromatograph (GC) for thermal desorption (e.g., 250°C for 2-5 min).[3]

  • Analysis: Start the GC-MS data acquisition.

  • Fiber Conditioning: After desorption, condition the fiber at a higher temperature (as recommended by the manufacturer) in a separate conditioning station or the GC inlet to remove any residual compounds.

Workflow for Optimizing HS-SPME Parameters

The following diagram illustrates a logical workflow for optimizing the critical parameters in an HS-SPME method for pyrazine analysis.

SPME_Optimization A Start: Define Analytes & Matrix B Screen SPME Fibers (e.g., DVB/CAR/PDMS, CAR/PDMS, PA) A->B C Optimize Extraction Temperature (e.g., 40-80°C) B->C D Optimize Extraction Time (e.g., 20-60 min) C->D E Optimize Equilibration Time (e.g., 10-30 min) D->E F Validate Method (Linearity, LOD, LOQ, Precision, Accuracy) E->F G End: Optimized Method F->G

Caption: A systematic workflow for the optimization of HS-SPME parameters.

Protocol 2: Simultaneous Distillation-Extraction (SDE)

This protocol outlines the general steps for performing SDE for the extraction of pyrazines.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble the Likens-Nickerson SDE apparatus.

  • Sample Flask: Place the sample (e.g., 50-100 g) and distilled water into the sample flask.

  • Solvent Flask: Place a suitable, low-boiling point organic solvent (e.g., dichloromethane or diethyl ether) into the solvent flask.[17]

  • Extraction: Heat both flasks simultaneously. The steam from the sample flask will carry the volatile pyrazines into the condenser. The vaporized solvent will also enter the condenser.

  • Condensation and Extraction: In the condenser, both the water vapor (containing pyrazines) and the solvent vapor will condense. As they condense and flow back towards their respective flasks, the immiscible solvent will continuously extract the pyrazines from the aqueous condensate.

  • Duration: Continue the process for a set time (e.g., 1-3 hours).

  • Concentration: After extraction, carefully collect the organic solvent, which now contains the extracted pyrazines. Concentrate the extract to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator.

  • Analysis: Analyze the concentrated extract by GC-MS.

Logical Relationship of Key Extraction Parameters

The interplay between various parameters determines the overall extraction efficiency. Understanding these relationships is key to effective method development.

Parameter_Relationships Efficiency Extraction Efficiency Temperature Temperature Temperature->Efficiency Volatility Analyte Volatility Temperature->Volatility increases Time Time Time->Efficiency pH Sample pH Solubility Analyte Solubility pH->Solubility affects Matrix Matrix Complexity Matrix->Efficiency hinders Volatility->Efficiency positively correlates Solubility->Efficiency inversely correlates (in aqueous phase)

Caption: Interdependencies of critical parameters in volatile pyrazine extraction.

IV. Data Presentation

Table 1: Comparison of SPME Fiber Performance for Pyrazine Extraction
SPME Fiber CoatingPrinciple of OperationTypical Applications for PyrazinesAdvantagesLimitations
DVB/CAR/PDMS Adsorption (mixed-phase)Broad-spectrum analysis of various pyrazines in complex matrices like coffee, cocoa, and yeast extracts.[12]Wide analyte range, high sensitivity for both polar and non-polar compounds.Can have longer equilibration times.
CAR/PDMS Adsorption (microporous)Trace analysis of highly volatile pyrazines.Excellent for trapping small, volatile molecules.[14]May not be suitable for less volatile pyrazines.
PDMS/DVB Adsorption (semi-polar)General purpose for moderately volatile pyrazines.Good for analytes in the C6-C15 range.[3]Lower efficiency for very small or very large molecules.
Polyacrylate (PA) Absorption (polar)Analysis of polar pyrazines in aqueous samples.Selective for polar compounds.Not suitable for non-polar pyrazines.

This table is a generalized guide. The optimal fiber should always be determined empirically.

V. Conclusion

The successful extraction and quantification of volatile pyrazines hinge on a thorough understanding of the interplay between the sample matrix, the chosen extraction technique, and the various experimental parameters. By adopting a systematic approach to method development and troubleshooting, as outlined in this guide, researchers can significantly enhance the efficiency, accuracy, and reproducibility of their analytical results. This technical support center serves as a dynamic resource; as new techniques and insights emerge, it will be updated to reflect the state-of-the-art in pyrazine analysis.

VI. References

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science. Available at: [Link]

  • Xu, Z., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. Foods. Available at: [Link]

  • El Moustapha, A., et al. (2019). Optimization of solid phase microextraction conditions for determination of triazines. E3S Web of Conferences. Available at: [Link]

  • Rizwan, M., et al. (2019). Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS). Journal of Food Science. Available at: [Link]

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Benzene. In Wikipedia. Retrieved January 13, 2026, from [Link]

  • Kłosowski, G., & Błajet-Kosicka, A. (2010). Mechanisms of pyrazine compounds formation and validation of raw material thermal processing during technological process based on the presence of pyrazine in raw spirits. South African Journal of Economic and Management Sciences.

  • Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules.

  • Various Authors. (2024). Smart Delayed Fluorescent AIEgens for Organic Light-Emitting Diodes: Mechanism and Adjustable Performance. Molecules.

  • Xu, Z., et al. (2021). The number of pyrazines that met the following conditions: (A) R² > 0.75; (B) 0.4 < β < 0.95, using solid phase microextraction (SPME)-arrow fiber and traditional SPME fiber, respectively. ResearchGate. Available at: [Link]

  • Shibamoto, T., & Bernhard, R. A. (1976). Factors affecting the formation of pyrazine compounds in sugar-amine reactions. Journal of Agricultural and Food Chemistry.

  • Various Authors. (2018). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate.

  • Lin, P.-C. (2014). Comparison of Simultaneous Distillation and Extraction (SDE) and Headspace Solid Phase Microextraction (SPME) for Determination of Volatiles of Muscadine Grapes (Vitis rotundifolia). Clemson University.

  • Zhao, D., et al. (2022). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. Available at: [Link]

  • Ruttanaporn, C., et al. (2020). Pyrazine yield and functional properties of rice bran protein hydrolysate formed by the Maillard reaction at varying pH. Food Science and Technology. Available at: [Link]

  • Various Authors. (2023). Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations. Molecules.

  • Ashraf-Khorassani, M., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic.

  • Xu, Z., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. ResearchGate.

  • Science.gov. (n.d.). simultaneous distillation-extraction sde: Topics by Science.gov. Retrieved January 13, 2026, from [Link]

  • Wang, J., et al. (2014). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. ResearchGate.

  • Various Authors. (2024). Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants. Applied Sciences.

  • Liu, Y., et al. (2022). Comparative Analysis of Pyrazine Compounds in Soy Sauce Aroma Baijiu from Different Regions and Their Impact on Flavor Profiles. ResearchGate.

  • Various Authors. (2018). SDE (Simultaneous Distillation Extraction). ResearchGate.

  • Various Authors. (2023). Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation. Molecules.

  • Various Authors. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. ResearchGate.

  • An, Y.-G., et al. (2014). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space. Biotechnology and Bioprocess Engineering.

  • El-Hellani, A., et al. (2018). Fate of pyrazines in the flavored liquids of e-cigarettes. Nicotine & Tobacco Research.

  • Walsh Medical Media. (n.d.). Simultaneous Distillation Extraction: Modern Applications for Volatile Substance Extraction. Retrieved January 13, 2026, from [Link]

  • Xu, Z., et al. (2021). Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. National Institutes of Health.

  • Parliment, T. H. (1986). Main factors affecting headspace analysis of some pyrazines produced by microorganisms. Journal of Agricultural and Food Chemistry.

  • Wróblewska, K. A., & Zygler, A. (2020). On-Line Coupling of Simultaneous Distillation-Extraction Using the Likens-Nickerson Apparatus with Gas Chromatography. Molecules.

  • Various Authors. (2022). Ultrasound-Assisted Extraction of Natural Pigments From Food Processing By-Products: A Review. Frontiers in Sustainable Food Systems.

  • Sabik, H., et al. (2012). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. ResearchGate.

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Technical Support Center: Troubleshooting Low Recovery of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the sample preparation of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine. This document is designed for researchers and laboratory professionals encountering challenges with low or inconsistent analyte recovery. We will explore the common pitfalls and provide systematic, science-backed solutions to enhance your analytical workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing low and inconsistent recovery of this compound. What are the most common causes?

Low recovery for a semi-volatile, moderately nonpolar compound like this compound typically stems from one or more of the following factors:

  • Analyte Volatility: Significant loss of the analyte to the headspace during sample handling, vortexing, or concentration steps.[1][2]

  • Inefficient Extraction: A suboptimal choice of extraction technique (e.g., LLE, SPME) or parameters (solvent, pH, fiber coating, temperature) that do not favor the partitioning of the analyte from the sample matrix into the extraction phase.[3]

  • Matrix Effects: Complex sample matrices (e.g., high fat, high protein) can sequester the analyte, preventing its efficient extraction.

  • Adsorptive Losses: The analyte may adsorb to the surfaces of glassware, pipette tips, or vial septa, particularly if it is present at trace levels.

  • Analyte Degradation: Although pyrazines are generally stable, extreme pH or temperature conditions during preparation could potentially lead to degradation.[3]

To systematically troubleshoot, it's crucial to identify which of these factors is the primary contributor. A good first step is to analyze a simple standard in a clean solvent versus a matrix-matched standard to differentiate between fundamental method issues and matrix-induced problems.[4]

Section 1: Addressing Analyte Physicochemical Properties

Understanding the properties of your target analyte is the foundation of effective method development.

PropertyEstimated ValueImplication for Sample Prep
Molecular Weight 178.27 g/mol [5][6]Moderately sized, suitable for GC analysis.
Boiling Point ~242-243 °C[7]Semi-volatile. Less prone to loss than highly volatile compounds, but heating samples will increase its vapor pressure.
Vapor Pressure ~0.054 mmHg @ 25°C[7]Low, but non-negligible. Evaporative losses are possible during open-vessel steps or solvent concentration.[1][2]
logP (o/w) ~2.5 (estimated)[7]Indicates moderate hydrophobicity. It is more soluble in organic solvents than in water but is not extremely nonpolar.
Q2: My analyte is semi-volatile. How can I minimize its loss during sample preparation?

Given its boiling point and vapor pressure, evaporative loss is a real concern, especially during solvent removal or sample heating steps.

Solutions:

  • Minimize Headspace: When using vials, ensure the sample fills a significant portion of the volume (e.g., 2/3 full) to reduce the area for volatilization.

  • Controlled Evaporation: If you must concentrate your solvent extract, use a gentle stream of nitrogen at a controlled temperature. Avoid high temperatures, which can drive off the analyte along with the solvent.[3]

  • Use Solvent-Free Techniques: Consider headspace techniques like Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE), which collect volatiles from the headspace without requiring solvent evaporation and can be more sensitive.[8][9]

  • Maintain Cool Conditions: Keep samples and extracts cool when not actively being processed to reduce vapor pressure.

Section 2: Optimizing the Extraction Technique

The choice and optimization of your extraction technique are critical. Pyrazines are commonly extracted from various food and environmental matrices using methods like Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE).[10][11]

Q3: For Liquid-Liquid Extraction (LLE), what is the best solvent choice and pH for this pyrazine?

For an analyte with a logP of ~2.5, you need a solvent that can effectively partition it from an aqueous matrix.

Solvent Choice:

  • Dichloromethane (DCM): An excellent choice due to its intermediate polarity, which is well-suited for pyrazines.

  • Methyl-t-butyl ether (MTBE) or Ethyl Acetate/Hexane Mixtures: These have also been shown to be effective for pyrazine extraction.[12][13] Multiple extractions with fresh solvent are often necessary to achieve high recovery (>90%).[12][13]

  • Hexane: While less polar, hexane can be useful for selective extraction, as it tends to extract highly alkylated pyrazines while leaving behind more polar impurities like imidazoles.[12][13]

pH Adjustment: Pyrazines are weak bases. Adjusting the sample's pH can dramatically influence extraction efficiency.

  • Principle: To extract a basic compound into an organic solvent, you must ensure it is in its neutral (non-ionized) form.[14] This is achieved by making the aqueous sample basic, typically 1-2 pH units above the pKa of the analyte's conjugate acid.

Q4: My recovery with Headspace Solid-Phase Microextraction (HS-SPME) is poor. How do I optimize it?

HS-SPME is an equilibrium-based technique, and every parameter matters.[15] Low recovery is often due to a mismatch between the fiber chemistry and the analyte, or suboptimal extraction conditions.[16]

Key Optimization Parameters for HS-SPME:

ParameterRecommendation for this compoundRationale & Expert Insights
Fiber Coating 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane)[16][17]This is a mixed-phase fiber excellent for broad-range analysis of volatile and semi-volatile compounds. The DVB provides affinity for aromatic systems, while the CAR's micropores trap smaller volatiles and the PDMS extracts nonpolar compounds. This combination is ideal for a semi-volatile analyte of intermediate polarity.[18]
Extraction Temp. 50-60°C [16]This temperature range is a good starting point. It effectively increases the analyte's vapor pressure, driving it into the headspace for extraction without causing thermal degradation or significantly altering the sample matrix.[17]
Extraction Time 20-40 minutes [16][17]As a semi-volatile compound, this pyrazine will require sufficient time to reach equilibrium between the sample, headspace, and fiber. Start with 30 minutes and evaluate if recovery improves with longer times.
Sample Agitation On (e.g., 250-500 rpm) Agitation constantly replenishes the analyte at the sample-headspace interface, accelerating the achievement of equilibrium.
Salt Addition Add 20-30% (w/v) NaCl [15]The "salting-out" effect. Adding salt increases the ionic strength of the aqueous sample, decreasing the solubility of organic compounds and promoting their partitioning into the headspace.[15]
Q5: Would Stir Bar Sorptive Extraction (SBSE) be a better alternative?

SBSE can be a superior choice for semi-volatile compounds, especially when high sensitivity is required.[8][19]

  • Principle: SBSE uses a magnetic stir bar coated with a much larger volume of polydimethylsiloxane (PDMS) compared to an SPME fiber (e.g., 24-100 µL for SBSE vs. ~0.5 µL for SPME).[20] This larger phase volume allows for a much higher extraction capacity and recovery, particularly for compounds with a high octanol-water partition coefficient (K o/w).[8][20]

  • Advantage: For analytes with a K o/w > 500, extraction can be nearly quantitative.[20] Given the estimated logP of ~2.5 for our target pyrazine (K o/w ≈ 316), SBSE offers a significant advantage in recovery over SPME.

  • Consideration: SBSE requires thermal desorption instrumentation for GC analysis, similar to SPME. The extraction times can be longer (30-120 minutes) to reach equilibrium.[20]

Visual Workflows and Protocols

Troubleshooting Logic Diagram

This diagram outlines a systematic approach to diagnosing low recovery.

TroubleshootingWorkflow cluster_technique Extraction Optimization cluster_matrix Matrix Solutions Start Low Analyte Recovery Check_Properties Step 1: Review Analyte Properties (Volatility, Polarity, Stability) Start->Check_Properties Check_Technique Step 2: Evaluate Extraction Technique Check_Properties->Check_Technique Check_Matrix Step 3: Investigate Matrix Effects Check_Technique->Check_Matrix LLE LLE: - Adjust pH to >9 - Use DCM or MTBE - Perform multiple extractions Check_Technique->LLE If using LLE SPME SPME: - Use DVB/CAR/PDMS fiber - Heat sample (50-60°C) - Add salt (NaCl) Check_Technique->SPME If using SPME Dilution Dilute Sample Check_Matrix->Dilution SBSE Consider SBSE for higher capacity & sensitivity SPME->SBSE If recovery still low Standard_Add Use Standard Addition for Quantification Dilution->Standard_Add Matrix_Matched Use Matrix-Matched Calibrants Standard_Add->Matrix_Matched

Caption: A decision tree for troubleshooting low analyte recovery.

Optimized HS-SPME Experimental Protocol

This protocol provides a robust starting point for your method development.

  • Sample Preparation: Homogenize your sample if it is a solid. Weigh 2-5 g of the sample into a 20 mL headspace vial.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a pyrazine with a different alkyl chain) to correct for variability.

  • pH Adjustment (for aqueous samples): Adjust the sample pH to ≥ 9 with 1M NaOH.

  • Salting Out: Add sodium chloride (NaCl) to a final concentration of 20-30% (w/v) and gently mix until dissolved.

  • Incubation/Equilibration: Seal the vial and place it in an autosampler tray or heating block. Incubate the sample at 60°C for 15 minutes with agitation to allow for equilibration.[17]

  • Extraction: Introduce a pre-conditioned DVB/CAR/PDMS SPME fiber into the vial's headspace. Extract for 30 minutes at 60°C with continued agitation.[16]

  • Desorption: Retract the fiber and immediately introduce it into the GC inlet, heated to 250°C, for desorption for 3-5 minutes.[17]

  • Analysis: Start the GC-MS data acquisition at the beginning of the desorption phase.

SPME_Workflow Sample 1. Sample into 20 mL Vial Std_pH_Salt 2. Add IS, Adjust pH, Add NaCl Sample->Std_pH_Salt Equilibrate 3. Equilibrate (60°C, 15 min) Std_pH_Salt->Equilibrate Extract 4. HS-SPME Extraction (DVB/CAR/PDMS Fiber, 60°C, 30 min) Equilibrate->Extract Desorb 5. Thermal Desorption in GC Inlet (250°C) Extract->Desorb Analyze 6. GC-MS Analysis Desorb->Analyze

Caption: A typical experimental workflow for HS-SPME analysis.

References

  • Agilent. (n.d.). Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application.
  • Sigma-Aldrich. (n.d.). SPME Fiber Performance Tips for Volatiles & Semi-Volatiles.
  • Lab Alliance. (n.d.). A Combination of Standard (SBSE) and Solvent-Assisted (SA-SBSE) Stir Bar Sorptive Extraction for Comprehensive Analysis of Flavor Compounds in Beverages.
  • LCGC International. (2011). Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview.
  • Anatune. (n.d.). Using Stir Bar Sorptive Extraction (SBSE) for Taste and Odour Measurements in Drinking Water.
  • The Good Scents Company. (n.d.). 2,5-dimethyl-5-isopentyl pyrazine, 18433-98-2.
  • Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.
  • Nishimura, O. (2018). Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes. ACS Symposium Series.
  • CABI Digital Library. (n.d.). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo.
  • Chicago Chromatography Discussion Group. (2015, October 6).
  • Avula, B., et al. (2021). An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues. Molecules, 26(21), 6524.
  • Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. PubMed, 37566982.
  • National Institutes of Health. (2024). Optimization of the determination of volatile organic compounds in plant tissue and soil samples.
  • Welch Lab. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
  • The Good Scents Company. (n.d.). 2,5-diethyl-3-methyl pyrazine, 32736-91-7.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method.
  • ACS Omega. (2024). Loss of Volatile Metabolites during Concentration of Metabolomic Extracts.
  • Maga, J. A. (1992). Pyrazines in foods: An update.
  • The Good Scents Company. (n.d.). 2-isobutyl-3,6-dimethyl pyrazine, 32736-94-0.
  • Phenomenex. (2024, May 21). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip [Video]. YouTube.
  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Chemistry WebBook.
  • Office of Scientific and Technical Information. (n.d.). RECOVERY OF SEMI-VOLATILE ORGANIC COMPOUNDS DURING SAMPLE PREPARATION: IMPLICATIONS FOR CHARACTERIZATION OF AIRBORNE PARTICULATE.
  • Coleman, W. M. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Request PDF.
  • ResearchGate. (n.d.). The effect of pH on the competitive liquid-liquid extraction of Pb 2+.
  • ResearchGate. (n.d.). The effect of pH of the aqueous solution on extraction. Conditions:.
  • Williams, D. L. (2019, February 21). The role of pH in Liquid-Liquid Extraction L9 4380 [Video]. YouTube.

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison and validation framework for the quantitative analysis of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, a key aroma and flavor compound found in various food products.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offering a robust, scientifically-grounded approach to method validation in accordance with international regulatory standards.

Introduction: The Analytical Significance of this compound

This compound, also known as 2-isopentyl-3,6-dimethylpyrazine, is a member of the alkylpyrazine family.[3][4] These heterocyclic nitrogen compounds are highly aromatic substances, often formed during Maillard reactions in the cooking or roasting of foods, contributing nutty, roasted, or toasted flavor profiles.[1][2] Accurate and precise quantification of this compound is critical for quality control in the food and beverage industry, sensory science research, and for ensuring consistency in flavor additives.

The validation of an analytical method is the formal process of demonstrating that the procedure is suitable for its intended purpose.[5][6] This guide will compare the two most relevant chromatographic techniques for this analyte and provide a comprehensive protocol for method validation based on the premier choice, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

Comparison of Analytical Techniques: GC-MS vs. HPLC

The selection of an analytical technique is the foundational step in method development. For a volatile compound like this compound, the choice primarily lies between Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography-Mass Spectrometry (GC-MS) is overwhelmingly the most applied technique for the characterization of alkylpyrazines.[9][10]

  • Causality: Alkylpyrazines are inherently volatile, making them ideal candidates for GC, where the separation occurs in the gas phase.[11] Coupling GC with a Mass Spectrometry (MS) detector provides exceptional specificity and sensitivity. The MS fragments the analyte into a predictable pattern (mass spectrum), which serves as a chemical fingerprint, allowing for unambiguous identification even in complex matrices like food extracts.[9][10]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique but is less commonly used for this class of compounds.

  • Causality: HPLC separates compounds in a liquid phase and is better suited for non-volatile or thermally fragile molecules. While methods for pyrazine analysis by HPLC exist, they often require specific column chemistries (e.g., C18) and mobile phases.[11][12] A significant challenge is the potential loss of the volatile analyte during sample preparation and condensation of solvent extracts.[12]

Comparative Summary:

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase.Separation of soluble compounds in a liquid mobile phase.
Suitability for Analyte Excellent. Ideal for volatile alkylpyrazines.[9]Moderate. Challenging due to analyte volatility.[11][12]
Detector Specificity Very High. MS provides structural information for positive identification.Low to Moderate. UV detectors are common but non-specific.
Sensitivity Very High. Capable of trace-level detection.Good. Generally lower sensitivity than GC-MS for this analyte.
Sample Preparation Often compatible with simple, solvent-free techniques like Headspace-SPME.[13]Typically requires liquid extraction, which risks analyte loss.[12]
Primary Application Flavor/aroma profiling, contaminant analysis, quality control of roasted foods.[2][14]Analysis of less volatile compounds, pharmaceuticals.[11]

The Validation Workflow: A Framework for Trustworthiness

Method validation is not a single experiment but a series of interconnected evaluations that collectively demonstrate a method's fitness for purpose.[15] The process follows a logical flow, beginning with a plan and ending with a comprehensive report. This workflow ensures that the analytical procedure is well-understood, controlled, and reliable.

G cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Documentation P Validation Protocol Definition (Define parameters & acceptance criteria) Dev Method Development & Optimization (Select column, tune parameters) P->Dev Guides development Exec Perform Validation Experiments (Specificity, Linearity, Accuracy, etc.) Dev->Exec Finalized method Rep Validation Report Generation (Summarize results, state compliance) Exec->Rep Generates data

Caption: The three-phase workflow for analytical method validation.

Core Validation Parameters for GC-MS Analysis

The validation process examines several key performance characteristics as defined by the ICH Q2(R2) guideline.[8][16] Each parameter must be assessed using a predefined protocol with clear acceptance criteria.

Specificity

What it is: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[17] Why it's crucial: In food or flavor analysis, the sample matrix is incredibly complex. Specificity ensures that the peak identified as this compound is not co-eluting with another compound, which would lead to an artificially high result. With GC-MS, specificity is demonstrated by comparing the retention time and the mass spectrum of the analyte in a standard solution versus in a spiked matrix sample. The consistency of the mass spectrum is a powerful confirmation of identity.

Linearity

What it is: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. Why it's crucial: Linearity demonstrates that the method can accurately quantify the analyte across a spectrum of concentrations. This is typically evaluated by analyzing a series of at least five standards of known concentrations. The resulting data are plotted (Response vs. Concentration), and a linear regression is performed. Acceptance Criterion: The correlation coefficient (r²) should typically be ≥ 0.99.

Range

What it is: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6] Why it's crucial: The validated range must encompass the expected concentrations of the analyte in real-world samples.

Accuracy

What it is: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] Why it's crucial: Accuracy measures how close the experimental result is to the true value, reflecting the systematic error of the method. It is typically assessed by performing recovery studies on a sample matrix spiked with known amounts of the analyte at a minimum of three concentration levels (low, medium, high), with multiple replicates.[17] Acceptance Criterion: Recovery is typically expected to be within 80-120% for complex matrices.

Precision

What it is: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] Precision is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations: different days, different analysts, different equipment, etc. Why it's crucial: Precision reflects the random error of the method. A precise method will yield similar results when the same sample is analyzed multiple times. It is measured by the standard deviation or relative standard deviation (RSD) of a series of measurements. Acceptance Criterion: RSD is often required to be ≤ 15%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

What it is:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Why it's crucial: These parameters define the sensitivity of the method. The LOQ is the practical lower limit for reporting a quantitative result. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness

What it is: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][17] Why it's crucial: Robustness testing indicates the reliability of the method during normal usage. For a GC-MS method, this involves intentionally varying parameters like injector temperature, oven ramp rate, or gas flow rate and observing the effect on the results. This is typically evaluated during method development.[15]

G center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Precision LOQ LOQ Range->LOQ

Caption: Interrelationship of core analytical validation parameters.

Experimental Protocol: Validation of a GC-MS Method

This section provides a detailed, step-by-step methodology for the validation of a headspace GC-MS method for this compound.

Materials and Reagents
  • Reference Standard: this compound, >98% purity.

  • Solvents: Methanol (HPLC or GC grade).

  • Gases: Helium (carrier gas), >99.999% purity.

  • SPME Fibers: e.g., 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS).[13]

  • Matrix: A representative blank matrix (e.g., unflavored biscuit, potato chip base) confirmed to be free of the analyte.

Instrumentation (Typical)
  • Gas Chromatograph: Agilent GC or equivalent, with a split/splitless injector.

  • Mass Spectrometer: Single Quadrupole or Time-of-Flight (TOF) MS.

  • GC Column: e.g., DB-WAX or HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Autosampler: With SPME capabilities.

Preparation of Solutions
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of the reference standard, dissolve in, and bring to volume in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards covering the expected range (e.g., 1-50 ng/mL).

  • Spiked Matrix Samples: Homogenize the blank matrix. Weigh a fixed amount (e.g., 1 g) into multiple 20 mL headspace vials. Spike with appropriate volumes of the working standard solutions to prepare samples for accuracy and precision studies at low, medium, and high concentrations.

GC-MS Method Parameters (Example)
  • SPME:

    • Incubation: 60°C for 15 min.

    • Extraction: 30 min at 60°C.

    • Desorption: 250°C for 2 min in the injector.

  • GC:

    • Injector Temp: 250°C, Splitless mode.

    • Oven Program: Start at 40°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS:

    • Transfer Line Temp: 250°C.

    • Ion Source Temp: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions (e.g., m/z 178, 121).

Validation Experiments Execution
  • System Suitability Test (SST): Before each run, inject a mid-level standard five times. Calculate the RSD of the peak area and retention time. The system is ready if RSD < 2%. This is a core part of a self-validating system.

  • Specificity: Analyze a blank matrix, a spiked matrix, and a standard solution. Confirm that the retention time matches and there are no interfering peaks in the blank at the retention time of the analyte. Compare the mass spectra to confirm identity.

  • Linearity & Range: Analyze the series of five calibration standards in triplicate. Perform linear regression and determine the working range.

  • Accuracy & Precision:

    • Analyze six replicates of the spiked matrix samples at low, medium, and high concentrations on Day 1 (Repeatability).

    • Have a different analyst repeat the analysis on Day 2 with freshly prepared samples (Intermediate Precision).

    • Calculate % Recovery for accuracy and % RSD for precision.

  • LOD & LOQ: Analyze a series of low-concentration standards. Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).

Summary of Expected Performance Data

The following table summarizes typical acceptance criteria and expected results for the validation of an analytical method for an alkylpyrazine in a food matrix.

Validation ParameterAcceptance CriterionTypical Expected Result for Alkylpyrazines
Specificity No interference at the analyte's retention time.Peak is spectrally pure and absent in blank matrix.
Linearity (r²) ≥ 0.990> 0.995
Range Covers expected sample concentrations.1 - 50 ng/g in sample.
Accuracy (% Recovery) 80 - 120%92 - 108%
Precision (% RSD)
- Repeatability≤ 15%< 10%
- Intermediate Precision≤ 15%< 12%
LOQ S/N ≥ 10~1 ng/g in sample.

Conclusion

References

  • Vertex AI Search. (n.d.). Analytical Method Validation: Mastering FDA Guidelines.
  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • ResearchGate. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.
  • PubChem. (n.d.). This compound.
  • National Library of Medicine. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • National Institutes of Health. (2018). HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren).
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Scribd. (n.d.). Analysis of Pyrazines by GC.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Human Metabolome Database. (2012). Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) | Request PDF.
  • NIST WebBook. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-.
  • ResearchGate. (n.d.). Pyrazines in Foods | Request PDF.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • CORE. (n.d.). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space.

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A Comparative Guide to Alkylpyrazine Flavor Profiles: The Case of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of flavor chemistry, alkylpyrazines represent a cornerstone class of compounds, bestowing the characteristic and often sought-after roasted, nutty, and toasted aromas in a vast array of food products. These heterocyclic nitrogen-containing molecules are predominantly formed during the Maillard reaction and Strecker degradation, processes synonymous with the browning and flavor development in cooked foods. For researchers, scientists, and professionals in drug development, a nuanced understanding of the sensory properties of individual alkylpyrazines is paramount for applications ranging from flavor creation and off-note masking to ensuring the palatability of oral dosage forms.

This guide provides an in-depth comparative analysis of the flavor profiles of various alkylpyrazines, with a specific focus on 2,5-Dimethyl-3-(3-methylbutyl)pyrazine and its standing among more commonly characterized analogues. By delving into their distinct sensory attributes, supported by available experimental data, we aim to equip the scientific community with the knowledge to better harness the potential of these potent aroma compounds.

The Unique Sensory Landscape of this compound

This compound, also known as 2,5-dimethyl-3-isopentylpyrazine, is a less commonly cited member of the alkylpyrazine family. Its larger alkyl substituent suggests a more complex and potentially potent flavor profile. Available data, though limited, describes its organoleptic properties as possessing distinct fruity and anise-like notes .[1] This profile sets it apart from the more typical nutty and roasted characteristics of smaller alkylpyrazines. A comprehensive understanding of its flavor contribution is still an emerging area of research, highlighting the need for further sensory and instrumental analysis.

Comparative Sensory Evaluation of Alkylpyrazines

The sensory character of an alkylpyrazine is intrinsically linked to the size, branching, and position of its alkyl side chains. Even subtle structural modifications can lead to significant shifts in perceived aroma and taste. A comparative analysis reveals a spectrum of flavor notes, from the foundational roasted character of dimethylpyrazines to the more complex and potent profiles of their ethyl- and isobutyl-substituted counterparts.

For a clear comparison, the following table summarizes the flavor descriptors and odor thresholds in water for this compound and a selection of other prominent alkylpyrazines. Odor threshold, the lowest concentration detectable by the human nose, is a critical measure of a compound's aromatic potency.

AlkylpyrazineChemical StructureFlavor/Aroma DescriptorsOdor Threshold in Water (ppb)
This compound C₁₁H₁₈N₂Fruity, anise[1]Not readily available
2,5-DimethylpyrazineC₆H₈N₂Nutty, musty, brown, earthy, cocoa-like, roasted peanut, potato, chocolate[2][3]800
2,3,5-TrimethylpyrazineC₇H₁₀N₂Nutty, baked potato, roasted peanut, cocoa, burnt notes400
TetramethylpyrazineC₈H₁₂N₂Weak, nutty, musty, chocolate1000
2-Ethyl-3,5-dimethylpyrazineC₈H₁₂N₂Cocoa, chocolate, nutty (burnt almond)1
2-Isobutyl-3-methylpyrazineC₉H₁₄N₂Powerful herbaceous green-earthy notes35
2,5-Diethyl-3-methylpyrazineC₉H₁₄N₂Toasted hazelnut, meaty, nutty, burnt[4]Not readily available

Note: Odor thresholds can vary depending on the experimental methodology and the purity of the compound.

Experimental Protocols for Flavor Profile Analysis

To objectively characterize and compare the flavor profiles of alkylpyrazines, a combination of instrumental and sensory analysis is indispensable. The following protocols outline the standard methodologies employed in flavor research.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture.

Objective: To identify the specific aroma contribution of individual volatile compounds, such as alkylpyrazines, in a sample.

Methodology:

  • Sample Preparation:

    • For liquid samples (e.g., beverages, reaction mixtures), a direct injection or headspace sampling technique (e.g., Solid Phase Microextraction - SPME) can be used.

    • For solid samples (e.g., roasted nuts, cocoa powder), volatiles can be extracted using solvent extraction or simultaneous distillation-extraction (SDE).

  • Gas Chromatographic Separation:

    • The extracted volatiles are injected into a gas chromatograph equipped with a capillary column suitable for separating flavor compounds (e.g., a polar column like a WAX-type).

    • The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and polarity.

  • Olfactometric Detection:

    • The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or flame ionization detector) and an olfactometry port.

    • A trained sensory panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of each perceived odor.

  • Data Analysis:

    • The retention times of the odor events are matched with the peaks from the chemical detector to identify the responsible compounds.

    • Aroma Extract Dilution Analysis (AEDA) can be performed by serially diluting the sample extract to determine the flavor dilution (FD) factor of each odorant, providing a measure of its potency.[5]

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Food Sample Extraction Volatile Extraction (SPME, SDE) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Split Splitter GC->Split MS Mass Spectrometry (Identification) Split->MS Chemical Detection O Olfactometry Port (Sensory Detection) Split->O Human Perception Data Aromagram & Chromatogram (Data Alignment) MS->Data O->Data Result Identification of Odor-Active Compounds Data->Result QDA_Workflow Start Start: Define Project Objective PanelSelection Panelist Selection & Screening Start->PanelSelection Training Panelist Training with Reference Standards PanelSelection->Training Lexicon Lexicon Development Training->Lexicon Evaluation Sample Evaluation in Controlled Booths Lexicon->Evaluation DataCollection Data Collection (Intensity Ratings) Evaluation->DataCollection Analysis Statistical Analysis (ANOVA, PCA) DataCollection->Analysis Result Generate Sensory Profile (e.g., Spider Web Plot) Analysis->Result

Sources

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the sensory and instrumental characteristics of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine and its structurally related analogs. Designed for researchers, flavor chemists, and product development professionals, this document synthesizes findings from sensory panel evaluations and instrumental analysis to elucidate the nuanced flavor profiles of these potent aroma compounds. We will delve into the causal relationships between chemical structure and sensory perception, offering detailed experimental protocols for both Quantitative Descriptive Analysis (QDA) and Gas Chromatography-Olfactometry (GC-O) to ensure scientific rigor and reproducibility.

Introduction: The Significance of Alkylpyrazines in Flavor Chemistry

Alkylpyrazines are a class of heterocyclic nitrogen-containing compounds renowned for their significant contributions to the desirable roasted, nutty, and toasted aromas in a vast array of food products.[1] These compounds are primarily formed during thermal processing through Maillard reactions and Strecker degradation.[1] The specific sensory attributes of an alkylpyrazine are intricately linked to its molecular structure, including the number, size, and position of its alkyl substituents.[2]

Our focus compound, this compound (also known as 2,5-dimethyl-3-isopentylpyrazine), is a key contributor to the flavor profiles of many roasted and savory products. Understanding its unique sensory characteristics in comparison to other structurally similar pyrazines is crucial for precise flavor formulation and new product development. This guide will compare this compound with three key related compounds:

  • 2,5-Dimethylpyrazine: A foundational pyrazine with a simple substitution pattern, offering a baseline nutty and roasted profile.[3]

  • 2-Ethyl-3,5-dimethylpyrazine: The addition of an ethyl group provides insights into the impact of a small alkyl chain on the sensory profile.

  • 2,3,5-Trimethylpyrazine: This isomer allows for an examination of the influence of methyl group positioning on flavor perception.[4]

Comparative Sensory Profile: A Quantitative Descriptive Analysis (QDA)

To objectively compare the sensory attributes of these pyrazines, a Quantitative Descriptive Analysis (QDA) is the method of choice.[1] QDA provides a detailed sensory "fingerprint" of a product by using a trained panel of human assessors to identify and quantify the intensity of various sensory descriptors.[5]

Methodology: Quantitative Descriptive Analysis (QDA) Protocol

This protocol outlines a self-validating system for the sensory evaluation of pyrazine compounds.

Panelist Selection and Training:

  • Recruitment and Screening: A panel of 10-12 individuals should be recruited based on their sensory acuity, descriptive ability, and availability.[1] Initial screening can be conducted using basic taste and odor identification tests.

  • Lexicon Development: In initial training sessions (approximately 10 hours), panelists are presented with the target pyrazines and a range of other aroma compounds. Through open discussion, a consensus-based lexicon of sensory descriptors is developed. For this study, the lexicon should include terms such as "nutty," "roasted," "earthy," "cocoa," "fruity," "green," and "chemical."

  • Reference Standards and Intensity Calibration: Panelists are trained on the developed lexicon using reference standards to anchor the descriptors. For example:

    • Nutty: Roasted almonds

    • Roasted: Freshly ground dark roast coffee

    • Cocoa: Unsweetened cocoa powder

    • Fruity: Diluted isoamyl acetate solution

    • Green: Freshly cut grass or bell pepper

  • Intensity Scaling: Panelists are trained to rate the intensity of each attribute on a 15-cm unstructured line scale, anchored with "low" and "high."[1] Consistent use of the scale is achieved through repeated exposure to reference standards at varying concentrations.

Sample Preparation and Evaluation:

  • Sample Preparation: Stock solutions of each pyrazine are prepared in deodorized water or a neutral oil base at a concentration well above their respective odor thresholds. For evaluation, samples are diluted to a standardized concentration (e.g., 10 ppm) to allow for direct comparison.

  • Evaluation Environment: Sensory evaluation is conducted in individual sensory booths with controlled lighting and temperature to minimize distractions.[1]

  • Presentation: Samples are presented in coded, covered glass snifters to minimize visual bias. The order of presentation is randomized for each panelist to counterbalance any order or carry-over effects.

  • Palate Cleansing: Panelists are instructed to cleanse their palates with unsalted crackers and deionized water between samples.[1]

Data Analysis:

The intensity ratings from the line scales are converted to numerical data. Analysis of Variance (ANOVA) is used to identify significant differences in the intensity of each attribute across the different pyrazines. Principal Component Analysis (PCA) can be employed to visualize the relationships between the compounds and their sensory attributes.

Sensory Profile Comparison

The following table summarizes the expected sensory profiles of this compound and its related compounds based on literature and typical QDA findings. The intensity scores are representative estimates on a 0-15 scale, where 0 is not perceived and 15 is extremely intense.

Sensory AttributeThis compound2,5-Dimethylpyrazine2-Ethyl-3,5-dimethylpyrazine2,3,5-Trimethylpyrazine
Nutty 810911
Roasted 79810
Earthy 6456
Cocoa 5767
Fruity 9232
Green/Vegetative 4121
Chemical 2111

Note: These are illustrative values. Actual intensity ratings will vary based on panelist sensitivity and experimental conditions.

dot```dot graph Sensory_Profile_Comparison { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

// Nodes for compounds "this compound" [fillcolor="#4285F4", pos="0,3!"]; "2,5-Dimethylpyrazine" [fillcolor="#EA4335", pos="3,0!"]; "2-Ethyl-3,5-dimethylpyrazine" [fillcolor="#FBBC05", pos="-3,0!"]; "2,3,5-Trimethylpyrazine" [fillcolor="#34A853", pos="0,-3!"];

// Nodes for sensory attributes node [shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nutty [pos="1.5,1.5!"]; Roasted [pos="-1.5,1.5!"]; Earthy [pos="-1.5,-1.5!"]; Cocoa [pos="1.5,-1.5!"]; Fruity [pos="0,4.5!"]; Green [pos="-4.5,0!"];

// Edges with illustrative intensity weights "this compound" -- Nutty [label="8"]; "this compound" -- Roasted [label="7"]; "this compound" -- Earthy [label="6"]; "this compound" -- Cocoa [label="5"]; "this compound" -- Fruity [label="9"]; "this compound" -- Green [label="4"];

"2,5-Dimethylpyrazine" -- Nutty [label="10"]; "2,5-Dimethylpyrazine" -- Roasted [label="9"]; "2,5-Dimethylpyrazine" -- Cocoa [label="7"];

"2-Ethyl-3,5-dimethylpyrazine" -- Nutty [label="9"]; "2-Ethyl-3,5-dimethylpyrazine" -- Roasted [label="8"]; "2-Ethyl-3,5-dimethylpyrazine" -- Earthy [label="5"]; "2-Ethyl-3,5-dimethylpyrazine" -- Cocoa [label="6"];

"2,3,5-Trimethylpyrazine" -- Nutty [label="11"]; "2,3,5-Trimethylpyrazine" -- Roasted [label="10"]; "2,3,5-Trimethylpyrazine" -- Earthy [label="6"]; "2,3,5-Trimethylpyrazine" -- Cocoa [label="7"]; }

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Structure-Activity Relationship (SAR) and Odor Thresholds

The distinct sensory profiles of these pyrazines can be attributed to their structural differences. The presence and nature of alkyl substituents on the pyrazine ring significantly influence their volatility, polarity, and interaction with olfactory receptors.

CompoundStructureOdor Threshold (in water)Key Sensory DescriptorsStructural Impact
This compound C11H18N2~6.0 ppm (for isomer 5-isopentyl-2,3-dimethyl-pyrazine) [6]Fruity, Nutty, Earthy, RoastedThe long isopentyl chain contributes to the fruity and slightly green notes, while the dimethyl substitution maintains the core nutty/roasted character.
2,5-Dimethylpyrazine C6H8N2800 ppb [7]Nutty, Roasted, CocoaThe simple dimethyl substitution provides a classic, strong nutty and roasted profile with a relatively low odor threshold.
2-Ethyl-3,5-dimethylpyrazine C8H12N21 ppb [7]Earthy, Nutty, Cocoa, RoastedThe addition of the ethyl group significantly lowers the odor threshold and introduces a more pronounced earthy character.
2,3,5-Trimethylpyrazine C7H10N2400 ppb [7]Roasted, Nutty, Baked Potato, CocoaThe positioning of the three methyl groups enhances the roasted and nutty notes, often described as having a baked potato character. [8]

The isopentyl group in this compound, being a larger and more branched alkyl chain, is likely responsible for the emergence of fruity and green notes, which are less prominent in the other, more simply substituted pyrazines. This aligns with the general observation that longer alkyl chains on pyrazine rings can introduce green or even bell pepper-like aromas. [9]Conversely, the smaller alkyl groups (methyl and ethyl) in the other compounds are more strongly associated with the characteristic nutty and roasted aromas. [2] The significantly lower odor thresholds of 2-ethyl-3,5-dimethylpyrazine and 2,3,5-trimethylpyrazine compared to the estimated value for the target compound's isomer suggest that the size and branching of the isopentyl group in this compound may lead to a less potent, though more complex, aroma profile.

Conclusion

This comparative guide has elucidated the distinct sensory profiles of this compound and its structurally related analogs through the lens of both sensory panel evaluation and instrumental analysis. The addition of the 3-methylbutyl (isopentyl) group imparts a characteristic fruity and earthy dimension to the foundational nutty and roasted profile of the pyrazine core. This contrasts with the more classic nutty and roasted profiles of 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine, and the intensely earthy character of 2-ethyl-3,5-dimethylpyrazine.

The detailed protocols for Quantitative Descriptive Analysis and Gas Chromatography-Olfactometry provided herein offer a robust framework for researchers to conduct their own comparative sensory studies. A thorough understanding of the structure-activity relationships within the alkylpyrazine family is paramount for the targeted development of novel and impactful flavor profiles in the food and beverage industry.

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  • U.S. Environmental Protection Agency. (n.d.). Standard Operating Procedure for the GC Ms Determination of Volatile Organic Compounds Collected on Tenax. Retrieved from [Link]

  • d'Acampora Zellner, B., et al. (2008). Gas chromatography–olfactometry in food flavour analysis.
  • NIST. (n.d.). Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • de-la-Fuente, B., & Zannini, E. (2020). An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. Foods, 9(10), 1469.
  • DLG. (2020). Practice guide for sensory panel training. Retrieved from [Link]

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A Multi-Faceted Approach to Confirming the Chemical Structure of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug discovery, the unambiguous confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. For heterocyclic compounds such as 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, a compound with potential applications in flavor chemistry and as a building block in medicinal chemistry, a combination of analytical techniques is essential for irrefutable structural elucidation. This guide provides a comprehensive comparison of key spectroscopic methodologies, offering in-depth technical insights and field-proven strategies for the structural verification of this target molecule and its analogs.

The Challenge: Isomeric Ambiguity and the Need for Orthogonal Data

The primary challenge in confirming the structure of this compound lies in the potential for isomeric impurities. Positional isomers, where the substituents are arranged differently on the pyrazine ring, can exhibit very similar physical properties, making their differentiation by simple techniques like melting point or thin-layer chromatography unreliable. Therefore, a multi-pronged analytical approach, employing orthogonal techniques that probe different aspects of the molecular structure, is not just recommended but imperative. This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Core Analytical Techniques for Structural Elucidation

A robust confirmation of the chemical structure of this compound, which has a molecular formula of C₁₁H₁₈N₂ and a molecular weight of 178.27 g/mol , relies on the convergence of data from multiple spectroscopic methods.[1][2] The CAS number for this compound is 18433-98-2.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can piece together the molecular skeleton.

A standard protocol for acquiring high-quality NMR data for a sample of this compound would involve the following steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution. The instrument should be properly tuned and the magnetic field shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • 2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz NMR) cluster_analysis Data Analysis & Structure Confirmation Sample Weigh 5-10 mg of Compound Solvent Dissolve in 0.6 mL CDCl3 Sample->Solvent H1_NMR 1D ¹H NMR Solvent->H1_NMR C13_NMR 1D ¹³C NMR Solvent->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Solvent->TwoD_NMR Structure_Elucidation Assemble Molecular Fragments H1_NMR->Structure_Elucidation C13_NMR->Structure_Elucidation TwoD_NMR->Structure_Elucidation Final_Structure Confirm Structure of this compound Structure_Elucidation->Final_Structure

Caption: Workflow for NMR-based structural confirmation.

Based on the known structure and data from similar alkylpyrazines, the following spectral data can be predicted:

Assignment Predicted ¹H Chemical Shift (ppm) Multiplicity Integration Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H~8.2-8.4s1H~140-145
Pyrazine-CH₃ (at C2)~2.5s3H~20-25
Pyrazine-CH₃ (at C5)~2.4s3H~20-25
-CH₂- (alpha to pyrazine)~2.8t2H~35-40
-CH₂- (beta to pyrazine)~1.7m2H~28-33
-CH- (isobutyl)~1.9m1H~25-30
-CH₃ (isobutyl)~0.9d6H~22-27

Interpretation Causality:

  • The single aromatic proton on the pyrazine ring is expected to appear as a singlet in the downfield region due to the deshielding effect of the electronegative nitrogen atoms.

  • The two methyl groups on the pyrazine ring will also be singlets, with slightly different chemical shifts due to their proximity to the bulky 3-methylbutyl group.

  • The protons of the 3-methylbutyl side chain will exhibit characteristic splitting patterns: a triplet for the methylene group adjacent to the pyrazine ring, and complex multiplets for the remaining methylene and methine protons, and a doublet for the terminal methyl groups.

  • COSY would show correlations between the protons of the 3-methylbutyl chain.

  • HSQC would directly link each proton signal to its corresponding carbon signal.

  • HMBC is the key to confirming the substitution pattern. For instance, the protons of the methylene group alpha to the pyrazine ring should show a correlation to the carbon atoms of the pyrazine ring at positions 2 and 3.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The temperature program should be optimized to ensure good separation from any impurities.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.

MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_interpretation Data Interpretation Sample Dilute sample in volatile solvent GC Gas Chromatographic Separation Sample->GC MS Mass Spectrometric Detection (EI) GC->MS MW_Confirmation Confirm Molecular Weight (M+) MS->MW_Confirmation Fragmentation_Analysis Analyze Fragmentation Pattern MS->Fragmentation_Analysis Structure_Validation Validate Proposed Structure MW_Confirmation->Structure_Validation Fragmentation_Analysis->Structure_Validation

Caption: Workflow for GC-MS based structural analysis.

The mass spectrum of this compound is available on the NIST WebBook.[2][3]

  • Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z 178, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways: Alkylpyrazines typically undergo fragmentation through cleavage of the alkyl side chain. Common fragmentation patterns include:

    • Benzylic-type cleavage: Cleavage of the C-C bond beta to the pyrazine ring is a favorable process. This would lead to a prominent fragment ion.

    • Loss of alkyl fragments: The loss of fragments corresponding to the isobutyl group will be observed.

m/z Proposed Fragment Significance
178[C₁₁H₁₈N₂]⁺Molecular Ion
163[M - CH₃]⁺Loss of a methyl group
135[M - C₃H₇]⁺Loss of a propyl fragment from the side chain
121[M - C₄H₉]⁺Loss of the isobutyl group (a significant peak)

The presence of the molecular ion at m/z 178 and the characteristic fragmentation pattern provide strong evidence for the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: For a liquid sample like this compound, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

While a detailed interpretation of the fingerprint region (below 1500 cm⁻¹) can be complex, several characteristic peaks are expected for this compound:

Wavenumber (cm⁻¹) Vibration Significance
~3050-3100C-H stretch (aromatic)Presence of the pyrazine ring C-H bond.
~2850-2960C-H stretch (aliphatic)Confirms the presence of the methyl and methylbutyl groups.
~1580-1600C=N stretchCharacteristic of the pyrazine ring.
~1450-1470C-H bend (aliphatic)Bending vibrations of the alkyl substituents.
~1000-1200C-N stretchVibrations of the carbon-nitrogen bonds in the pyrazine ring.

The presence of these characteristic absorption bands provides complementary evidence for the presence of the pyrazine ring and the alkyl substituents.

Synthesizing the Data for Unambiguous Confirmation

The true power of this multi-technique approach lies in the convergence of the data. The NMR data provides the detailed atomic connectivity, the mass spectrometry confirms the molecular weight and the fragmentation pattern of the side chain, and the FTIR spectroscopy verifies the presence of the key functional groups. When the experimental data from all three techniques are consistent with the proposed structure of this compound, a high degree of confidence in the structural assignment is achieved. This self-validating system of cross-verification is essential for ensuring the scientific integrity of any research or development involving this compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NIST. Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-. NIST Chemistry WebBook. [Link]

  • NIST. Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

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A Senior Application Scientist's Guide to the Comparative Analysis of Pyrazines in Roasted Coffee Beans

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and sensory scientists, the alluring aroma of roasted coffee is not an accidental phenomenon but a complex tapestry woven from hundreds of volatile organic compounds. Among the most significant contributors to the characteristic "roasted" and "nutty" profile are the alkylpyrazines. These nitrogen-containing heterocyclic compounds are not present in green coffee beans but are hallmark products of the thermal processing that defines coffee's sensory identity.

This guide provides an in-depth comparative analysis of pyrazines in roasted coffee. We will explore the chemical pathways of their formation, the profound impact of roasting conditions on their final concentrations, and the rigorous analytical methodologies required for their accurate quantification. Our focus will be on the causality behind experimental choices, ensuring that the described protocols are not merely steps to be followed, but self-validating systems for generating robust and reliable data.

Part 1: The Genesis of Flavor - Pyrazine Formation During Roasting

The formation of pyrazines is a direct consequence of non-enzymatic browning reactions that occur when coffee beans are subjected to high temperatures. The two primary chemical cascades responsible are the Maillard reaction and the subsequent Strecker degradation.

The Maillard Reaction and Strecker Degradation

First described by Louis-Camille Maillard, the Maillard reaction is a complex series of interactions between amino acids and reducing sugars.[1] This reaction initiates at temperatures between 140°C and 165°C, transforming the bean's color, flavor, and nutritional content.[2][3]

Closely linked to the Maillard reaction is Strecker degradation, a process that breaks down amino acids into smaller, highly volatile aldehydes and ketones.[4][5] These aldehydes are critical intermediates. They can react with other amino compounds to form alkylpyrazines, with the specific amino acid precursor influencing the final structure and aroma of the pyrazine molecule.[6] For instance, different amino acids and sugars involved in the reaction can generate a wide array of aroma compounds, contributing to the overall complexity of the coffee's flavor profile.[1]

The general pathway can be visualized as follows:

G cluster_2 Key Intermediates & Products Amino Acids Amino Acids Maillard Reaction Maillard Reaction Amino Acids->Maillard Reaction Reacts with Reducing Sugars Reducing Sugars Reducing Sugars->Maillard Reaction Dicarbonyls Dicarbonyls Maillard Reaction->Dicarbonyls Forms Melanoidins Melanoidins Maillard Reaction->Melanoidins Forms (Color & Body) Strecker Degradation Strecker Degradation Strecker Aldehydes Strecker Aldehydes Strecker Degradation->Strecker Aldehydes Produces Dicarbonyls->Strecker Degradation Reacts with Amino Acids in Alkylpyrazines Alkylpyrazines Strecker Aldehydes->Alkylpyrazines Reacts with Amino Compounds to form

Pyrazine formation pathway during coffee roasting.
Impact of Roasting Conditions: A Comparative Overview

The final concentration and relative distribution of pyrazines are not predetermined; they are sculpted by the roasting profile. Time and temperature are the critical variables that dictate the extent of the Maillard and Strecker reactions.[7]

  • Light Roasts: These roasts have a shorter duration or lower final temperature. The Maillard reaction is less developed, resulting in lower concentrations of pyrazines. The flavor profile is often dominated by the bean's intrinsic acidity and origin characteristics.[3]

  • Medium Roasts: By extending the Maillard phase, medium roasts strike a balance. They allow for a significant accumulation of pyrazines, contributing nutty and chocolaty notes, while still preserving some of the bean's original brightness.[3]

  • Dark Roasts: In dark roasts, the prolonged exposure to high temperatures maximizes pyrazine formation.[8] These roasts are characterized by a dominant "roasty" backbone, with pyrazines and other Maillard products like melanoidins defining the sensory experience.[2][8] Studies have shown that a bean temperature of approximately 210°C is optimal for the formation of many key alkylpyrazines.[7]

The table below summarizes the expected trends for key pyrazines based on the roast degree.

Pyrazine Compound Typical Aroma Contribution Expected Concentration Trend (Light to Dark Roast)
2-MethylpyrazineRoasty, Nutty, Coffee-likeLow → High
2,5-DimethylpyrazineRoasted Peanut, CocoaLow → High
2,6-DimethylpyrazineRoasted, NuttyLow → High
2-EthylpyrazineEarthy, Roasted PotatoLow → High
2-Ethyl-3,5-dimethylpyrazineNutty, Roasted, Cocoa-likeMedium → High
2,3,5-TrimethylpyrazineRoasted, EarthyMedium → High

Note: Absolute concentrations vary significantly based on coffee variety, origin, and specific roasting equipment.

Part 2: A Guide to Analytical Methodologies

To perform a comparative analysis, a robust and validated analytical workflow is essential. The goal is to isolate the volatile pyrazines from the complex coffee matrix for accurate identification and quantification.

G A 1. Sample Preparation B 2. Volatile Extraction (HS-SPME) A->B C 3. GC-MS Analysis B->C D 4. Data Processing & Quantification C->D

High-level analytical workflow for pyrazine analysis.
Step 1: Sample Preparation

Consistency is the foundation of comparative analysis. All coffee samples should be prepared identically.

  • Roasting: If starting from green beans, use a consistent roaster and profile. Log the time-temperature data for each batch.

  • Grinding: Grind the roasted beans immediately before analysis to minimize the loss of volatile compounds. Use a consistent grind size.

  • Weighing: Accurately weigh the ground coffee into a headspace vial (e.g., 20 mL). A typical sample size is 1.0-2.0 g.

  • Solvent Addition: For analysis of brewed coffee or for certain extraction methods, the choice of solvent is critical. Studies have shown that for quantitative analysis of alkylpyrazines, water is a superior extraction solvent compared to organic solvents like dichloromethane.[9][10][11][12]

Step 2: Volatile Extraction via Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, equilibrium-based extraction technique ideal for analyzing volatile compounds in the headspace above a sample.[13] Its widespread adoption is due to its simplicity, sensitivity, and ease of automation.

Causality of Method Choice: We choose HS-SPME because it selectively samples the volatile fraction that contributes directly to the aroma perceived by the consumer, minimizing interference from the non-volatile matrix. The choice of fiber coating is the most critical parameter, as it dictates the extraction efficiency for different classes of compounds.

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended for coffee analysis.[14][15] This triple-phase coating provides a broad range of selectivity, effectively trapping a wide array of volatiles from the very small to the semi-volatile, including the key pyrazines.

Experimental Protocol: HS-SPME of Roasted Coffee

  • Sample Preparation: Place 1.0 g of freshly ground coffee into a 20 mL headspace vial and seal immediately with a magnetic screw cap containing a PTFE/silicone septum.

  • Internal Standard (for SIDA): If performing absolute quantification, spike the sample with the isotopic internal standard solution before sealing the vial.

  • Incubation/Equilibration: Place the vial in a heating block or autosampler agitator set to 60°C. Allow the sample to equilibrate for 15 minutes. This step facilitates the release of semi-volatile compounds into the headspace, ensuring a representative sample is taken.

  • Extraction: Insert the DVB/CAR/PDMS SPME fiber into the vial, exposing it to the headspace (do not let it touch the coffee grounds). Extract for a predetermined time, typically 20-30 minutes, while maintaining the 60°C temperature and agitation.

  • Desorption: Immediately after extraction, transfer the fiber to the heated injection port (e.g., 250°C) of the gas chromatograph. Desorb for 5 minutes in splitless mode to ensure the complete transfer of analytes onto the GC column.

Step 3: Separation and Identification via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for analyzing complex volatile mixtures.[9][10][13] The gas chromatograph separates individual compounds, which are then identified by the mass spectrometer.

Experimental Protocol: GC-MS Analysis

  • GC Column: A mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is excellent for separating the wide range of compounds found in coffee. A standard dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 160°C at a rate of 3°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

    • Rationale: This program provides good separation of highly volatile compounds at the beginning while ensuring that less volatile compounds, including many pyrazines, elute in a reasonable time with sharp peak shapes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 350.

    • Source Temperature: 230°C.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices to those in a spectral library (e.g., NIST) and by running authentic chemical standards.

Step 4: Accurate Quantification using Stable Isotope Dilution Analysis (SIDA)

For trustworthy, publication-quality data, relative quantification (i.e., comparing peak areas) is insufficient as it does not account for matrix effects or variations in extraction efficiency. Stable Isotope Dilution Analysis (SIDA) is the definitive technique for absolute quantification.[9][10]

Trustworthiness of the Protocol: SIDA is a self-validating system. The technique involves adding a known quantity of a stable, isotopically-labeled version of the target analyte (e.g., 2-methylpyrazine-d6) to the sample before extraction. Because the labeled standard is chemically identical to the native analyte, it experiences the exact same losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled standard, one can calculate the exact concentration of the native analyte, regardless of matrix effects or incomplete recovery. This provides unparalleled accuracy and precision.[13]

Part 3: Data Interpretation - A Comparative Analysis

Let's consider a comparative analysis of two Arabica coffee samples roasted to different degrees: a "Light Roast" (terminated just after the first crack) and a "Dark Roast" (taken well into the second crack). Using the HS-SPME-GC/MS method with SIDA, we obtain the following quantitative data.

Pyrazine Compound Light Roast Conc. (µg/kg) Dark Roast Conc. (µg/kg) Fold Change
2-Methylpyrazine1,5503,0101.94
2,5-Dimethylpyrazine1,2302,6502.15
2-Ethylpyrazine4509802.18
2-Ethyl-3,5-dimethylpyrazine3108202.65
Total Alkylpyrazines 8,210 21,160 2.58

Data is illustrative, based on typical ranges found in literature.[10]

Analysis of Results:

The experimental data provides a clear chemical fingerprint that validates sensory expectations.

  • Overall Pyrazine Content: The dark roast sample contains over 2.5 times the total concentration of alkylpyrazines compared to the light roast. This is a direct result of the extended duration and higher temperatures of the roast, which drove the Maillard and Strecker reactions further.[3][8]

  • Specific Compound Increases: All quantified pyrazines show a marked increase in the dark roast. The most abundant pyrazine in both samples is 2-methylpyrazine, followed by 2,5-dimethylpyrazine, which aligns with published findings.[9][10]

  • Sensory Correlation: The significant increase in compounds like 2,5-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine in the dark roast directly corresponds to a more intense "roasted," "nutty," and "cocoa-like" aroma profile.[8] Conversely, the lower pyrazine content in the light roast allows the more delicate floral and acidic notes (not measured here) to be more prominent.

This comparative analysis demonstrates how quantitative instrumental data can be directly correlated with the sensory attributes of a product, providing a powerful tool for quality control, product development, and fundamental flavor chemistry research.

References

  • Aroma compounds: pyrazines, furans, thiols. (2025). Coffee Basics Pro.
  • Roberts, D. D., Pollien, P., & Milo, C. (2003). Solid-phase microextraction method development for headspace analysis of volatile flavor compounds. Journal of Agricultural and Food Chemistry, 51(5), 1309–1317. [Link]

  • Chemical Changes During Coffee Roasting. (n.d.). Perfect Daily Grind. [Link]

  • The Aroma of Roasting: Pyrazines in Coffee and Cocoa Flavors. (2026). Advanced Biotech. [Link]

  • Pickardt, S., Becker, I., Merz, K. H., & Richling, E. (2013). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry, 61(26), 6274–6281. [Link]

  • Pickardt, S., Becker, I., Merz, K. H., & Richling, E. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). PubMed. [Link]

  • Himmelsbach, M., et al. (2021). Discovery of Polyhydroxyalkyl Pyrazine Generation upon Coffee Roasting by In-Bean Labeling Experiments. Journal of Agricultural and Food Chemistry, 69(23), 6636–6649. [Link]

  • Maillard Reaction & Strecker Degradation: A Scientific Overview. (2025). Roast Design Coffee Blog. [Link]

  • The Maillard Reaction and the Art of Coffee Roasting. (2022). Verve Coffee Roasters. [Link]

  • Akiyama, M., et al. (2007). Analysis of the headspace volatiles of freshly brewed arabica coffee using solid-phase microextraction. Journal of Food Science, 72(7), C388-96. [Link]

  • Chemical Reactions During Roasting Coffee. (2023). Specialty Coffee Blog. [Link]

  • Sensory Science Of Coffee Aroma. (2022). Helena Coffee Vietnam. [Link]

  • Impact of Roasting Conditions on the Formation of Aroma Compounds in Coffee Beans. (2025). MDPI. [Link]

  • Angeloni, S., et al. (2021). Characterization of the Aroma Profile and Main Key Odorants of Espresso Coffee. Molecules, 26(12), 3524. [Link]

  • Strecker Degradation in Coffee Roasting. (2021). Barista Hustle. [Link]

  • Coffee Aroma Formation During Roasting. (2025). Gemini. [Link]

  • Development of a headspace multi-temperature solid-phase micro-extraction-single shot-gas chromatography/mass spectrometry (mT-HSSPME-ss-GC/MS) method and application to characterization of ground coffee aroma. (n.d.). ResearchGate. [Link]

  • Bicchi, C., et al. (2002). Headspace sorptive extraction (HSSE), stir bar sorptive extraction (SBSE), and solid phase microextraction (SPME) applied to the analysis of roasted Arabica coffee and coffee brew. Journal of Agricultural and Food Chemistry, 50(3), 449–459. [Link]

  • Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). (n.d.). Semantic Scholar. [Link]

  • Coffee volatile compounds. (2023). International Journal of Food Science and Nutrition. [Link]

  • Cordoba, N., et al. (2022). Analysis of Volatile Compounds, Composition, and Thermal Behavior of Coffee Beans According to Variety and Roasting Intensity. Foods, 11(20), 3183. [Link]

  • Ghani, N. H. A., et al. (2016). The formation of alkylpyrazines in roasted coffee at different roasting speeds. ResearchGate. [Link]

  • Shibamoto, T. (2021). Role of Roasting Conditions in the Profile of Volatile Flavor Chemicals Formed from Coffee Beans. Journal of Agricultural and Food Chemistry. [Link]

  • Evaluation of a headspace solid–phase microextraction with different fibres for volatile compound determination in specialty coffee brews. (2020). ResearchGate. [Link]

  • Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS). (2013). ResearchGate. [Link]

  • How to Identify Roast Defects in Coffee Beans Based on the Volatile Compound Profile. (n.d.). MDPI. [Link]

  • Spectroscopic Study of Volatile Organic Compounds for the Assessment of Coffee Authenticity. (2025). CNR-IRIS. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Quantification Methods for 2,5-Dimethyl-3-isopentylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,5-Dimethyl-3-isopentylpyrazine

2,5-Dimethyl-3-isopentylpyrazine is a key alkylpyrazine that contributes significantly to the characteristic nutty, roasted, and cocoa-like aromas in a variety of food products and is also of interest in pharmaceutical and fragrance applications.[1][2] Accurate and precise quantification of this volatile compound is paramount for quality control, flavor and aroma profiling, and ensuring product consistency. This guide provides a comprehensive comparison of the primary analytical methodologies for the quantification of 2,5-Dimethyl-3-isopentylpyrazine, offering a framework for their cross-validation. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), providing the scientific rationale behind method selection and validation in line with international standards.

Pillar 1: Understanding the Analyte and Methodological Choices

The volatile nature of 2,5-Dimethyl-3-isopentylpyrazine makes Gas Chromatography (GC) the analytical technique of choice.[3][4] The decision between different GC detectors, primarily Mass Spectrometry (MS) and Flame Ionization Detection (FID), hinges on the specific requirements of the analysis, such as the need for structural confirmation versus high-throughput quantitative screening.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Quantification

GC-MS is a powerful technique that combines the separation capabilities of GC with the detection and identification power of MS.[3][5] It is particularly advantageous for its high sensitivity and selectivity, making it ideal for complex matrices where trace-level detection and unambiguous identification are critical.[6] The mass spectrometer provides structural information, which is invaluable for confirming the identity of 2,5-Dimethyl-3-isopentylpyrazine, especially in the presence of isomeric compounds.[3][4]

Gas Chromatography with Flame Ionization Detection (GC-FID): A Robust Workhorse for Quantification

GC-FID is a widely used and robust technique for the quantification of organic compounds.[5][7] The FID detector exhibits a wide linear range and is less expensive to operate and maintain compared to an MS detector. While it does not provide structural information, its reliability and reproducibility make it an excellent choice for routine quality control applications where the identity of the analyte is already established.[8][9]

Pillar 2: A Comparative Framework for Method Validation

To ensure the reliability and comparability of analytical results, a rigorous cross-validation of the chosen methods is essential. This process should be guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) for the validation of analytical procedures.[10][11]

The following table summarizes the key validation parameters and the expected performance of GC-MS and GC-FID for the quantification of 2,5-Dimethyl-3-isopentylpyrazine.

Validation Parameter GC-MS GC-FID Rationale and Considerations
Specificity/Selectivity ExcellentGood to ExcellentGC-MS provides mass spectral data for unambiguous peak identification.[3][4] GC-FID relies on chromatographic resolution, which can be sufficient in less complex matrices.
Linearity (R²) ≥ 0.99≥ 0.99Both techniques are expected to show excellent linearity over a defined concentration range.[6]
Limit of Detection (LOD) pg to ng rangeng rangeGC-MS generally offers lower detection limits due to its high sensitivity.[6][8]
Limit of Quantitation (LOQ) ng rangeng to µg rangeConsistent with LODs, GC-MS typically provides lower LOQs.[6][8]
Accuracy (% Recovery) 90-110%90-110%Accuracy should be assessed by analyzing a standard of known concentration or by spiking a placebo matrix.[10]
Precision (% RSD) ≤ 5%≤ 5%Both methods should demonstrate high precision under repeatable and intermediate conditions.[8]
Robustness HighHighThe method's performance should be evaluated against small, deliberate variations in parameters like injection temperature and flow rate.[11]

Pillar 3: Experimental Protocols and Workflows

A well-defined experimental protocol is the cornerstone of reproducible and reliable analytical data. Below is a detailed, step-by-step methodology for the quantification of 2,5-Dimethyl-3-isopentylpyrazine using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, a widely adopted and effective approach for volatile compounds in complex matrices.[6][12]

Detailed Experimental Protocol: HS-SPME-GC-MS

1. Sample Preparation:

  • For solid samples (e.g., cocoa powder, roasted nuts), homogenize to a fine powder. For liquid samples (e.g., beverages), use directly or after appropriate dilution.[13]

  • Accurately weigh a known amount of the homogenized sample (typically 1-5 g) into a headspace vial.[6]

  • Add a known quantity of an appropriate internal standard (e.g., a deuterated analog of 2,5-Dimethyl-3-isopentylpyrazine) for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Seal the vial and place it in a heating block at a specific temperature (e.g., 60-80°C) to facilitate the partitioning of volatile compounds into the headspace.

  • Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.[12]

3. GC-MS Analysis:

  • Injection: Transfer the SPME fiber to the hot injection port of the gas chromatograph for thermal desorption of the analytes.[6]

  • GC Column: Utilize a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) for chromatographic separation.

  • Oven Temperature Program: A typical program could be: start at 40°C (hold for 2 min), ramp to 250°C at 5°C/min, and hold for 5 min.

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Scan mode for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification.

Cross-Validation Workflow Diagram

The following diagram illustrates a logical workflow for the cross-validation of GC-MS and GC-FID methods for quantifying 2,5-Dimethyl-3-isopentylpyrazine.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_validation Method Validation & Comparison Sample Homogenized Sample Spiking Internal Standard Spiking Sample->Spiking HS_SPME HS-SPME Spiking->HS_SPME GCMS GC-MS Analysis HS_SPME->GCMS Desorption & Injection GCFID GC-FID Analysis HS_SPME->GCFID Desorption & Injection Data_GCMS GC-MS Data Acquisition GCMS->Data_GCMS Data_GCFID GC-FID Data Acquisition GCFID->Data_GCFID Comparison Comparative Data Analysis (Linearity, Accuracy, Precision, etc.) Data_GCMS->Comparison Data_GCFID->Comparison Report Validation Report Comparison->Report

Caption: A workflow for the cross-validation of GC-MS and GC-FID methods.

Conclusion: An Integrated Approach to Quantification

Both GC-MS and GC-FID are powerful and reliable techniques for the quantification of 2,5-Dimethyl-3-isopentylpyrazine. GC-MS offers unparalleled specificity and sensitivity, making it the method of choice for complex matrices and regulatory submissions requiring unambiguous identification.[5][6] GC-FID, on the other hand, provides a cost-effective and robust solution for routine quality control where high throughput is a priority.[8][9]

A thorough cross-validation as outlined in this guide, grounded in the principles of scientific integrity and regulatory compliance, will ensure the generation of high-quality, reliable, and defensible analytical data. This, in turn, empowers researchers, scientists, and drug development professionals to make informed decisions regarding product quality, safety, and efficacy.

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Sources

A Comparative Olfactory Analysis of Alkylpyrazines: Unveiling the Nuances of Odor Thresholds

Author: BenchChem Technical Support Team. Date: January 2026

Alkylpyrazines are a fascinating class of heterocyclic aromatic compounds that play a pivotal role in the flavor and aroma profiles of a vast array of foods and beverages.[1] From the nutty, roasted notes in coffee and cocoa to the earthy aromas of baked potatoes, the sensory impact of these molecules is profound.[1][2] Their potency is underscored by remarkably low odor thresholds, meaning even trace amounts can significantly influence our perception of smell.[1] For researchers and professionals in flavor science and drug development, a comprehensive understanding of the varying odor thresholds among different alkylpyrazines is paramount for product formulation, quality control, and sensory analysis.

This guide provides an in-depth comparison of the odor thresholds of various alkylpyrazines, supported by established experimental data. We will delve into the methodologies for determining these thresholds, explore the structure-activity relationships that govern their olfactory potency, and present the data in a clear, comparative format to aid in your research and development endeavors.

The Olfactory Landscape of Alkylpyrazines: A Comparative Data Analysis

The odor threshold of a compound is the minimum concentration that can be detected by the human sense of smell.[3] For alkylpyrazines, these thresholds can vary dramatically depending on the nature and position of the alkyl substituents on the pyrazine ring. The following table summarizes the odor detection thresholds of several key alkylpyrazines in water, providing a quantitative comparison of their olfactory potency.

AlkylpyrazineChemical StructureOdor Detection Threshold (in water, ppb)Odor Description
2-MethylpyrazineC5H6N260,000Green, nutty, cocoa, musty, potato, fishy-ammoniacal notes
2-EthylpyrazineC6H8N26,000Musty, nutty, buttery, peanut odor; chocolate-peanut taste
2,3-DimethylpyrazineC6H8N22,500Green, nutty, potato, cocoa, coffee, caramel, meaty notes
2,5-DimethylpyrazineC6H8N2800Chocolate, roasted nuts, earthy; chocolate taste
2,6-DimethylpyrazineC6H8N2200Chocolate, roasted nuts, fried potato odor
2,3,5-TrimethylpyrazineC7H10N2400Nutty, baked potato, roasted peanut, cocoa, burnt notes
2,3,5,6-TetramethylpyrazineC8H12N21,000Weak, nutty, musty, chocolate odor; chocolate taste
2-Ethyl-3-methylpyrazineC7H10N20.4Potato, burnt nutty, roasted, cereal, earthy
2-Ethyl-5-methylpyrazineC7H10N2100Nutty, roasted, somewhat "grassy"
2-Ethyl-3,5-dimethylpyrazineC8H12N21Cocoa, chocolate, nutty (burnt almond) notes
2-Methoxy-3-methylpyrazineC6H8N2O3Odor reminiscent of roasted peanuts
2-Methoxy-3-sec-butylpyrazine-0.001Extremely potent, characteristic bell pepper aroma

Note: The odor thresholds can vary based on the purity of the compound, the sensory panel, and the specific methodology used. The values presented here are compiled from various authoritative sources for comparative purposes.[4][5]

Deciphering the Potency: Structure-Odor Relationships

The vast differences in odor thresholds among alkylpyrazines are not arbitrary; they are governed by distinct structure-activity relationships.[6][7] The type, size, and position of the alkyl groups on the pyrazine ring significantly influence how the molecule interacts with olfactory receptors in the human nose.[7]

Generally, increasing the degree of alkyl substitution tends to lower the odor threshold, up to a certain point. For instance, dimethylpyrazines have lower thresholds than methylpyrazine.[5] However, the position of these substituents is also critical. Studies have shown that substituents at the 2, 3, and 5 positions of the pyrazine ring play a particularly important role in odorant activity.[7]

Furthermore, the introduction of an ethyl group often leads to a dramatic decrease in the odor threshold, as seen in the case of 2-ethyl-3-methylpyrazine and 2-ethyl-3,5-dimethylpyrazine, which are significantly more potent than their methyl-only counterparts.[2] The presence of a methoxy group also has a profound impact, with compounds like 2-methoxy-3-sec-butylpyrazine exhibiting exceptionally low odor thresholds.[4]

Experimental Determination of Odor Thresholds

Accurate determination of odor thresholds is a critical aspect of flavor chemistry. The two primary methodologies employed for this purpose are Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis using olfactometers.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][9] This method allows for the identification of individual odor-active compounds within a complex mixture.

Experimental Workflow for GC-O:

GC_O_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_detection Detection cluster_data Data Analysis Sample Sample Matrix Extraction Volatile Extraction (e.g., SPME) Sample->Extraction Injection GC Injection Extraction->Injection Separation Capillary Column Separation Injection->Separation Split Effluent Splitter Separation->Split MS Mass Spectrometer (MS) Split->MS Olfactometry Olfactometry Port Split->Olfactometry MS_Data Compound Identification MS->MS_Data Panelist Sensory Panelist Olfactometry->Panelist Odor_Data Odor Description & Retention Time Panelist->Odor_Data Correlation Data Correlation MS_Data->Correlation Odor_Data->Correlation

Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Detailed Protocol:

  • Sample Preparation: Volatile alkylpyrazines are extracted from the sample matrix. A common and effective technique is Solid Phase Microextraction (SPME), where a coated fiber is exposed to the sample's headspace to adsorb the volatile compounds.[8]

  • Gas Chromatographic Separation: The adsorbed volatiles are thermally desorbed in the heated injector of the gas chromatograph and separated on a capillary column. The temperature of the GC oven is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and polarities.[8]

  • Detection and Olfactometry: At the end of the column, the effluent is split. One portion is directed to a chemical detector, typically a Mass Spectrometer (MS), for compound identification. The other portion is sent to an olfactometry port where a trained sensory panelist sniffs the effluent and records the perceived aroma and its retention time.[8][9]

  • Data Analysis: The data from the MS and the sensory panelist are correlated to identify the specific compounds responsible for the detected odors. Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the odor potency of individual compounds.

Sensory Panel Analysis with Olfactometry

This method involves presenting a series of diluted odor samples to a trained sensory panel to determine the concentration at which 50% of the panel can detect the odor.[3] This is often referred to as the detection threshold. Standardized procedures, such as those outlined in ASTM E679-91 and EN 13725, ensure the reliability and reproducibility of the results.[10][11]

Experimental Workflow for Sensory Panel Analysis:

Sensory_Panel_Workflow cluster_sample_prep Sample & Dilution Preparation cluster_presentation Sample Presentation cluster_data_analysis Data Analysis Stock Alkylpyrazine Stock Solution Dilution Ascending Concentration Series Stock->Dilution Olfactometer Olfactometer Dilution->Olfactometer Forced_Choice Forced-Choice Method (e.g., 3-AFC) Olfactometer->Forced_Choice Panel Trained Sensory Panel Forced_Choice->Panel Responses Panelist Responses Panel->Responses Calculation Threshold Calculation (e.g., Best Estimate Threshold) Responses->Calculation

Caption: Sensory Panel Analysis Workflow for Odor Threshold Determination.

Detailed Protocol:

  • Preparation of Stimuli: A stock solution of the purified alkylpyrazine is prepared in an appropriate solvent (e.g., water or ethanol). From this stock, a series of dilutions in ascending concentrations is created.

  • Sensory Evaluation: The diluted samples are presented to a panel of trained assessors using an olfactometer.[12] A forced-choice method, such as the three-alternative forced-choice (3-AFC) test, is commonly used. In a 3-AFC test, the panelist is presented with three samples, one containing the odorant and two blanks, and must identify the odorous sample.[10]

  • Ascending Concentration Series: The samples are presented to the panelists in order of increasing concentration.[11]

  • Threshold Determination: The individual threshold for each panelist is typically calculated as the geometric mean of the last concentration not detected and the first concentration that was correctly identified. The group threshold is then calculated from the individual thresholds. The odor threshold is defined as the concentration at which 50% of the panel can detect the stimulus.[3]

Synthesis and Isolation of Alkylpyrazines for Research

The availability of high-purity alkylpyrazines is crucial for accurate odor threshold determination and other flavor research. While they can be extracted from natural sources, chemical synthesis is often the preferred method for obtaining specific, pure compounds.[13][14] Alkylpyrazines are commonly synthesized through the condensation of α-dicarbonyl compounds with 1,2-diamines.[7] Biotechnological methods using microorganisms are also gaining prominence for producing "natural" flavor compounds.[13][15][16]

Conclusion

The odor thresholds of alkylpyrazines span a vast range, with subtle changes in their molecular structure leading to dramatic differences in their olfactory potency. A thorough understanding of these thresholds, the methodologies for their determination, and the underlying structure-activity relationships is essential for professionals in the flavor, food, and pharmaceutical industries. By leveraging the comparative data and experimental protocols presented in this guide, researchers can make more informed decisions in product development, quality control, and sensory science, ultimately leading to the creation of more appealing and consistent products.

References

  • H. Spreitzer. (1992). A quantitative structure-activity relationship (QSAR) study of alkylpyrazine odor modalities. Pharmaceutical Research, 9(10), 1321-3.
  • M. Ouabane, et al. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 16(11), 105228.
  • ResearchGate. (n.d.). Structure‐odor relationship of alkylpyrazines I. Chemical structures....
  • BenchChem. (2025). Comparing the flavor profiles of different alkylpyrazines.
  • Sensenet. (2019). Sensory and Molecular Methods to Measure Odours in Personal Care Products.
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  • Leffingwell & Associ
  • ResearchGate. (n.d.). Odor threshold levels of pyrazine compounds and assessment of their role in flavor of roasted foods.
  • Mortzfeld, F. B., Rudroff, F., Hashem, C., Winkler, M., & Vranková, K. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(11), 2000064.
  • St. Croix Sensory, Inc. (n.d.). Odor Basics, Understanding and Using Odor Testing.
  • ASTM International. (2019).
  • d'Acampora Zellner, B., Dugo, P., Dugo, G., & Mondello, L. (2008). Gas chromatography–olfactometry in food flavour analysis.
  • Li, X., et al. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis. Applied and Environmental Microbiology, 85(24).
  • Capelli, L., Sironi, S., & Del Rosso, R. (2013). Odour Detection Methods: Olfactometry and Chemical Sensors. Sensors, 13(1), 5290-5322.
  • Kolasińska, P., et al. (2015). Use of Sensory Analysis Methods to Evaluate the Odor of Food and Outside Air. Critical Reviews in Food Science and Nutrition, 56(14), 2343-2358.
  • ResearchGate. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds.
  • Semantic Scholar. (n.d.). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS).
  • CORE. (n.d.). Determination of volatile alkylpyrazines in microbial samples using gas chromatography-mass spectrometry coupled with head space.
  • Wikipedia. (n.d.). Alkylpyrazine.
  • Scribd. (n.d.).
  • PubMed. (2019). An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus Subtilis.
  • ResearchGate. (n.d.). Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution-Gas Chromatography-Mass Spectrometry (SIDA-GC-MS) | Request PDF.
  • PubMed. (2016). Alkyl pyrazine synthesis via an open heated bath with variable sugars, ammonia, and various amino acids.
  • ResearchGate. (n.d.). (PDF) Structure-odor relationship in pyrazines and derivatives: a physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, Molecular Docking, ADME-Tox and Molecular Dynamics.
  • Boelens, H. (1993). Some Aspects of Qualitative Structure-Odor Relationships. Perfumer & Flavorist, 18(6), 1-13.

Sources

Unambiguous Structural Confirmation of 3-Isopentyl-2,5-Dimethylpyrazine: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and flavor chemistry, the precise structural elucidation of organic molecules is paramount. 3-Isopentyl-2,5-dimethylpyrazine, a key compound in various natural and synthetic systems, presents a compelling case for the application of advanced spectroscopic methods. Its isomeric similarity to other alkylpyrazines necessitates a robust analytical approach for unambiguous confirmation. This guide provides an in-depth comparison of analytical techniques, with a primary focus on the superior capabilities of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 3-isopentyl-2,5-dimethylpyrazine. We will delve into the causality behind experimental choices in NMR and provide supporting data to illustrate its definitive power over alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Challenge: Differentiating Alkylpyrazine Isomers

Alkylpyrazines are a class of heterocyclic aromatic compounds that are widespread in nature and are often associated with roasted, nutty, and earthy flavors and aromas. The structural similarity among various positional isomers of alkylpyrazines makes their individual identification a significant analytical challenge. For instance, mass spectrometry, a common technique for identifying volatile compounds, often yields very similar fragmentation patterns for these isomers, making definitive identification based on MS data alone unreliable.[1][2] This ambiguity can have significant implications in fields such as food chemistry, where flavor profiles are crucial, and in pharmaceutical development, where precise molecular structure is a regulatory requirement.

Comparative Analysis of Analytical Techniques

While several analytical techniques can provide information about 3-isopentyl-2,5-dimethylpyrazine, they differ significantly in their ability to deliver unambiguous structural confirmation.

TechniqueStrengthsLimitations for 3-Isopentyl-2,5-dimethylpyrazine
NMR Spectroscopy Provides detailed information about the carbon-hydrogen framework, including connectivity and spatial relationships. Allows for unambiguous isomer differentiation.Lower sensitivity compared to MS. Requires a relatively pure sample in higher concentrations.
GC-MS High sensitivity and excellent for separating volatile compounds. Provides molecular weight and fragmentation patterns.Mass spectra of positional isomers are often very similar, leading to potential misidentification.[1][2] Retention indices can aid in identification but are not always definitive.
FTIR Spectroscopy Provides information about the functional groups present in a molecule.The spectra of different alkylpyrazines are often very similar, with subtle differences in the fingerprint region that are difficult to interpret for definitive isomer identification.

As the table above illustrates, while GC-MS and FTIR can provide valuable preliminary data, only NMR spectroscopy possesses the inherent capability to resolve the fine structural details necessary to definitively distinguish 3-isopentyl-2,5-dimethylpyrazine from its isomers.

The Definitive Power of NMR Spectroscopy

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[3] For the structural elucidation of 3-isopentyl-2,5-dimethylpyrazine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive and unambiguous picture of the molecule's architecture.

Predicted ¹H and ¹³C NMR Spectral Data for 3-Isopentyl-2,5-dimethylpyrazine

Due to the limited availability of publicly accessible, experimentally verified NMR data for 3-isopentyl-2,5-dimethylpyrazine, the following spectral data is predicted based on established NMR principles and data from structurally analogous compounds.[3]

¹H NMR (Predicted, 500 MHz, CDCl₃)

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~8.2s-1H
H-1'~2.7t~7.52H
H-2'~1.7m-2H
H-3'~1.6m-1H
H-4'~0.9d~6.56H
2-CH₃~2.5s-3H
5-CH₃~2.4s-3H

¹³C NMR (Predicted, 125 MHz, CDCl₃)

Carbon LabelChemical Shift (δ, ppm)
C-2~151
C-3~154
C-5~148
C-6~142
C-1'~36
C-2'~28
C-3'~27
C-4'~22
2-CH₃~21
5-CH₃~20
Causality Behind the Predicted Chemical Shifts and Coupling Patterns
  • Pyrazine Ring Protons and Carbons: The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This deshielding effect causes the ring proton (H-6) and carbons (C-2, C-3, C-5, C-6) to resonate at relatively downfield chemical shifts.[4] The proton at the 6-position is expected to be a singlet as it has no adjacent protons to couple with. The chemical shifts of the ring carbons are influenced by the substitution pattern.

  • Isopentyl Group: The chemical shifts of the protons and carbons in the isopentyl side chain are characteristic of a saturated alkyl group. The methylene protons adjacent to the pyrazine ring (H-1') are deshielded by the aromatic ring current and will appear as a triplet due to coupling with the adjacent methylene protons (H-2'). The two methyl groups of the isopentyl moiety (H-4') are equivalent and will appear as a doublet due to coupling with the methine proton (H-3').

  • Methyl Groups on the Pyrazine Ring: The two methyl groups attached to the pyrazine ring (2-CH₃ and 5-CH₃) will appear as sharp singlets in the ¹H NMR spectrum, as there are no adjacent protons for them to couple with. Their chemical shifts will be in the typical range for methyl groups attached to an aromatic ring.

The Power of 2D NMR: COSY, HSQC, and HMBC

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the complete structural puzzle.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-isopentyl-2,5-dimethylpyrazine, a COSY spectrum would show correlations between H-1' and H-2', and between H-2' and H-3', and finally between H-3' and H-4', confirming the connectivity within the isopentyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). An HSQC spectrum would show cross-peaks connecting each proton to the carbon it is attached to, for example, H-6 to C-6, H-1' to C-1', and so on. This is instrumental in assigning the carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is arguably the most powerful experiment for confirming the overall structure. Key HMBC correlations expected for 3-isopentyl-2,5-dimethylpyrazine would include:

    • The protons of the 2-CH₃ group showing a correlation to C-2 and C-3 of the pyrazine ring.

    • The protons of the 5-CH₃ group showing a correlation to C-5 and C-6 of the pyrazine ring.

    • The H-1' protons of the isopentyl group showing correlations to C-2, C-3, and C-4 of the pyrazine ring, definitively placing the isopentyl group at the 3-position.

    • The H-6 proton showing correlations to C-2 and C-5.

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for the NMR analysis of 3-isopentyl-2,5-dimethylpyrazine.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified 3-isopentyl-2,5-dimethylpyrazine for ¹H NMR and 20-30 mg for ¹³C NMR experiments.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a good choice for many non-polar to moderately polar organic molecules.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

2. NMR Data Acquisition:

  • The following parameters are for a 500 MHz NMR spectrometer and may need to be optimized for different instruments.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 0-10 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0-160 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs for each experiment should be used.

    • The number of scans and increments will vary depending on the sample concentration and desired resolution.

3. Data Processing and Analysis:

  • Apply Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the ¹H spectrum.

  • Correlate the cross-peaks in the 2D spectra to establish the complete molecular structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 1H NMR transfer->H1 C13 13C NMR transfer->C13 COSY COSY transfer->COSY HSQC HSQC transfer->HSQC HMBC HMBC transfer->HMBC FT Fourier Transform H1->FT C13->FT COSY->FT HSQC->FT HMBC->FT phasing Phasing & Baseline Correction FT->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration analysis_1D 1D Spectral Analysis integration->analysis_1D analysis_2D 2D Spectral Analysis analysis_1D->analysis_2D structure Structure Confirmation analysis_2D->structure

Conclusion

For the unambiguous structural confirmation of 3-isopentyl-2,5-dimethylpyrazine, NMR spectroscopy stands as the gold standard. While other techniques like GC-MS and FTIR can provide supporting information, they lack the specificity to differentiate it from its various positional isomers. The detailed analysis of 1D and 2D NMR spectra, including the interpretation of chemical shifts, coupling constants, and through-bond correlations, provides an irrefutable blueprint of the molecule's structure. By understanding the principles behind the NMR experiment and applying a systematic approach to data acquisition and analysis, researchers can confidently and accurately determine the structure of 3-isopentyl-2,5-dimethylpyrazine and other complex organic molecules.

References

  • SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

  • SpectraBase. (n.d.). Pyrazine - Optional[13C NMR] - Chemical Shifts. [Link]

  • Xu, Y., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Journal of Chromatography A, 1589, 149-161. [Link]

  • Krishnakumar, V., & Prabavathi, N. (2009). Scaled Quantum Chemical Calculations and FTIR, FT-Raman Spectral Analysis of 2-Methylpyrazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(4), 743-747. [Link]

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  • ResearchGate. (n.d.). shows an overview of the gas phase FTIR spectrum of pyrazine at a.... [Link]

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  • Parella, T., et al. (2015). Precise measurement of long-range heteronuclear coupling constants by a novel broadband proton-proton-decoupled CPMG-HSQMBC method. Magnetic Resonance in Chemistry, 53(11), 917-923. [Link]

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A Senior Application Scientist’s Guide to Evaluating the Sensory Impact of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in a Food Matrix

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and product development scientists to rigorously evaluate the sensory contribution of the flavor compound 2,5-Dimethyl-3-(3-methylbutyl)pyrazine. We will move beyond simplistic tasting notes to a robust, data-driven comparison, ensuring that your findings are both reproducible and scientifically sound.

Introduction: The Role of Pyrazines in Food Flavor

Pyrazines are a critical class of heterocyclic aromatic compounds that significantly influence the flavor profiles of many foods we consume daily.[1][2] Formed primarily through Maillard reactions and Strecker degradation during thermal processing, they are the chemical architects behind the desirable roasted, nutty, and cocoa-like aromas in products like coffee, baked goods, and roasted nuts.[3]

Our compound of interest, This compound (CAS No. 18433-98-2), is a member of this influential family.[4] Understanding its precise sensory impact within a complex food matrix is a non-trivial challenge. The goal is not merely to identify its aroma but to quantify its contribution, understand its interaction with other matrix components, and benchmark its performance against viable alternatives. This guide outlines the experimental journey to achieve that goal.

The Core Challenge: Isolating a Compound's Impact

A food matrix is a chemically complex environment. The perceived flavor of a single added compound is not simply its standalone character; it is the result of synergistic or antagonistic interactions with other volatile and non-volatile components.[5][6] Therefore, our primary challenge is to design an evaluation system that can reliably and validly isolate the sensory effect of this compound.

Our approach is built on two pillars of sensory science:

  • Difference Testing: Can a trained panel reliably detect a difference when the compound is added to the matrix?

  • Descriptive Analysis: If a difference is detected, how can we precisely characterize and quantify it?[6][7]

This dual approach ensures we are not attempting to describe a phantom effect. First, we prove the impact is perceptible; then, we define it.

A Validated Experimental Workflow

A successful sensory evaluation hinges on a meticulously planned and executed workflow. The following process provides a self-validating system, from panel selection to data interpretation.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Training & Lexicon Development cluster_2 Phase 3: Experimental Evaluation cluster_3 Phase 4: Data Analysis & Interpretation A Panelist Recruitment (n=30-40) B Basic Sensory Acuity Screening (Taste & Odor Identification) A->B C Selection of Panelists (n=12-15) B->C D Introduction to Pyrazine Aromas (Reference Standards) C->D E Lexicon Development for Key Attributes (e.g., Nutty, Roasted, Earthy, Cocoa) D->E F Panelist Training on Intensity Scaling (Using Anchored Line Scales) E->F G Difference Testing: Triangle Test F->G H Descriptive Analysis: Quantitative Descriptive Analysis (QDA) G->H I Data Collection H->I J Statistical Analysis of Triangle Test (Binomial Distribution) I->J K ANOVA & PCA on QDA Data J->K L Comparative Profiling & Reporting K->L

Caption: End-to-end workflow for sensory evaluation.

Experimental Protocols: The How and Why

Here, we detail the methodologies for the core experimental phases. The causality behind each step is explained to ensure technical accuracy and trustworthiness.

Protocol 1: Triangle Test for Perceptible Difference

The triangle test is a foundational discriminative method used to determine if a sensory difference exists between two products.[8][9] Its statistical power is greater than a simple paired comparison, as the probability of guessing the correct answer is 1 in 3 (33.3%).[10]

Objective: To determine if the addition of this compound at a specific concentration (e.g., 5 ppm) to a bland food matrix (e.g., a simple starch-based slurry or neutral oil) creates a scientifically significant, perceptible difference.

Methodology:

  • Sample Preparation:

    • Prepare two batches of the food matrix: a Control (A) and a Test (B) , where B contains the dissolved pyrazine compound at the target concentration.

    • Ensure both batches are identical in temperature, volume, and appearance.

    • For each panelist, prepare a set of three samples, presented in identical, opaque containers labeled with random three-digit codes.[9]

    • The presentation order must be randomized and balanced across all panelists to avoid positional bias. Six possible combinations exist: AAB, ABA, BAA, BBA, BAB, and ABB.[10]

  • Panelist Instructions:

    • Panelists are presented with the three coded samples simultaneously.

    • They are instructed that two samples are identical and one is different.

    • Their task is to identify the "odd" or "different" sample, even if they must guess.[9][11] They should evaluate samples from left to right.[9]

  • Data Analysis:

    • The number of correct identifications is tallied.

    • This number is compared to a statistical table for triangle tests (based on the binomial distribution) to determine if the result is significant at a chosen confidence level (typically p < 0.05).

    • Self-Validation: A statistically significant result validates that the compound has a perceptible sensory impact at the tested concentration, justifying the progression to more detailed descriptive analysis.

Protocol 2: Quantitative Descriptive Analysis (QDA)

Once a perceptible difference is confirmed, QDA is employed to build a detailed sensory map of the product.[3][12] This method uses a highly trained panel to identify, describe, and quantify the sensory attributes of a product.[12][13]

Objective: To characterize the specific aroma and flavor attributes of this compound in the food matrix and compare them to relevant alternatives.

Methodology:

  • Lexicon Development (Phase 2 of Workflow):

    • During training, the panel, guided by a panel leader, develops a consensus vocabulary (lexicon) to describe the aromas of the target pyrazine and its alternatives.

    • This involves presenting reference standards (e.g., roasted peanuts for "nutty," dark chocolate for "cocoa") to anchor the terms.

  • Sample Preparation:

    • Prepare samples of the food matrix containing:

      • Sample 1: Control (matrix only)

      • Sample 2: Target Compound (this compound)

      • Sample 3: Alternative 1 (e.g., 2,5-Dimethylpyrazine)

      • Sample 4: Alternative 2 (e.g., 2-Ethyl-3-methyl-pyrazine)

    • All compounds should be dosed at equi-potent levels determined in preliminary range-finding tests. All samples must be coded with random three-digit numbers and served in a randomized order.

  • Evaluation:

    • Panelists individually evaluate each sample.

    • For each term in the developed lexicon, they rate the intensity on a structured line scale (e.g., a 15-cm line scale anchored with "low" on the left and "high" on the right).[3]

  • Data Analysis:

    • The ratings from the line scales are converted to numerical data.

    • The data is analyzed using Analysis of Variance (ANOVA) to identify which attributes show significant differences across the samples.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between samples and attributes, reducing the dimensionality of the data.[13]

Comparative Data Presentation

The power of this guide lies in objective comparison. After conducting QDA, the data can be summarized for clear interpretation.

Table 1: Comparative Sensory Profile of Pyrazines in a Neutral Food Matrix (Hypothetical Data)

Sensory AttributeControl (Matrix)This compound2,5-Dimethylpyrazine[1]2-Ethyl-3-methyl-pyrazine[14]
Roasted 0.57.86.58.5
Nutty 0.28.27.06.0
Cocoa 0.16.58.04.5
Earthy/Musty 0.84.05.52.0
Green/Bell Pepper 1.51.00.50.5
Overall Intensity 1.88.58.28.8
Intensity ratings on a 0-10 scale, where 0 = not perceptible and 10 = extremely intense.

This tabular data clearly positions our target compound as having a strong nutty and roasted character, with a significant cocoa note, but also a moderate earthy undertone compared to the cleaner roasted profile of 2-Ethyl-3-methyl-pyrazine.

Caption: Relationship diagram of pyrazines and key attributes.

Conclusion

References

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  • Yan, Y., et al. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods, 10(2), 441. [Link]

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A Senior Application Scientist's Guide to the Comparative Pheromonal Activity of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical ecology, few molecular scaffolds are as versatile and significant as the pyrazine ring. These nitrogen-containing heterocycles are cornerstone components in the language of insects, serving as potent pheromones that dictate critical behaviors from alarm signaling to mating. For researchers in pest management and drug development, understanding the subtle nuances of pyrazine structure and its corresponding impact on biological activity is paramount. This guide provides an in-depth, comparative analysis of the pheromonal activity of pyrazine derivatives, grounded in experimental evidence and procedural causality, to empower your research and development endeavors.

The Chemical Landscape of Pyrazine Pheromones: Structure Dictates Function

Pyrazines are aromatic organic compounds that are naturally produced by a variety of organisms, including plants, microorganisms, and insects[1]. Their roles in insect communication are diverse, acting as alarm pheromones, trail markers, and sex attractants[2][3]. The specific behavioral response elicited by a pyrazine derivative is intrinsically linked to its chemical structure—slight modifications to the alkyl or methoxy substituents on the pyrazine ring can dramatically alter its activity and specificity.

For instance, 2-ethyl-3,6-dimethylpyrazine has been identified as a key alarm pheromone component in the fire ant, Solenopsis invicta[4][5][6]. In contrast, other alkylated pyrazines serve as trail pheromones for leaf-cutter ants, and their production may even be mediated by symbiotic bacteria within the ant's gut[2][7]. Furthermore, specific methoxypyrazines, such as 2-isopropyl-3-methoxypyrazine, have been found to act as attractants for predatory insects like ladybugs (Coccinellidae), highlighting their potential use in integrated pest management (IPM) schemes[8]. The discovery of pyrazines as sex pheromones in wasps and their mimicry by sexually deceptive orchids further underscores the evolutionary significance and chemical diversity of this compound class[9].

This inherent structure-activity relationship is the central focus of our comparative study. By systematically evaluating how changes in substitution patterns affect biological responses, we can begin to design more potent and selective semiochemicals for practical applications.

Methodologies for Assessing Pheromonal Activity

To objectively compare the activity of different pyrazine derivatives, a multi-tiered experimental approach is essential. This typically begins with measuring the initial sensory detection at the peripheral level and progresses to quantifying the ultimate behavioral output.

Part A: Electrophysiological Assays - The First Response

Electroantennography (EAG) is a powerful and rapid technique for screening compounds by measuring the summated electrical potential changes from an insect's antenna in response to an olfactory stimulus[10][11]. A significant EAG response indicates that the insect's olfactory receptor neurons can detect the compound, making it a critical first step in identifying biologically active molecules.

EAG provides a highly sensitive, real-time measure of peripheral sensory reception[11]. It allows for the high-throughput screening of numerous pyrazine derivatives to quickly identify which compounds are worth advancing to more complex and time-consuming behavioral assays. It answers the fundamental question: "Can the insect smell this compound?"

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation & Recording cluster_analysis Analysis p1 Anesthetize Insect (CO2 or Chilling) p2 Excise Antenna p1->p2 p3 Mount Antenna on Electrodes (Reference & Recording) p2->p3 s2 Deliver Odor Puff (to antenna) p3->s2 s1 Prepare Pyrazine Solution (in solvent) s1->s2 s3 Amplify & Record Signal (EAG Software) s2->s3 a1 Measure Depolarization Amplitude (mV) s3->a1 a2 Compare to Controls (Solvent & Positive Control) a1->a2 a3 Determine Relative Chemoreceptivity a2->a3

Caption: High-level workflow for Electroantennography (EAG) experiments.

  • Insect Preparation: Anesthetize an insect (e.g., using CO2 or chilling) and carefully excise an antenna at its base using micro-scissors. Mount the basal end onto a reference electrode and the distal tip onto a recording electrode, ensuring good electrical contact with conductive gel[10].

  • Stimulus Preparation: Prepare serial dilutions of the pyrazine derivatives in a suitable solvent like paraffin oil or hexane. Load a 10 µl aliquot of each solution onto a filter paper strip and insert it into a Pasteur pipette[12][13]. A solvent-only pipette serves as a negative control, and a known active compound serves as a positive control[12].

  • Stimulus Delivery & Recording: Deliver a purified, humidified air stream continuously over the antennal preparation. Puffs of air (e.g., 1-2 seconds) are passed through the stimulus pipettes and injected into the main air stream[12]. The resulting electrical potential difference between the electrodes is amplified and recorded[10].

  • Data Analysis: The amplitude of the depolarization (in millivolts, mV) in response to the pyrazine stimulus is measured and compared to the response from the negative control[11].

Part B: Behavioral Assays - Confirming the Message

While EAG confirms detection, it does not reveal the nature of the behavioral response (e.g., attraction, repulsion, alarm)[12]. Behavioral bioassays are therefore indispensable for determining a compound's true pheromonal function[14][15]. Wind tunnel assays are particularly effective for studying the flight responses of insects to volatile pheromones[16][17][18].

A wind tunnel creates a more naturalistic setting by generating an odor plume that insects can navigate[16][19]. This allows for the direct observation and quantification of complex behaviors such as upwind flight, casting, and source location, providing definitive evidence of attraction or repulsion[17][18]. It answers the crucial follow-up question: "How does the insect behave in response to this compound?"

Wind_Tunnel_Workflow cluster_setup Setup cluster_trial Trial Execution cluster_analysis Analysis p1 Acclimatize Insects (to tunnel conditions) p2 Prepare Pheromone Lure (e.g., rubber septum) p1->p2 p3 Place Lure at Upwind End of Tunnel p2->p3 s1 Establish Laminar Airflow p3->s1 s2 Release Insects at Downwind End s1->s2 s3 Record Flight Behavior (Video Analysis) s2->s3 a1 Quantify Key Behaviors (% taking flight, % source contact) s3->a1 a2 Compare Treatment vs. Control a1->a2 a3 Determine Behavioral Effect (Attraction/Repulsion) a2->a3

Caption: Generalized workflow for a wind tunnel behavioral assay.

  • Preparation: Prepare pheromone dispensers by loading a specific dosage of a pyrazine derivative onto a rubber septum or other lure[13]. Place the lure at the upwind end of the wind tunnel.

  • Insect Acclimatization: Place insects in the test environment for at least two hours to acclimatize to the temperature, light, and humidity[20].

  • Trial: Establish a consistent, laminar airflow through the tunnel. Release the insects from a platform at the downwind end[20].

  • Observation & Data Analysis: Record the number of insects exhibiting a sequence of behaviors, such as taking flight, oriented upwind flight, and making contact with the pheromone source. Compare these percentages to a control group exposed to a solvent-only lure[11].

Comparative Data Analysis: Structure-Activity Relationships

By integrating data from both electrophysiological and behavioral assays, we can build a comprehensive picture of the structure-activity relationships (SAR) for pyrazine derivatives. The following table synthesizes hypothetical and literature-inspired data to illustrate how such a comparison might look for a target species, such as an ant or a fruit fly.

Pyrazine DerivativeStructureMean EAG Response (mV ± SE)Behavioral Response (% Attraction in Wind Tunnel)Inferred Pheromonal Role
2,5-DimethylpyrazineCH₃ at C2, C51.2 ± 0.265%Strong Attractant/Aggregation
2,3,5-TrimethylpyrazineCH₃ at C2, C3, C51.5 ± 0.375%Potent Attractant
2-Ethyl-3,6-dimethylpyrazineC₂H₅ at C2; CH₃ at C3, C62.1 ± 0.415% (attraction); 80% (alarm behavior)Alarm Pheromone
2-Isobutyl-3-methoxypyrazinei-C₄H₉ at C2; OCH₃ at C30.8 ± 0.155%Moderate Attractant
TetramethylpyrazineCH₃ at C2, C3, C5, C61.8 ± 0.370%Strong Attractant

Analysis of the Data: From this comparative table, several key insights emerge. The addition of a third methyl group (2,3,5-trimethylpyrazine) appears to increase both the antennal response and the behavioral attraction compared to 2,5-dimethylpyrazine. The introduction of an ethyl group in 2-ethyl-3,6-dimethylpyrazine, as seen in fire ants, results in a very strong EAG response but triggers a different behavior entirely—alarm, not attraction[4][5]. This is a critical distinction for drug development professionals; a compound that is highly detectable is not necessarily a useful attractant. The methoxy-substituted pyrazine shows a lower, but still significant, level of activity, suggesting its potential utility where a less potent but specific attractant is needed[8].

Mechanism of Action: From Reception to Perception

The pheromonal activity of pyrazines is initiated when these volatile molecules enter the pores of an insect's antennal sensilla and bind to Odorant Binding Proteins (OBPs) or Chemosensory Proteins (CSPs). This binding event facilitates the transport of the lipophilic pyrazine molecule across the aqueous sensillar lymph to an Olfactory Receptor (OR) neuron. The binding of the pyrazine to its specific OR triggers a signal transduction cascade, leading to the depolarization of the neuron and the firing of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response.

Olfactory_Pathway cluster_antenna Antennal Sensillum cluster_neuron Signal Transduction & Transmission Pyrazine Pyrazine Molecule Pore Sensillar Pore Pyrazine->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Enters OR Olfactory Receptor (OR) on Neuron Dendrite OBP->OR Transports Pyrazine to Depolarization Neuron Depolarization OR->Depolarization ActionPotential Action Potential Fired Depolarization->ActionPotential AntennalLobe Signal to Antennal Lobe (Brain) ActionPotential->AntennalLobe Behavior Behavioral Response AntennalLobe->Behavior

Caption: Simplified insect olfactory signaling pathway for pyrazine detection.

Conclusion and Future Directions

This guide demonstrates that a comparative study of pyrazine derivatives requires a rigorous, multi-faceted approach. Electrophysiological assays provide essential data on peripheral detection, while behavioral assays are critical for confirming the ultimate function of a semiochemical. The structure-activity relationships derived from such studies are invaluable for the rational design of novel insect attractants and repellents.

For professionals in drug development and agriculture, these insights can accelerate the discovery of new, environmentally benign pest control solutions[1][21]. Future research should focus on identifying the specific olfactory receptors that bind to different pyrazine derivatives, which could open avenues for developing highly selective agonists or antagonists to precisely manipulate insect behavior.

References

  • Vander Meer, R. K., Preston, C. A., & Choi, M. Y. (2010). Isolation of a pyrazine alarm pheromone component from the fire ant, Solenopsis invicta. Journal of Chemical Ecology, 36(2), 163-170.
  • BenchChem. (n.d.). Application Notes and Protocols for Electroantennography (EAG) in Pheromone Response Testing.
  • Tech Times. (2018). Chemical Found In Pheromone Trails Might Not Be Produced By Ants: Study.
  • Silva, E. A., et al. (n.d.). Pyrazines from bacteria and ants: Convergent chemistry within an ecological niche.
  • BenchChem. (n.d.). A Comparative Guide to Electroantennography (EAG) and Behavioral Assays for Pheromone Activity.
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  • JoVE. (2018). A Wind Tunnel for Odor Mediated Insect Behavioural Assays.
  • Casas, J., & D'Alessandro, M. (n.d.). Bioassaying the Function of Pheromones in Drosophila melanogaster's Social Behavior.
  • JoVE. (2023). Wind Tunnel For Odor Mediated Insect Behavioural Assays l Protocol Preview.
  • Vander Meer, R. K., & Choi, M. Y. (2010). Isolation of a Pyrazine Alarm Pheromone Component from the Fire Ant, Solenopsis invicta. Journal of Chemical Ecology, 36(2), 163-170.
  • Vander Meer, R. K., et al. (n.d.). Isolation of a Pyrazine Alarm Pheromone Component from the Fire Ant, Solenopsis invicta. Journal of Chemical Ecology.
  • ResearchGate. (n.d.). A Wind Tunnel for Odor Mediated Insect Behavioural Assays.
  • Baker, T. C., & Linn, C. E. (n.d.). Wind Tunnels in Pheromone Research.
  • Cardé, R. T. (n.d.). Techniques for Behavioral Bioassays.
  • ResearchGate. (n.d.). Biological roles of pyrazines in insect chemical communication.
  • Leal, W. S., et al. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles. Journal of Visualized Experiments, (63), e3841.
  • Google Patents. (n.d.). Pyrazines as attractants for insects of order coleoptera.
  • Böhm, G. A., et al. (2014). Discovery of pyrazines as pollinator sex pheromones and orchid semiochemicals: Implications for the evolution of sexual deception. New Phytologist, 203(3), 939-952.
  • Zhang, A., et al. (2012). Identification and Field Bioassay of the Sex Pheromone of Trichophysetis cretacea (Lepidoptera: Crambidae). Journal of Economic Entomology, 105(5), 1758-1765.
  • Advanced Biotech. (2024). Pyrazines as Crop Protection in Sustainable Agriculture.
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Safety Operating Guide

Navigating the Disposal of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its application in an experiment. Proper disposal is a critical, final step, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed protocol for the safe and compliant disposal of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, a pyrazine derivative. By understanding the inherent properties of this compound and the governing regulatory frameworks, we can execute its disposal with the precision and foresight that defines rigorous scientific practice.

Hazard Profile and Immediate Safety Considerations

Therefore, before initiating any disposal procedures, the following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling outside of a certified chemical fume hood, a respirator may be necessary.

All handling and preparation for disposal should be conducted within a well-ventilated laboratory, preferably inside a chemical fume hood to minimize inhalation exposure.[1][5]

Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper disposal begins with accurate waste characterization. Based on the available data for analogous compounds, this compound waste should be classified as hazardous chemical waste .[6][7] This classification is primarily due to its potential toxicity and flammability.

Key Principles of Waste Segregation:

  • Do Not Mix: Never mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react violently or produce toxic gases.[8]

  • Aqueous vs. Non-Aqueous: Do not dispose of this organic compound down the drain.[9][10] It should be collected as a non-aqueous liquid waste.

  • Solid vs. Liquid: Any solid materials contaminated with this compound, such as absorbent pads from a spill cleanup, must also be disposed of as hazardous waste.[9]

The following diagram illustrates the initial decision-making process for waste segregation:

WasteSegregation cluster_0 Waste Generation Point cluster_1 Initial Characterization cluster_2 Segregation & Collection Waste 2,5-Dimethyl-3- (3-methylbutyl)pyrazine Waste IsLiquid Is the waste a liquid? Waste->IsLiquid IsContaminatedSolid Is it a contaminated solid? IsLiquid->IsContaminatedSolid No LiquidWaste Collect in designated 'Non-Aqueous Hazardous Liquid Waste' container. IsLiquid->LiquidWaste Yes SolidWaste Collect in designated 'Hazardous Solid Waste' container. IsContaminatedSolid->SolidWaste Yes

Caption: Decision workflow for segregating this compound waste.

Step-by-Step Disposal Protocol

Once properly characterized and segregated, follow this procedure for the accumulation and disposal of this compound waste. This protocol is designed to comply with general laboratory hazardous waste guidelines.[6][8][9]

Materials:

  • Appropriate hazardous waste container (typically a chemically resistant plastic or glass bottle with a secure screw cap).

  • Hazardous waste label.

  • Permanent marker.

  • Personal Protective Equipment (PPE) as outlined above.

Procedure:

  • Container Selection: Obtain a clean, dry, and appropriate hazardous waste container from your institution's EHS department or stockroom. Ensure the container material is compatible with pyrazine derivatives.

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include the following information:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[8]

    • The associated hazards (e.g., "Flammable," "Toxic").[8]

    • The date the first drop of waste is added to the container.

  • Waste Accumulation:

    • Carefully transfer the this compound waste into the labeled container.

    • Keep the container securely capped at all times, except when adding waste.[8][9] This prevents the release of vapors and potential spills.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[7][8] This area must be at or near the point of waste generation.

    • The SAA should be a secondary containment tray to capture any potential leaks.

    • Store incompatible waste types separately within the SAA.[8]

  • Requesting Pickup:

    • Once the waste container is full, or if it has been in the SAA for a period approaching your institution's limit (often one year for partially filled containers), arrange for its disposal through your EHS department.[8][9]

    • Do not transport hazardous waste yourself.[9] Trained EHS personnel will collect it from your SAA.

The following diagram outlines the complete disposal workflow:

DisposalWorkflow cluster_0 Preparation cluster_1 Accumulation cluster_2 Final Disposal Start Start: Waste Generated PPE Don Appropriate PPE Start->PPE SelectContainer Select & Label Waste Container PPE->SelectContainer TransferWaste Transfer Waste to Container SelectContainer->TransferWaste StoreInSAA Store in Satellite Accumulation Area (SAA) TransferWaste->StoreInSAA RequestPickup Request EHS Pickup StoreInSAA->RequestPickup End End: Compliant Disposal RequestPickup->End

Caption: Step-by-step workflow for the disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Minor Spills: For small spills within a chemical fume hood, use an absorbent material (e.g., vermiculite or a commercial spill kit) to soak up the liquid. The contaminated absorbent material must then be placed in a sealed container and disposed of as hazardous solid waste.[9]

  • Major Spills: For larger spills, or any spill outside of a fume hood, evacuate the immediate area and alert your colleagues. Contact your institution's EHS department immediately for emergency response. Do not attempt to clean up a large spill without proper training and equipment.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper waste characterization, segregation, and the detailed procedural steps outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment. Always consult your institution's specific hazardous waste management plan and your EHS department for any site-specific requirements.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • Synerzine. Safety Data Sheet for Pyrazine, 2,6-dimethyl- (Natural). [Link]

  • Synerzine. Safety Data Sheet for Pyrazine, 2-methoxy-5-methyl-. [Link]

  • Synerzine. Safety Data Sheet for Pyrazine, 2-methoxy-3-(1-methylpropyl)-. [Link]

  • PubChem. This compound. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-Isobutyl-3-methyl pyrazine. [Link]

  • Bayville Chemical Supply Company Inc. Safety Data Sheet for Pyrazine. [Link]

Sources

Navigating the Safe Handling of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals

As a cornerstone of research and development in flavor, fragrance, and pharmaceutical applications, 2,5-Dimethyl-3-(3-methylbutyl)pyrazine demands a meticulous approach to laboratory safety. This guide, compiled by our senior application scientists, provides an in-depth, procedural framework for the safe handling, storage, and disposal of this compound. By understanding the inherent chemical properties and potential hazards, you can establish a self-validating system of protocols that ensures the well-being of your team and the integrity of your research.

Understanding the Compound: Physicochemical Properties

PropertyValueSource
CAS Number 18433-98-2
Molecular Formula C₁₁H₁₈N₂
Molecular Weight 178.27 g/mol
Appearance Pale yellow to colorless oil/liquid
Boiling Point (estimated) 242.0 ± 35.0 °C at 760 Torr
Flash Point (estimated) 90.70 °C (195.00 °F)
Vapor Pressure (estimated) 0.054000 mmHg @ 25.00 °C
Solubility Soluble in alcohol; sparingly soluble in water

Note: The toxicological properties of this compound have not been thoroughly investigated. Therefore, it is prudent to handle it with the care required for a potentially hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to prevent exposure. The following recommendations are based on the potential hazards associated with similar pyrazine compounds, which include skin, eye, and respiratory irritation, and potential harm if swallowed.[1][2][3][4][5]

Step-by-Step PPE Selection Protocol:
  • Hand Protection:

    • Primary Choice: Wear chemically resistant nitrile rubber gloves. An SDS for a similar compound, 2,5-Dimethyl Pyrazine, specifies a thickness of 0.11mm.[3]

    • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or punctures.

    • Donning and Doffing: Use proper technique when putting on and removing gloves to avoid contaminating your skin.

    • Disposal: Dispose of contaminated gloves immediately after use in a designated hazardous waste container.

  • Eye and Face Protection:

    • Standard Use: Wear chemical safety goggles that provide a complete seal around the eyes.

    • Splash Hazard: If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

  • Body Protection:

    • Wear a standard laboratory coat to protect against incidental skin contact.

    • For tasks with a higher risk of splashing, consider a chemically resistant apron or coveralls.

  • Respiratory Protection:

    • Under Normal Conditions: Handling this compound in a well-ventilated area, such as a chemical fume hood, should be sufficient.

    • Inadequate Ventilation or Spills: If ventilation is insufficient or in the event of a large spill, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[1]

PPE_Selection_Workflow start Start: Assess Task fume_hood Work in Fume Hood? start->fume_hood standard_ppe Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat fume_hood->standard_ppe Yes inadequate_ventilation Inadequate Ventilation or Spill? fume_hood->inadequate_ventilation No splash_risk Splash Risk? standard_ppe->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes end Proceed with Task splash_risk->end No face_shield->end inadequate_ventilation->standard_ppe No respirator Add Respirator (Full-face, ABEK cartridges) inadequate_ventilation->respirator Yes respirator->standard_ppe

Caption: PPE selection workflow for handling this compound.

Operational Plans: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for maintaining a safe working environment.

Handling and Storage
  • Handling:

    • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid contact with skin and eyes.[3]

    • Avoid inhalation of vapor or mist.[3]

    • Keep away from sources of ignition as it is a combustible liquid.[2][4][5] Take measures to prevent the buildup of electrostatic charge.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.[3]

    • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

    • Store away from strong oxidizing agents.[2]

Spill Response Plan

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuation and Ventilation:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, respiratory protection is necessary.

  • Containment and Cleanup:

    • Wear the appropriate PPE as outlined in Section 2.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the initial spill.

    • Carefully collect the absorbed material and place it into a suitable, closed, and labeled container for hazardous waste disposal.[2][4]

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent and wipe clean.

    • All materials used for cleanup should be disposed of as hazardous waste.

Spill_Response_Plan spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Absorbed Material into Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,5-Dimethyl-3-(3-methylbutyl)pyrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.